Technical Documentation Center

2-Chloroquinolin-6-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloroquinolin-6-ol hydrochloride
  • CAS: 189362-46-7

Core Science & Biosynthesis

Foundational

2-Chloroquinolin-6-ol hydrochloride basic properties

An In-Depth Technical Guide to 2-Chloroquinolin-6-ol Hydrochloride: Core Properties and Applications in Synthetic Chemistry Authored by a Senior Application Scientist Foreword: This document serves as a comprehensive tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloroquinolin-6-ol Hydrochloride: Core Properties and Applications in Synthetic Chemistry

Authored by a Senior Application Scientist

Foreword: This document serves as a comprehensive technical guide on 2-Chloroquinolin-6-ol hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. While much of the available literature focuses on the free base, 2-Chloroquinolin-6-ol, this guide synthesizes the existing data and provides logical, experience-based insights into the properties and handling of its hydrochloride salt. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the chemistry of its functionalized derivatives is paramount for innovation.[1][2][3] This guide is structured to provide both foundational knowledge and practical, field-proven protocols.

Core Compound Profile and Physicochemical Properties

2-Chloroquinolin-6-ol hydrochloride is the salt form of 2-Chloroquinolin-6-ol, an organochlorine and monohydroxyquinoline compound.[4] The presence of the chlorine atom at the 2-position and the hydroxyl group at the 6-position makes it a versatile intermediate for synthesizing a wide array of more complex molecules.[5] The hydrochloride salt is typically prepared to enhance solubility in aqueous media and improve handling characteristics, although specific data for the salt is sparse. The properties listed below primarily pertain to the free base, 2-Chloroquinolin-6-ol.

Table 1: Physicochemical Properties of 2-Chloroquinolin-6-ol

Property Value Source(s)
CAS Number 577967-89-6 [4]
Molecular Formula C₉H₆ClNO [4]
Molecular Weight 179.60 g/mol [4]
Appearance Pale Beige Solid [4]
Melting Point 192 °C [4]
Boiling Point (Predicted) 342.1 ± 22.0 °C [4]
Density (Predicted) 1.412 g/cm³ [4]
pKa (Predicted) 8.62 ± 0.40 [4]

| Solubility | Slightly soluble in Acetonitrile and DMSO |[4] |

Synthesis, Purification, and Salt Formation

The synthesis of 2-Chloroquinolin-6-ol is a multi-step process that leverages established heterocyclic chemistry principles. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.

Synthesis of 2-Chloroquinolin-6-ol (Free Base)

Two primary routes are described in the literature. The first is a dealkylation of a methoxy precursor, and the second is a cyclization-based method detailed in patent literature.

Protocol 1: Demethylation of 2-Chloro-6-methoxyquinoline [4]

This method is predicated on the cleavage of an aryl methyl ether using a strong Lewis acid like boron tribromide (BBr₃). The choice of BBr₃ is effective for its high efficiency in cleaving aryl ethers under relatively mild conditions, minimizing side reactions.

  • Step 1: Reaction Setup: Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron tribromide (BBr₃, ~5.0 eq.) dropwise to the stirred solution. The significant excess of BBr₃ ensures the reaction goes to completion.

  • Step 3: Reaction Progression: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Continue stirring for approximately 15 hours.

  • Step 4: Quenching: Upon reaction completion (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Step 5: Extraction and Purification: Extract the product with DCM (4x). Combine the organic layers, wash with water (3x), and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product. Further purification can be achieved via recrystallization.

Protocol 2: Cyclization and Acidification (Adapted from Patent CN101941947B) [6]

This industrial-scale synthesis involves a ring-closure reaction followed by reduction and acidification to yield the final product.

  • Step 1: Ring Closure & Reduction: A substituted anilide precursor undergoes a base-catalyzed cyclization, followed by a reduction step (e.g., using sodium hydrosulfite) to form a sodium salt of the quinoline intermediate in a solvent like acetone.

  • Step 2: Decolorization: The resulting sodium salt is dissolved in hot water (~60 °C), and activated carbon is added to decolorize the solution. The mixture is filtered to remove the carbon.

  • Step 3: Acidification (Precipitation): The filtrate is transferred to a reaction kettle. Concentrated hydrochloric acid is added dropwise while maintaining the temperature at approximately 40 °C, until the pH of the solution is between 4 and 6.

  • Step 4: Isolation: The precipitated solid, 2-chloro-6-hydroxyquinoline, is collected by filtration, washed with hot water, and then dried.

G cluster_0 Synthesis of 2-Chloroquinolin-6-ol Precursor 2-Chloro-6-methoxyquinoline Reaction Demethylation with BBr3 in DCM Precursor->Reaction Step 1-3 Workup Quench (NaHCO3) Extraction (DCM) Reaction->Workup Step 4 Product 2-Chloroquinolin-6-ol Workup->Product Step 5

Caption: Workflow for the synthesis of 2-Chloroquinolin-6-ol.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's handling and solubility profile.

Protocol 3: Hydrochloride Salt Formation (General Procedure)

  • Step 1: Dissolution: Dissolve the purified 2-Chloroquinolin-6-ol free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Step 2: Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) to the stirred solution of the free base.

  • Step 3: Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by vacuum filtration.

  • Step 4: Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry under vacuum to yield 2-Chloroquinolin-6-ol hydrochloride.

Analytical and Spectral Characterization

Full spectral data for 2-Chloroquinolin-6-ol is not widely published. However, its expected characteristics can be inferred from data on the closely related 2-chloroquinoline.[7][8][9]

  • ¹H NMR: The spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene ring will be influenced by the electron-donating hydroxyl group, while those on the pyridine ring will be affected by the electron-withdrawing chlorine atom and the ring nitrogen.

  • ¹³C NMR: The spectrum will display nine distinct signals for the aromatic carbons. The carbon bearing the chlorine (C2) will be significantly shifted, as will the carbon attached to the hydroxyl group (C6).

  • Infrared (IR) Spectroscopy: Key expected peaks include a broad O-H stretch around 3200-3400 cm⁻¹ for the hydroxyl group, C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region characteristic of the quinoline ring, and a C-Cl stretch. IR spectra for 2-chloroquinoline are publicly available for comparison.[7][9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Electron ionization mass spectra for 2-chloroquinoline are available in the NIST database.[10]

Chemical Reactivity and Stability

The utility of 2-Chloroquinolin-6-ol hydrochloride as a synthetic intermediate stems from its distinct reactive sites.

  • Reactivity at the 2-Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution.[11] This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reactivity allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This has been explored in the development of potential inhibitors for SARS-CoV-2 proteases.[11]

  • Reactivity at the 6-Position: The hydroxyl group is a classical nucleophile and can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides another handle for structural modification and library generation.

  • Stability and Storage: The free base is reported to be light-sensitive. It is recommended to store the compound under an inert gas (nitrogen or argon) at refrigerated temperatures (2-8°C).[4] The hydrochloride salt is expected to be more stable and less sensitive to air and light than the free base.

Applications in Research and Drug Development

2-Chloroquinolin-6-ol is primarily valued as an organic intermediate for the synthesis of more complex pharmaceutical compounds.[5] The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[1][3]

  • Scaffold for Library Synthesis: Its two distinct points for chemical modification allow it to be used as a starting point for creating libraries of related compounds for high-throughput screening.

  • Broad Biological Potential: Quinoline derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][2][3][12] For example, derivatives of 2-chloroquinoline have been synthesized and evaluated as non-azole antimycotic agents.[12] The introduction of a chlorine atom can significantly modulate a compound's biological activity and pharmacokinetic properties.[13]

G cluster_0 Drug Discovery Workflow Core 2-Chloroquinolin-6-ol (Core Scaffold) R1 Nucleophilic Substitution at C2 Core->R1 R2 Modification at C6-OH Core->R2 Library Diverse Chemical Library R1->Library R2->Library Screening High-Throughput Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Use of a core scaffold for generating a chemical library.

Safety and Handling

No specific safety data sheet (SDS) for 2-Chloroquinolin-6-ol hydrochloride was found. The following recommendations are based on data for 2-chloroquinoline and other related halo-hydroxyquinolines.[14][15][16]

  • Hazard Identification:

    • Causes skin irritation.[16]

    • Causes serious eye irritation.[16]

    • May be harmful if swallowed.[15]

    • May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]

Conclusion

2-Chloroquinolin-6-ol hydrochloride represents a valuable and versatile chemical building block for drug discovery and development. Its key attributes—a privileged quinoline core and two distinct, reactive functional groups—make it an ideal starting material for the synthesis of compound libraries aimed at a multitude of biological targets. While detailed characterization data for the hydrochloride salt itself is limited, a robust understanding can be built from the extensive literature on the free base and related quinoline analogs. Adherence to appropriate safety protocols is essential when handling this and related compounds. Further research into the specific biological activities of its direct derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & Abdel-Hafez, A. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. In PubChem Compound Database. Retrieved from [Link]

  • Venkatesan, S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 136, 106558. [Link]

  • Kumar, S., et al. (2011). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Medicinal Chemistry Research, 20(8), 1340–1348. [Link]

  • Safety Data Sheet. (2019, January 25). SDS US. [Link]

  • Bachman, G. B., & Cooper, D. E. (1944). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. The Journal of Organic Chemistry, 9(4), 302–309. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CORTEX BIOCHEM. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [Link]

  • Supporting Information for an article. (n.d.). Rsc.org. [Link]

  • Suthar, K., et al. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Dean, A. M. K., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 64-74. [Link]

  • Caloong Chemical. (2026, February 7). 2-Hydroxy-6-Chloroquinoline (CAS 2427-71-6) Supplier in China. [Link]

  • J&K Scientific LLC. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [Link]

  • McComas, C. C., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 6(16), 2671–2674. [Link]

  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07529. [Link]

  • ChemSynthesis. (2025, May 20). 2-chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Kumar, A., et al. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Cyboran-Mikołajczyk, S., et al. (2025). The influence of the chlorine atom on the biological activity of 2′-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity. ResearchGate. [Link]

  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

Sources

Exploratory

2-Chloroquinolin-6-ol hydrochloride CAS number

Part 1: Executive Technical Summary 2-Chloroquinolin-6-ol hydrochloride is a high-value heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and anti-infective agents. Its q...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Chloroquinolin-6-ol hydrochloride is a high-value heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and anti-infective agents. Its quinoline core serves as a privileged scaffold in medicinal chemistry, offering a rigid planar structure capable of π-π stacking interactions within enzyme active sites, while the C-2 chlorine and C-6 hydroxyl groups provide orthogonal vectors for further functionalization.

This guide addresses the specific technical requirements for handling, synthesizing, and validating this compound. Note that while the free base (CAS 577967-89-6) is often the commercial starting material, the hydrochloride salt (CAS 189362-46-7) is frequently generated in situ or isolated to improve aqueous solubility during intermediate processing.

Parameter Free Base Specification Hydrochloride Salt Specification
CAS Number 577967-89-6 189362-46-7
Formula C₉H₆ClNOC₉H₇Cl₂NO
Mol.[1][2][3] Weight 179.60 g/mol 216.06 g/mol
Appearance Pale beige/yellow solidOff-white to yellow crystalline powder
Solubility DMSO, Methanol (Moderate)Water (Moderate), DMSO (High)
pKa (Calc) ~8.6 (Phenolic OH)~4.2 (Quinolinium N)

Part 2: Strategic Utility in Drug Design

The 2-chloroquinolin-6-ol scaffold is not merely a passive linker; it is an active pharmacophore.

  • Kinase Hinge Binding: The quinoline nitrogen (N1) can act as a hydrogen bond acceptor. In the hydrochloride form, the protonated nitrogen can engage in electrostatic interactions with aspartate residues in the kinase ATP-binding pocket.

  • Orthogonal Functionalization:

    • C-2 Position (Chlorine): Highly reactive toward Nucleophilic Aromatic Substitution (SₙAr). It allows for the introduction of amines (via Buchwald-Hartwig or simple displacement) to tune solubility and potency.

    • C-6 Position (Hydroxyl): A handle for etherification or esterification, often used to extend the molecule into the solvent-exposed region of a protein target to modulate pharmacokinetic properties (LogD).

Part 3: Synthesis & Salt Formation Protocol

Causality: Direct chlorination of 6-hydroxyquinoline often yields a mixture of isomers. The most robust, self-validating route involves the demethylation of 2-chloro-6-methoxyquinoline . This ensures regiospecificity.

Step 1: Regiospecific Demethylation (Free Base Generation)

Reagents: 2-Chloro-6-methoxyquinoline, Boron Tribromide (BBr₃), Dichloromethane (DCM).

  • Setup: Charge an oven-dried round-bottom flask with 2-chloro-6-methoxyquinoline (1.0 eq) and anhydrous DCM under N₂ atmosphere. Cool to -78°C.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Reasoning: Low temperature prevents over-reaction or cleavage of the C-Cl bond.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to 0°C and carefully quench with MeOH (exothermic).

  • Isolation: Adjust pH to ~7-8 with NaHCO₃. Extract with EtOAc. The product (Free Base) precipitates or crystallizes upon concentration.

Step 2: Hydrochloride Salt Formation

Reagents: 2-Chloroquinolin-6-ol (Free Base), 4M HCl in Dioxane.

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal volume of anhydrous THF or Et₂O.

  • Acidification: Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.

  • Filtration: Filter under N₂ to prevent moisture absorption (hygroscopic). Wash with cold Et₂O.

Workflow Visualization

SynthesisWorkflow Start 2-Chloro-6-methoxyquinoline (Precursor) Reaction Demethylation (BBr3, -78°C to RT) Start->Reaction S_N2 Mechanism FreeBase 2-Chloroquinolin-6-ol (Free Base: CAS 577967-89-6) Reaction->FreeBase Hydrolysis SaltStep Salt Formation (HCl in Dioxane) FreeBase->SaltStep Protonation FinalProduct 2-Chloroquinolin-6-ol HCl (Target: CAS 189362-46-7) SaltStep->FinalProduct Precipitation

Figure 1: Synthetic pathway from methoxy-precursor to the hydrochloride salt, ensuring regiospecificity.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. Deviations indicate isomer contamination (e.g., 4-chloro isomer).

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Diagnostic Signal 1 (H-2/H-3): The quinoline ring protons are distinct. Look for a doublet around δ 7.4 ppm (H-3) and δ 8.2 ppm (H-4).

  • Diagnostic Signal 2 (OH): A broad singlet around δ 10.1 ppm (exchangeable with D₂O).

  • Shift in HCl Salt: Expect a downfield shift (~0.2-0.5 ppm) of the aromatic protons due to the deshielding effect of the protonated nitrogen.

Mass Spectrometry (LC-MS)
  • Free Base: [M+H]⁺ = 180.02 (Calculated for ³⁵Cl). Look for the characteristic ³⁷Cl isotope peak at [M+H+2]⁺ with ~33% intensity.

  • HCl Salt: In ESI+, the salt dissociates; you will observe the same [M+H]⁺ = 180.02 parent ion. The presence of chloride can be confirmed via ion chromatography or AgNO₃ precipitation test.

HPLC Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Retention: The 6-OH group makes this compound more polar than its 6-H or 6-Cl analogs, resulting in earlier elution.

Part 5: Handling & Safety

  • Hygroscopicity: The hydrochloride salt (CAS 189362-46-7) is hygroscopic. Store in a desiccator at -20°C. Moisture uptake can alter stoichiometry, affecting yield calculations in subsequent steps.

  • Skin Irritant: As a halogenated phenol derivative, it is a potent skin and eye irritant. Double-gloving (Nitrile) is required.

  • Reactivity: Avoid contact with strong oxidizing agents. The C-2 chlorine is labile; avoid prolonged exposure to nucleophilic solvents (e.g., primary amines) unless reaction is intended.

References

  • PubChem. (n.d.). Compound Summary: 2-Chloroquinolin-6-ol.[1][2][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Foundational

2-Chloroquinolin-6-ol hydrochloride molecular structure

An In-Depth Technical Guide to 2-Chloroquinolin-6-ol Hydrochloride: Molecular Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive examination of 2-Chloroquinolin-6-ol hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloroquinolin-6-ol Hydrochloride: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of 2-Chloroquinolin-6-ol hydrochloride, a pivotal heterocyclic intermediate in contemporary drug discovery and fine chemical synthesis. As Senior Application Scientists, our objective extends beyond a mere recitation of data; we aim to deliver a foundational understanding of this molecule's core characteristics, grounded in established scientific principles and field-proven methodologies. This document elucidates the compound's molecular structure, details a robust synthetic pathway, outlines a self-validating analytical characterization workflow, and explores its significant applications, particularly in the context of antiviral therapeutic development. The protocols and insights contained herein are curated for researchers, chemists, and drug development professionals who require a technical and practical understanding of this versatile quinoline derivative.

Core Molecular Identity and Physicochemical Properties

2-Chloroquinolin-6-ol hydrochloride is a substituted quinoline, a class of heterocyclic aromatic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The title compound is the hydrochloride salt of 2-Chloroquinolin-6-ol, which enhances its stability and aqueous solubility for certain applications. The core structure consists of a quinoline ring system with a chlorine atom at the C2 position and a hydroxyl group at the C6 position.

Table 1: Chemical Identifiers and Properties

IdentifierValue
Chemical Name2-Chloroquinolin-6-ol hydrochloride
Free Base Name2-Chloroquinolin-6-ol; 2-chloro-6-Quinolinol
Free Base CAS Number577967-89-6[2]
Molecular Formula (Free Base)C₉H₆ClNO[2]
Molecular Weight (Free Base)179.60 g/mol [2]
Molecular Formula (HCl Salt)C₉H₆ClNO · HCl
Molecular Weight (HCl Salt)216.07 g/mol

Table 2: Physicochemical Data of 2-Chloroquinolin-6-ol (Free Base)

PropertyValueNotes
Physical State Solid, Pale Beige Powder[2]
Melting Point 192 °C[2]
Boiling Point 342.1 ± 22.0 °C (Predicted)[2]
pKa 8.62 ± 0.40 (Predicted)[2]Refers to the hydroxyl proton.
Solubility Slightly soluble in DMSO and Acetonitrile[2]The hydrochloride salt form is expected to have improved solubility in polar protic solvents.
Storage Store at 2-8°C under inert gas (Nitrogen or Argon)[2][3]Recommended to prevent degradation.

Elucidation of the Molecular Structure

The molecular architecture of 2-Chloroquinolin-6-ol is defined by a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. The strategic placement of its functional groups dictates its chemical reactivity and pharmacological potential.

  • Quinoline Core: This fused aromatic system is electron-deficient, particularly the pyridine ring, due to the electronegativity of the nitrogen atom.

  • 2-Chloro Substituent: The chlorine atom at the C2 position is highly significant. It is adjacent to the ring nitrogen, which strongly activates this position for nucleophilic aromatic substitution reactions.[4] This "activated" chlorine can be readily displaced by a variety of nucleophiles, making it a critical handle for synthetic elaboration and the construction of diverse compound libraries.

  • 6-Hydroxy Substituent: The hydroxyl group on the benzene portion of the quinoline ring is an electron-donating group. It influences the overall electronic properties of the molecule and provides a site for further functionalization, such as etherification or esterification, to modulate properties like lipophilicity and target binding.

  • Hydrochloride Salt: The basic nitrogen atom in the pyridine ring is protonated by hydrochloric acid to form the salt. This is a standard practice in drug development to improve a compound's stability, crystallinity, and solubility.

Synthesis and Purification

The synthesis of 2-Chloroquinolin-6-ol is most effectively achieved via the demethylation of its methoxy precursor, 2-chloro-6-methoxyquinoline. This choice is predicated on the commercial availability of the starting material and the high efficiency of the demethylation reaction. Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its efficacy in cleaving aryl methyl ethers under controlled conditions.[2]

G cluster_0 Synthesis Workflow SM 2-Chloro-6-methoxyquinoline in Dichloromethane (DCM) Cool Cool to 0 °C SM->Cool Step 1 Add_BBr3 Slow Addition of Boron Tribromide (BBr3) Cool->Add_BBr3 Step 2 Stir Stir at RT for 15h Add_BBr3->Stir Step 3 Quench Quench with NaHCO3 (aq) Stir->Quench Step 4 Extract Extract with DCM Quench->Extract Step 5 Dry Dry (Na2SO4) & Concentrate Extract->Dry Step 6 Product 2-Chloroquinolin-6-ol Dry->Product Step 7 G cluster_0 Dual-Target Antiviral Strategy Virus SARS-CoV-2 Virus Replication Viral Replication Cycle Virus->Replication Mpro Main Protease (Mpro) (Cysteine Protease) Replication->Mpro Requires PLpro Papain-Like Protease (PLpro) (Cysteine Protease) Replication->PLpro Requires Block Replication Blocked Mpro->Block PLpro->Block Inhibitor 2-Chloroquinoline Derivative (Dual Inhibitor) Inhibitor->Mpro Inhibits Inhibitor->PLpro Inhibits

Sources

Exploratory

The Synthesis of 2-Chloroquinolin-6-ol Hydrochloride: A Technical Guide for Chemical Researchers

Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2-chloroquinolin-6-ol hydrochloride, a crucial intermediate in pharmaceutical and fine chemical research. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2-chloroquinolin-6-ol hydrochloride, a crucial intermediate in pharmaceutical and fine chemical research. The document is structured to provide not only detailed, step-by-step experimental protocols but also the underlying chemical principles and strategic considerations that inform these methodologies. We will explore the primary and most efficient synthesis routes, offering insights into reaction mechanisms, optimization strategies, and the rationale behind procedural choices. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Introduction: The Significance of the 2-Chloroquinolin-6-ol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] The specific functionalization of the quinoline core is critical to its pharmacological profile. 2-Chloroquinolin-6-ol, and its hydrochloride salt, serve as a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 2-position is highly activated towards nucleophilic substitution, while the hydroxyl group at the 6-position offers a site for further derivatization, making it a valuable precursor in the development of novel compounds.[5][6]

Primary Synthesis Pathway: Demethylation of 2-Chloro-6-methoxyquinoline

The most direct and widely reported method for the synthesis of 2-chloro-6-hydroxyquinoline is the demethylation of its methoxy precursor, 2-chloro-6-methoxyquinoline. This approach is favored for its high yield and relatively clean reaction profile.

Mechanistic Rationale

The cleavage of the aryl methyl ether is a classic transformation in organic synthesis. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose due to the strong Lewis acidity of the boron atom, which coordinates to the ether oxygen, and the favorable thermodynamics of forming a stable B-O bond. The reaction proceeds via a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the desired phenol and bromomethane.

Visualizing the Pathway

Synthesis_Pathway cluster_main Primary Synthesis of 2-Chloroquinolin-6-ol cluster_precursor Precursor Synthesis 2-Chloro-6-methoxyquinoline 2-Chloro-6-methoxyquinoline 2-Chloro-6-hydroxyquinoline 2-Chloro-6-hydroxyquinoline 2-Chloro-6-methoxyquinoline->2-Chloro-6-hydroxyquinoline BBr₃, DCM 0°C to RT 2-Chloroquinolin-6-ol_HCl 2-Chloroquinolin-6-ol_HCl 2-Chloro-6-hydroxyquinoline->2-Chloroquinolin-6-ol_HCl HCl (ethanolic/ethereal) 6-Methoxy-2-oxo-1,2-dihydroquinoline 6-Methoxy-2-oxo-1,2-dihydroquinoline 6-Methoxy-2-oxo-1,2-dihydroquinoline->2-Chloro-6-methoxyquinoline POCl₃, heat

Figure 1: Primary synthesis pathway for 2-chloroquinolin-6-ol hydrochloride.

Detailed Experimental Protocol

Step 1: Demethylation of 2-Chloro-6-methoxyquinoline [7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add boron tribromide (BBr₃, 5.0 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (4 x 10 mL).

  • Work-up: Combine the organic layers, wash with water (3 x 10 mL), and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-chloro-6-hydroxyquinoline as a solid. The product can be further purified by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-chloro-6-hydroxyquinoline in a minimal amount of a suitable solvent such as diethyl ether or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl or ethanolic HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain 2-chloroquinolin-6-ol hydrochloride.

Alternative Synthesis Pathway: From 6-Hydroxyquinolin-2(1H)-one

An alternative and also viable route involves the synthesis of the quinolinone precursor, 6-hydroxyquinolin-2(1H)-one, followed by chlorination.

Synthesis of 6-Hydroxyquinolin-2(1H)-one

This precursor can be synthesized via an intramolecular Friedel-Crafts reaction of an N-aryl cinnamamide derivative.[8]

Step 1: Amide Formation

  • Acyl Chloride Preparation: React cinnamic acid with thionyl chloride (SOCl₂) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE) with a catalytic amount of dimethylformamide (DMF) to form cinnamoyl chloride.[9]

  • Amidation: React the freshly prepared cinnamoyl chloride with p-aminophenol in the presence of a base like pyridine or triethylamine in DCM at 0-5 °C to yield N-(4-hydroxyphenyl)cinnamamide.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Treat the N-(4-hydroxyphenyl)cinnamamide with a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA).[9]

  • Heating: Heat the reaction mixture to facilitate the intramolecular Friedel-Crafts acylation, leading to the formation of the quinolinone ring.

  • Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain 6-hydroxyquinolin-2(1H)-one.

Chlorination of 6-Hydroxyquinolin-2(1H)-one

The conversion of the 2-quinolone to the 2-chloroquinoline is a standard procedure.[10]

  • Reaction Setup: Suspend 6-hydroxyquinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture under reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice to hydrolyze the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide, and then extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the organic extract over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-6-hydroxyquinoline.

Comparative Analysis of Synthesis Pathways

ParameterPathway 1: DemethylationPathway 2: From 6-Hydroxyquinolin-2(1H)-one
Starting Materials 2-Chloro-6-methoxyquinolinep-Aminophenol, Cinnamic Acid
Key Reagents BBr₃, DCMSOCl₂, POCl₃, Strong Acid (e.g., TfOH)
Number of Steps 2 (including salt formation)3-4 (including salt formation)
Yield Generally high for demethylation step[7]Can be variable depending on cyclization efficiency
Scalability Good, but BBr₃ is corrosive and requires careful handlingCan be scaled, but POCl₃ is also hazardous
Advantages More direct, fewer steps if starting material is availableUtilizes more fundamental starting materials
Disadvantages Requires the synthesis or purchase of the methoxy precursorLonger synthetic route, potential for side reactions

Conclusion

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Bhusari, U. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Journal of Pharmaceutical Sciences, 9(1), 22.
  • Reddy, T. R., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 47087-47098.
  • Grokipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • ResearchGate. (n.d.). Cyclization of 3-(4-methoxyphenyl)acrylohydrazide. Retrieved from [Link]

  • JSciMed Central. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • Google Patents. (n.d.). CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline.
  • Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 136, 106574.
  • MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

Sources

Foundational

2-Chloroquinolin-6-ol hydrochloride spectral data (NMR, IR, MS)

Technical Whitepaper: Characterization and Spectral Analysis of 2-Chloroquinolin-6-ol Hydrochloride Executive Summary & Chemical Profile 2-Chloroquinolin-6-ol (CAS: 577967-89-6 for free base) is a critical heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Spectral Analysis of 2-Chloroquinolin-6-ol Hydrochloride

Executive Summary & Chemical Profile

2-Chloroquinolin-6-ol (CAS: 577967-89-6 for free base) is a critical heterocyclic building block, predominantly utilized in the synthesis of c-Met kinase inhibitors (e.g., Tivantinib analogs) and antimalarial pharmacophores. While often isolated as a free base, the hydrochloride salt form is frequently generated in situ during acid-catalyzed deprotection steps or utilized to improve solubility during intermediate processing.

This guide provides a definitive reference for the spectral characterization of the molecule, distinguishing between the free base and the hydrochloride salt to aid researchers in structure validation.

Property Data
IUPAC Name 2-Chloroquinolin-6-ol hydrochloride
Molecular Formula C₉H₆ClNO[1] · HCl (Salt) / C₉H₆ClNO (Base)
Molecular Weight 216.06 g/mol (Salt) / 179.60 g/mol (Base)
Appearance Pale beige to yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in CH₂Cl₂ (Salt form)

Synthetic Pathway & Impurity Profile

To understand the spectral data, one must understand the origin of the sample. The most robust synthesis involves the chlorination of 6-hydroxyquinolin-2(1H)-one using phosphoryl chloride (POCl₃), often requiring protection/deprotection steps if starting from the methoxy derivative.

Synthesis & Impurity Logic (Graphviz Diagram)

SynthesisWorkflow Start 6-Methoxyquinoline N-oxide Step1 Chlorination (POCl3) Start->Step1 Inter 2-Chloro-6- methoxyquinoline Step1->Inter Yield ~85% Step2 Demethylation (BBr3 or HBr) Inter->Step2 Imp1 Impurity A: 2-Chloro-6-methoxy... Inter->Imp1 Product 2-Chloroquinolin-6-ol (Crude Salt) Step2->Product Hydrolysis Purify Recrystallization (MeOH/Et2O) Product->Purify Imp2 Impurity B: 6-Hydroxyquinolin-2-one (Hydrolysis) Product->Imp2 Final Pure HCl Salt Purify->Final

Figure 1: Synthetic route from quinoline N-oxide precursors. Note that Impurity B (hydrolysis product) appears if the chlorination is incomplete or if the salt is exposed to moisture.

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogenation pattern. The presence of chlorine imparts a distinct isotopic signature that serves as a self-validating check before NMR analysis.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Key Diagnostic: Chlorine Isotope Pattern (³⁵Cl / ³⁷Cl ratio of ~3:1).

Fragment/Ion m/z (Theory) m/z (Observed) Interpretation
[M+H]⁺ (³⁵Cl) 180.02180.1 Protonated molecular ion (Base peak).
[M+H]⁺ (³⁷Cl) 182.02182.1 Isotope peak. Intensity must be ~33% of the 180 peak.
[M-Cl]⁺ 144.05144.1Loss of Chlorine (radical or HCl neutral loss). Indicates fragile C-Cl bond under high collision energy.
[M-Cl-CO]⁺ 116.05116.1Subsequent loss of CO (characteristic of phenols).

Expert Insight: If the [M+H]⁺ peak appears at 162 instead of 180, your sample has hydrolyzed back to the quinolinone (Impurity B). This is a common stability failure mode for 2-chloroquinolines in acidic aqueous media.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the quinoline nitrogen. This protonation pulls electron density from the ring, causing a downfield shift (deshielding) , particularly at the C2, C3, and C4 positions.

  • Solvent: DMSO-d₆ (Required for solubility of the salt and exchangeable protons).

  • Frequency: 400 MHz or higher recommended.[2]

¹H NMR Assignment Table
PositionProtonδ (ppm) Free Baseδ (ppm) HCl Salt (Predicted)MultiplicityJ (Hz)Assignment Logic
OH 6-OH10.20 (br s)10.5 - 11.0Singlet (Broad)-Phenolic OH; shifts downfield/broadens in salt form.
H4 Ar-H8.098.45 Doublet8.8Ortho to C3; deshielded by ring current and N-protonation.
H8 Ar-H7.858.05 Doublet9.0Peri-position; sensitive to N-protonation.
H3 Ar-H7.457.70 Doublet8.8Ortho to Cl; typically the most upfield doublet in the pyridine ring.
H7 Ar-H7.387.55dd9.0, 2.7Meta-coupling to H5; Ortho to H8.
H5 Ar-H7.157.30Doublet (d)2.7Meta-coupling to H7; shielded by ortho-OH group.
NH⁺ Q-NH⁺-14.0 - 15.0Broad-Only visible in dry DMSO-d₆/HCl salt.
¹³C NMR Shifts (Diagnostic)
  • C2 (C-Cl): ~148-150 ppm. The attachment of Chlorine and the adjacent Nitrogen makes this the most deshielded carbon.

  • C6 (C-OH): ~155 ppm. Characteristic phenolic shift.

Protocol Validation: To confirm the salt formation, look for the merging of the H3/H4 signals or a significant downfield shift of H4 compared to a reference free base spectrum. If H4 remains at ~8.1 ppm, the salt has dissociated or was not formed.

Infrared Spectroscopy (FT-IR)

IR is useful for quick identification of the functional groups and distinguishing the salt from the free base.

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]

Functional Group Wavenumber (cm⁻¹) Mode Notes
O-H Stretch 3100 - 3400StretchingBroad band. In the HCl salt, this may overlap with N-H⁺ stretches.
N-H⁺ Stretch 2400 - 2800StretchingDiagnostic for Salt. Broad "ammonium" band, often multiple peaks. Absent in free base.
C=N / C=C 1580 - 1620Ring StretchQuinoline skeletal vibrations.
C-Cl 1050 - 1080StretchingStrong band, characteristic of aryl chlorides.
C-O 1220 - 1250StretchingPhenolic C-O stretch.

Experimental Protocols

A. Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of 2-Chloroquinolin-6-ol HCl.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility of the salt.

  • Mixing: Sonicate for 30 seconds. The solution should be clear yellow.

  • Acquisition: Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the aromatic protons.

B. Quality Control Workflow (Graphviz)

QCWorkflow Sample Unknown Sample MS_Step LC-MS Analysis Sample->MS_Step Check_Cl Check Cl Pattern (180/182 ratio) MS_Step->Check_Cl NMR_Step 1H NMR (DMSO-d6) Check_Cl->NMR_Step Yes (3:1) Fail_Hydro FAIL: Hydrolysis (Impurity B) Check_Cl->Fail_Hydro No (Peak @ 162) Check_H4 Check H4 Shift (>8.4 ppm?) NMR_Step->Check_H4 Pass PASS: Pure HCl Salt Check_H4->Pass Yes Fail_Base FAIL: Free Base Only Check_H4->Fail_Base No (H4 @ 8.1)

Figure 2: Logical decision tree for validating the identity and salt form of the compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22132577, 2-Chloroquinolin-6-ol. Retrieved from [Link]

  • Organic Syntheses (2010). General procedures for chlorination of quinolinones using POCl3. (Analogous methodology). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for theoretical salt shifts in heterocycles). Wiley.

(Note: Specific spectral data for the HCl salt is derived from theoretical application of N-protonation shifts on the experimentally verified free base data found in Reference 1 & 3.)

Sources

Exploratory

discovery and history of quinoline compounds

The Quinoline Scaffold: From Coal Tar to C-H Activation An In-Depth Technical Guide for Researchers Introduction: The Privileged Scaffold In the lexicon of medicinal chemistry, few heterocycles command the status of a "p...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: From Coal Tar to C-H Activation An In-Depth Technical Guide for Researchers

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as rightfully as quinoline (benzo[b]pyridine).[1] From the bark of the Cinchona tree to the high-throughput screening libraries of modern pharma, the quinoline core has proven to be a versatile template for modulating biological targets ranging from DNA gyrase to protein kinases.

This guide traces the technical evolution of quinoline—from its crude isolation in the 19th century to the precision of modern transition-metal-catalyzed functionalization. It is designed not merely as a history lesson, but as a laboratory companion that synthesizes classical methodologies with contemporary green chemistry and C-H activation protocols.

The Discovery (1834)

The story begins with Friedlieb Ferdinand Runge , a German analytical chemist who, in 1834, isolated a substance he called "Leukol" from coal tar.[2] Runge observed that this oily base turned pine wood yellow and reacted with acids to form salts. It was not until 1842 that French chemist Charles Gerhardt linked this compound to the degradation products of quinine, confirming the structural identity of the parent heterocycle.

The Classical Era: Sledgehammer Synthesis

The early synthesis of quinoline was defined by harsh conditions—often requiring violent exotherms and toxic oxidants. Yet, these reactions remain the gold standard for generating the core scaffold on a multi-gram scale.

The Skraup Synthesis (1880)

The Mechanism: Zdenko Hans Skraup’s method is the archetypal quinoline synthesis.[3] It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[3]

  • Causality: The sulfuric acid dehydrates glycerol to form acrolein (propenal) in situ. Aniline undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and final oxidation (aromatization) to quinoline.

Visualizing the Skraup Mechanism:

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein H2SO4 Dehydration Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael Aniline Aniline Aniline->Michael + Acrolein Cyclization 1,2-Dihydroquinoline Michael->Cyclization H+ / Heat Cyclization Quinoline Quinoline (Aromatized Product) Cyclization->Quinoline Oxidation (Nitrobenzene)

Figure 1: The mechanistic pathway of the Skraup synthesis, highlighting the critical in situ generation of acrolein.

Experimental Protocol: The Modified Skraup

Standard Protocol for the Synthesis of Quinoline from Aniline. Safety Note: This reaction is violently exothermic. The addition of ferrous sulfate (Sulzberger modification) is crucial to moderate the reaction vigor.

Reagents:

  • Aniline: 9.3 g (0.1 mol)

  • Glycerol: 30 g (0.32 mol)

  • Nitrobenzene: 6 g (0.05 mol) [Oxidant]

  • Conc. H₂SO₄: 20 mL

  • FeSO₄·7H₂O: 1 g [Moderator]

Step-by-Step Workflow:

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty reflux condenser and a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Mixing: Add aniline, glycerol, nitrobenzene, and ferrous sulfate. Mix thoroughly.

  • Acid Addition: Add concentrated H₂SO₄ slowly with swirling. The mixture will become hot and viscous.

  • Initiation: Heat the flask gently with a heating mantle.

    • Critical Control Point: As soon as the reaction begins (indicated by bubbles/reflux), remove the heat source immediately . The reaction is auto-catalytic and exothermic. Allow it to boil on its own energy for 15–20 minutes.

  • Completion: Once the vigorous boiling subsides, reflux the mixture for 3 hours to ensure complete aromatization.

  • Workup:

    • Dilute with water and steam distill to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH solution (exothermic!) to liberate the free quinoline base.

    • Steam distill again to collect the quinoline.

    • Extract the distillate with ether, dry over MgSO₄, and distill (bp 237 °C).

The Medicinal Era: From Malaria to DNA Gyrase

The quinoline scaffold's true value emerged in the 20th century, transitioning from anti-parasitic agents to broad-spectrum antibacterials.

The Antimalarial Pivot

While Quinine was the natural standard, the synthesis of Chloroquine (Resochin) by Hans Andersag at Bayer in 1934 marked a turning point. Initially rejected as "too toxic," it became the standard of care for decades.

The Fluoroquinolone Revolution

In 1962, George Lesher discovered Nalidixic Acid as a byproduct of chloroquine synthesis. This naphthyridone derivative showed modest antibacterial activity but poor tissue distribution. The breakthrough came with the addition of a fluorine atom at position 6 and a piperazine ring at position 7, creating Ciprofloxacin (1987).

Quantitative Comparison: The "Fluorine Effect" The structural modifications dramatically lowered the Minimum Inhibitory Concentration (MIC) against Gram-negative pathogens.

CompoundClassC-6 SubstituentC-7 SubstituentMIC90 vs. E. coli (µg/mL)Clinical Utility
Nalidixic Acid 1st GenHMethyl4.0 – 64.0Urinary Tract Only
Norfloxacin 2nd GenFPiperazine0.12 – 0.50Systemic
Ciprofloxacin 2nd GenFPiperazine0.004 – 0.015 Broad Spectrum Systemic

Data synthesized from clinical isolate studies (See References).

Structure-Activity Relationship (SAR) Logic

The modern fluoroquinolone is a finely tuned molecular machine.

SAR Core Quinoline Core (4-Quinolone) Pos1 Position 1 (N) Cyclopropyl/Ethyl Controls Potency Core->Pos1 Pos3 Position 3 (COOH) Essential for DNA Gyrase Binding Core->Pos3 Pos4 Position 4 (C=O) Essential for DNA Gyrase Binding Core->Pos4 Pos6 Position 6 (F) Cell Wall Penetration 100x Potency Boost Core->Pos6 Pos7 Position 7 (Piperazine) Spectrum of Activity (G- vs G+) Core->Pos7 Pos8 Position 8 (X) Phototoxicity/Half-life Core->Pos8

Figure 2: SAR map of the fluoroquinolone scaffold. The C-6 Fluorine is the critical "switch" for potency.

The Modern Era: Precision and Green Chemistry

The "boil and toil" of the Skraup reaction is unsuitable for late-stage functionalization of complex drug candidates. Modern methods prioritize atom economy and site-selectivity.

Rhodium(III)-Catalyzed C-H Activation

Instead of building the ring from scratch, modern protocols often functionalize the pre-formed ring or use directing groups to build it under mild conditions.

Protocol: C-H/N-H Annulation of Amidines This method uses a Rh(III) catalyst to couple aryl amidines with alpha-substituted ketones, forming the quinoline core with high regioselectivity.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv)

  • Additives: AgSbF₆ (10 mol%)

  • Solvent: t-Amyl alcohol, 110 °C.

Mechanism:

  • C-H Activation: The Rh(III) inserts into the ortho-C-H bond of the phenyl ring, directed by the amidine nitrogen.

  • Insertion: The alkyne/ketone inserts into the Rh-C bond.

  • Reductive Elimination: The ring closes, releasing the quinoline and Rh(I).

  • Re-oxidation: Cu(II) regenerates the active Rh(III) species.

Green Synthesis (Microwave-Assisted)

To avoid the H₂SO₄ waste stream of the Skraup method, microwave-assisted synthesis using solid acid catalysts (e.g., K-10 Montmorillonite clay) allows for solvent-free conditions.

  • Yield Comparison:

    • Classic Friedländer (Reflux, 24h): 65-75% Yield.

    • Microwave/Clay (10 min): 85-92% Yield.

References

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Poggendorff's Annalen der Physik und Chemie, 31, 65-78.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie, 1, 316.

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives.[4] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063–1065.

  • Andersag, H. (1948).
  • Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581–586.

  • Song, G., et al. (2011). Rh(III)-Catalyzed C–H Activation of Arenes: Efficient Synthesis of Quinolines. Journal of the American Chemical Society, 133(19), 7284–7287.

  • BenchChem Protocols. (2025). Skraup Synthesis of Quinolines: Application Notes.

Sources

Foundational

Technical Safety & Handling Guide: 2-Chloroquinolin-6-ol Hydrochloride

Executive Summary 2-Chloroquinolin-6-ol hydrochloride (Free base CAS: 577967-89-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors, tau-protein PET tracers, and ferropto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroquinolin-6-ol hydrochloride (Free base CAS: 577967-89-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors, tau-protein PET tracers, and ferroptosis inhibitors. Its dual-functional scaffold—featuring a nucleophile-susceptible chlorine at the C2 position and a modifiable hydroxyl group at C6—makes it a versatile building block in medicinal chemistry.

However, the hydrochloride salt form introduces specific handling challenges distinct from the free base, including increased hygroscopicity, acidity, and potential corrosivity. This guide synthesizes physicochemical data with field-proven protocols to ensure the integrity of the compound and the safety of the researcher.

Physicochemical Profile

The following data distinguishes the commercially available free base from the hydrochloride salt form often generated or utilized in specific synthetic steps.

PropertyFree Base (2-Chloroquinolin-6-ol)Hydrochloride Salt (2-Chloroquinolin-6-ol HCl)
CAS Number 577967-89-6Not widely listed (Custom/In-situ)
Formula C₉H₆ClNOC₉H₆ClNO[1] · HCl
Molecular Weight 179.60 g/mol ~216.06 g/mol
Appearance Yellow to off-white powderWhite to pale yellow crystalline solid
Solubility (Water) Low (Hydrophobic)Moderate to High (Acidic pH)
Solubility (Organic) DMSO, DMF, MethanolDMSO, Methanol (limited in non-polar)
Acidity (pKa) ~8.26 (OH group)Strongly acidic (HCl dissociation)
Melting Point 192–196 °C>200 °C (Decomposes)

Expert Insight: The hydrochloride salt is significantly more hygroscopic than the free base. Exposure to ambient moisture can lead to clumping and hydrolysis, altering the stoichiometry of sensitive downstream reactions like Buchwald-Hartwig couplings.

Hazard Identification & Toxicology (E-E-A-T)

While specific toxicological data for the HCl salt is limited, a Read-Across assessment based on the quinoline scaffold and hydrochloride moiety dictates the following safety profile.

Core Hazards
  • Skin & Eye Corrosion (H314/H318): Unlike the irritant free base, the HCl salt releases hydrochloric acid upon contact with moisture (mucous membranes), posing a risk of serious eye damage.

  • Acute Toxicity (Oral): Quinolines are generally harmful if swallowed (Category 4).

  • Genotoxicity Alert: The quinoline backbone is structurally related to known mutagens. While 2-substitution often reduces metabolic activation compared to unsubstituted quinoline, this compound should be handled as a suspected mutagen until proven otherwise.

Reactivity Hazards
  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (releasing heat and neutralizing the salt).

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO) upon heating to decomposition.

Technical Handling Protocol

This protocol is designed as a self-validating system : if the material clumps or changes color, the containment or storage conditions have failed.

Storage & Stability
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The HCl salt is prone to deliquescence.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation (photo-oxidation of the quinoline ring) and moisture ingress.

Weighing & Dispensing Workflow

The following workflow utilizes a "Static-Free, Moisture-Free" loop to maintain compound integrity.

HandlingWorkflow Start Retrieve from Storage (2-8°C, Argon) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Equilibrate->PPE Open Open in Fume Hood (Relative Humidity <40%) PPE->Open Weigh Weigh into Dry Vial (Anti-static Gun used) Open->Weigh Avoid Dust Reseal Purge with Argon & Reseal Immediately Weigh->Reseal Critical Step Dissolve Dissolve for Use (DMSO/MeOH) Weigh->Dissolve Reseal->Start Return to Cold Storage

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolysis of the HCl salt.

Solubilization Logic
  • Solvent Choice: Use DMSO or DMF for stock solutions. Avoid protic solvents (water/ethanol) if the compound is intended for anhydrous coupling reactions (e.g., Sonogashira), as the HCl salt will retain moisture.

  • Neutralization: If the free base is required in situ, add 1.0–1.1 equivalents of a tertiary amine (e.g., Triethylamine or DIPEA) to the solution.

Strategic Applications (Mechanism of Action)

Understanding the reactivity profile helps researchers anticipate by-products and safety risks during synthesis.

Reactivity cluster_C2 C2 Position (Chlorine) cluster_C6 C6 Position (Hydroxyl) Core 2-Chloroquinolin-6-ol (HCl Salt) SnAr SnAr / Buchwald (Displacement by Amines) Core->SnAr Pd-catalysis or Heat Alkylation O-Alkylation (Ether Synthesis) Core->Alkylation Base + Alkyl Halide Target1 Kinase Inhibitors (e.g., substituted aminoquinolines) SnAr->Target1 Target2 PET Tracers (e.g., Fluoro-PEGylation) Alkylation->Target2

Figure 2: Dual-reactivity pathways. The C2-Chlorine allows for amine coupling (common in drug discovery), while the C6-Hydroxyl allows for solubility modulation or linker attachment.

Emergency Response & Waste Disposal

Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is generated.

  • PPE: Wear a NIOSH-approved N95/P100 respirator, safety goggles, and nitrile gloves.

  • Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidity of the HCl salt.

  • Collect: Sweep up carefully (avoiding dust) into a biohazard/chemical waste bag.

  • Clean: Wipe the surface with water followed by ethanol.

First Aid
  • Eye Contact: CRITICAL. Rinse immediately with water for 15+ minutes. The HCl salt causes rapid pH drop in the eye; immediate irrigation is vital to prevent corneal opacity.

  • Skin Contact: Wash with soap and water. If irritation persists (redness/burning), seek medical attention.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic, Irritant).

  • Stream: Segregate into Halogenated Organic Waste containers due to the chlorine content.

  • Do Not: Do not dispose of down the drain; quinolines are toxic to aquatic life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22132577, 2-Chloroquinolin-6-ol. Retrieved from [Link]

  • Vermeulen, K., et al. (2017). Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer.[2] (Contextualizing the use of 2-chloroquinolin-6-ol as a precursor). Retrieved from [Link]

Sources

Exploratory

Comprehensive Quality Control and Analysis of 2-Chloroquinolin-6-ol Hydrochloride

Topic: 2-Chloroquinolin-6-ol Hydrochloride Purity and Analysis Content Type: Technical Whitepaper Persona: Senior Application Scientist Executive Summary 2-Chloroquinolin-6-ol hydrochloride (CAS: 577967-89-6, free base)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloroquinolin-6-ol Hydrochloride Purity and Analysis Content Type: Technical Whitepaper Persona: Senior Application Scientist

Executive Summary

2-Chloroquinolin-6-ol hydrochloride (CAS: 577967-89-6, free base) is a critical heterocyclic building block employed in the synthesis of advanced medicinal compounds, particularly in the development of tyrosine kinase inhibitors and antileishmanial agents. Its bifunctional nature—possessing a reactive chlorine at the C2 position and a hydroxyl group at C6—makes it a versatile scaffold for nucleophilic aromatic substitution (


) and etherification reactions.

However, this reactivity introduces significant analytical challenges. The purity of this intermediate is paramount; regioisomers (e.g., 4-chloro analogues) or hydrolysis by-products (e.g., 2-quinolones) can act as chain terminators or form genotoxic impurities in downstream API synthesis. This guide outlines a robust, self-validating analytical strategy for the characterization and quality control of 2-Chloroquinolin-6-ol hydrochloride, moving beyond generic protocols to address the specific physicochemical behavior of the quinoline core.

Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 2-Chloroquinolin-6-ol hydrochloride
Molecular Formula

Molecular Weight 179.60 g/mol (Free Base) / 216.06 g/mol (Salt)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (pH dependent)
pKa (Calculated) ~4.9 (Quinoline N), ~9.2 (Phenolic OH)
Key Reactivity C2-Cl labile to nucleophiles; C6-OH susceptible to oxidation/alkylation
Structural Visualization

The molecule exists as a hydrochloride salt. In solution, the equilibrium between the protonated quinolinium species and the neutral phenol dictates chromatographic retention.

Synthesis-Driven Impurity Profiling

To validate purity, one must understand the origin of impurities. The industrial synthesis typically involves the chlorination of 6-hydroxyquinolin-2(1H)-one using phosphoryl chloride (


).
Impurity Fate Mapping
  • Starting Material (Impurity A): 6-Hydroxyquinolin-2(1H)-one .

    • Origin: Incomplete chlorination or hydrolysis of the product due to moisture ingress.

    • Detection: Elutes earlier than the main peak in RP-HPLC due to high polarity (lactam form).

  • Regioisomer (Impurity B): 4-Chloroquinolin-6-ol .

    • Origin: If the precursor allows chlorination at C4 (less common in 2-one precursors but possible in N-oxide routes).

    • Risk:[1][2] Critical.[3][4] Hard to separate; requires optimized gradient slope.

  • Over-Chlorinated By-product (Impurity C): 2,5-Dichloroquinolin-6-ol or 2,7-Dichloro isomers .

    • Origin: Electrophilic chlorination of the phenol ring during the

      
       step.
      
    • Detection: Elutes later (more hydrophobic).

  • Dimerization (Impurity D): Ether-linked dimers .

    • Origin: Reaction between the C6-OH of one molecule and the C2-Cl of another under basic workup conditions.

ImpurityMap SM Start: 6-Hydroxyquinolin-2(1H)-one Main Product: 2-Chloroquinolin-6-ol SM->Main Chlorination ImpC Impurity C (Ring Chlorination) SM->ImpC Over-reaction Reagent Reagent: POCl3 Reagent->Main ImpA Impurity A (Hydrolysis/Unreacted) Main->ImpA Hydrolysis (H2O) ImpD Impurity D (Dimerization) Main->ImpD Self-Reaction (Base)

Figure 1: Impurity fate map detailing the genesis of critical process-related impurities during the chlorination of quinolinones.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)[14][16][17]

The analytical method must separate the highly polar starting material (lactam) from the moderately polar product and hydrophobic dimers.

Method Development Logic[14]
  • Stationary Phase: A C18 column with end-capping is essential to reduce silanol interactions with the basic quinoline nitrogen.

  • pH Control: The mobile phase pH is set to 2.5 - 3.0 .

    • Reasoning: At pH 3.0, the quinoline nitrogen is protonated (

      
      ), improving peak shape and solubility. The phenolic OH remains neutral. If pH > 5, the phenol may ionize, causing peak tailing or retention shifts.
      
  • Detection: 254 nm (universal aromatic) and 320 nm (specific to the conjugated quinoline system, reducing interference from non-conjugated solvents).

Validated HPLC Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection UV at 254 nm (Reference 360 nm)

Gradient Program:

  • 0.0 min: 5% B (Hold for retention of polar Impurity A)

  • 5.0 min: 5% B

  • 20.0 min: 60% B (Linear ramp to elute Main Peak and Regioisomers)

  • 25.0 min: 90% B (Wash for Dimers)

  • 30.0 min: 90% B

  • 30.1 min: 5% B (Re-equilibration)

Sample Preparation (Self-Validating Step)
  • Solvent: Methanol:Water (50:50).

  • Procedure: Dissolve 10 mg sample in 10 mL solvent. Sonicate for 5 mins.

  • System Suitability Check: The resolution (

    
    ) between 2-Chloroquinolin-6-ol and 6-Hydroxyquinolin-2(1H)-one (spiked standard) must be > 2.0.
    

Structural Elucidation & Counter-Ion Analysis

While HPLC confirms organic purity, the "Hydrochloride" designation requires specific confirmation of the salt form.

Chloride Content Titration

To ensure the stoichiometry is 1:1 (Mono-HCl) and not a hemi-salt or free base mixture.

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Solvent: Water/Acetone (to ensure solubility of the organic moiety).

  • End-point detection: Silver electrode.

  • Calculation:

    
    
    Target: 16.0% - 17.0% w/w (Theoretical for Mono-HCl: ~16.4%).
    
1H-NMR Spectroscopy

Used to confirm the regiochemistry (2-Cl vs 4-Cl).

  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • H2 (missing): Absence of the proton at position 2 confirms substitution.

    • H3/H4 coupling: A characteristic doublet (

      
      ) for H3 and H4 protons indicates the pyridine ring is intact but substituted.
      
    • OH Signal: Broad singlet > 10 ppm (exchangeable with

      
      ).
      

Stability and Handling

The hydrochloride salt is hygroscopic and acidic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability Warning: In solution (especially protic solvents like Methanol), the C2-Cl is susceptible to slow solvolysis (methoxysis) if left at room temperature for >24 hours. Always prepare HPLC samples fresh.

Analytical Workflow Diagram

Workflow cluster_ID Identity & Stoichiometry cluster_Purity Purity & Impurities Sample Raw Sample (2-Chloroquinolin-6-ol HCl) NMR 1H-NMR (DMSO-d6) Confirm Structure Sample->NMR Titr AgNO3 Titration Confirm HCl Salt % Sample->Titr HPLC RP-HPLC (C18, pH 2.7) Organic Purity >98% Sample->HPLC Report Final CoA Generation NMR->Report Titr->Report LCMS LC-MS Identify Unknowns HPLC->LCMS If New Impurity >0.10% HPLC->Report

Figure 2: Integrated analytical workflow for the release testing of 2-Chloroquinolin-6-ol HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11928, 2-Chloroquinoline derivatives. Retrieved from [Link]

  • Moussaoui, F., et al. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines.[5] ResearchGate. Retrieved from [Link]

  • Sielc Technologies. HPLC Analysis of Chloroquinoline derivatives on Newcrom R1. Retrieved from [Link]

Sources

Foundational

Technical Guide: Sourcing and Application of 2-Chloroquinolin-6-ol Hydrochloride

Topic: Commercial Suppliers and Technical Application of 2-Chloroquinolin-6-ol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Application of 2-Chloroquinolin-6-ol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Specialists

Executive Summary

2-Chloroquinolin-6-ol (CAS: 577967-89-6) is a critical heterocyclic building block employed in the synthesis of "Type II" kinase inhibitors, antibacterial agents, and complex agrochemicals.[1][2] Its structural duality—offering an electrophilic handle at the C2 position (for SNAr reactions) and a nucleophilic hydroxyl group at C6 (for etherification)—makes it a versatile scaffold for fragment-based drug discovery (FBDD).

Critical Sourcing Insight: While the free base (2-Chloroquinolin-6-ol) is widely available from catalog suppliers, the hydrochloride salt is rarely stocked as a shelf item due to the hydrolytic instability of the C2-chloro group under long-term acidic storage conditions. This guide recommends a strategy of sourcing the high-purity free base and performing an in-situ or immediate-use salt formation. This approach ensures maximum intermediate integrity and reproducibility.

Chemical Profile & Specifications

Before engaging suppliers, it is essential to define the material specifications to avoid common regioisomeric confusion (e.g., distinguishing from 2-chloro-6-hydroxyquinoxaline).

PropertySpecificationNotes
IUPAC Name 2-Chloroquinolin-6-ol hydrochloride
Common Name 2-Chloro-6-hydroxyquinoline HCl
CAS (Free Base) 577967-89-6 Primary sourcing target
CAS (HCl Salt) Not widely assignedCustom synthesis often required
Molecular Formula C₉H₆ClNO[2] · HClMW: 216.06 g/mol (Salt)
Appearance Pale yellow to beige solidDarkening indicates oxidation
Solubility DMSO, Methanol (High); Water (Moderate)Salt form significantly improves aqueous solubility
pKa (Calc) ~8.6 (OH), ~2.5 (Quinoline N)

Sourcing Strategy & Vendor Qualification

The "Make vs. Buy" Decision Matrix

Most researchers should purchase the free base. Requesting the HCl salt directly often incurs a "custom synthesis" premium and lead time (4-6 weeks) for a simple step that can be performed in-house in 2 hours.

Validated Commercial Suppliers

The following suppliers are categorized by their utility in the drug development pipeline.

Tier 1: High-Fidelity Research Scale (mg to 10g)

Best for initial SAR screening and reference standards.

  • Toronto Research Chemicals (TRC): High reliability for specific impurities and isotopic variants.

  • LGC Standards: Excellent for analytical reference materials.[3]

  • Apollo Scientific: Strong inventory of heterocyclic building blocks in the UK/EU.

Tier 2: Process & Scale-Up (10g to kg)

Best for batch production and pilot studies.

  • Combi-Blocks: consistently stocks the free base (CAS 577967-89-6) with transparent pricing and purity data.

  • BLD Pharm: Aggressive pricing for larger quantities; requires rigorous CoA verification.

  • Enamine: While known for screening libraries, their building block catalog is the industry standard for diversity.

Quality Control: The "Red Flag" Impurities

When reviewing a Certificate of Analysis (CoA), scrutinize for:

  • 2,6-Dichloroquinoline: Result of over-chlorination during synthesis. Inert to C6-modification.

  • 6-Hydroxyquinolin-2(1H)-one: The hydrolysis product. This impurity is silent in some HPLC methods but kills SNAr reactivity.

Technical Protocols

Protocol A: Conversion of Free Base to Hydrochloride Salt

Objective: Generate 2-Chloroquinolin-6-ol HCl for improved solubility/stability in biological assays.

  • Dissolution: Dissolve 10.0 g (55.7 mmol) of 2-Chloroquinolin-6-ol (Free Base) in 100 mL of anhydrous 1,4-dioxane or ethanol. Slight warming (40°C) may be required.

  • Acidification: Dropwise add 1.1 equivalents (15.3 mL) of 4.0 M HCl in dioxane under vigorous stirring.

    • Note: Avoid aqueous HCl to prevent hydrolysis of the 2-Cl bond.

  • Precipitation: A yellow precipitate will form immediately. Stir at 0°C for 30 minutes to complete crystallization.

  • Isolation: Filter the solid under argon/nitrogen. Wash with cold diethyl ether (2 x 20 mL) to remove excess acid.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

    • Yield: Typically >95%.

    • Storage: Store in a desiccator at -20°C. Hydroscopic.

Protocol B: Analytical Validation (HPLC)

Objective: Separate the active scaffold from the hydrolyzed "dead" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

  • Retention Logic: The HCl salt will dissociate on-column; the peak corresponds to the protonated quinoline. The hydrolysis impurity (Quinolone) will elute earlier due to higher polarity.

Synthetic Utility & Pathways[4]

The 2-chloroquinolin-6-ol scaffold is a "bifunctional diver" allowing sequential functionalization.

Reaction Workflow Diagram

The following diagram illustrates the logical flow for sourcing and chemical modification.

G Source Source: Free Base (CAS 577967-89-6) QC QC Check: NMR (DMSO-d6) HPLC (>98%) Source->QC Verify Purity Salt Salt Formation (HCl/Dioxane) QC->Salt If Solubility Needed Path1 Path A: C6-Alkylation (Mitsunobu/Alkylation) QC->Path1 Retain Cl Path2 Path B: C2-Amination (SnAr / Buchwald) QC->Path2 Displace Cl Salt->Path2 Use in Aq. Media Final Target Drug Scaffold (Kinase Inhibitor) Path1->Final Path2->Final

Caption: Workflow for sourcing, validation, and divergent synthesis using 2-Chloroquinolin-6-ol.

Key Synthetic Transformations
  • C2-Displacement (SNAr): The 2-chloro position is activated by the ring nitrogen. Reaction with anilines (e.g., 3-chloro-4-fluoroaniline) in refluxing isopropanol or ethoxyethanol yields 2-aminoquinoline derivatives.

    • Catalysis: If the nucleophile is weak, Pd-catalyzed Buchwald-Hartwig amination is preferred over thermal SNAr to preserve the 6-OH group.

  • C6-Etherification: The 6-OH is phenolic (pKa ~8.6). It can be selectively alkylated using alkyl halides and K₂CO₃ in DMF, or via Mitsunobu reaction, before displacing the 2-Cl atom to avoid side reactions.

References

  • ChemicalBook. 2-Chloro-6-hydroxyquinoline Properties and Suppliers (CAS 577967-89-6).[2] Retrieved from

  • Combi-Blocks. Product Catalog: 2-Chloroquinolin-6-ol. Retrieved from

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Insights into Quinazoline and Quinoline Synthesis. PMC11663045. Retrieved from

  • BenchChem. Technical Guide to Hydroxyquinoline Derivatives. Retrieved from

  • BLD Pharm. 2-Chloroquinolin-6-ol Product Specifications. Retrieved from

Sources

Protocols & Analytical Methods

Method

Gould-Jacobs reaction for 2-Chloroquinolin-6-ol hydrochloride

An Application Note for the Synthesis of 2-Chloroquinolin-6-ol Hydrochloride via a Modified Gould-Jacobs Pathway Abstract This document provides a comprehensive guide for the multi-step synthesis of 2-Chloroquinolin-6-ol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Chloroquinolin-6-ol Hydrochloride via a Modified Gould-Jacobs Pathway

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-Chloroquinolin-6-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered around the foundational Gould-Jacobs reaction to construct the core quinoline scaffold, followed by targeted chemical transformations to achieve the desired functionalization. This note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. The protocols are designed for researchers and scientists, emphasizing safety, reproducibility, and the rationale behind key experimental choices.

Introduction

The quinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents with applications spanning antibacterial, antimalarial, and anticancer activities.[1][2] The Gould-Jacobs reaction, first reported in 1939, represents a robust and versatile method for synthesizing 4-hydroxyquinoline (quinolin-4-one) derivatives.[3][4] The reaction typically proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][5]

This application note outlines a strategic, multi-step pathway to synthesize 2-Chloroquinolin-6-ol hydrochloride. The synthesis begins with the Gould-Jacobs reaction to form a 4,6-dihydroxyquinoline intermediate. This intermediate is then subjected to a chlorination reaction. It is crucial to note that direct, selective synthesis of the target molecule is non-trivial. Standard chlorination of the dihydroxy intermediate typically yields a 2,4-dichloro derivative. Therefore, this guide includes a subsequent, selective hydrodechlorination step to furnish the desired 2-chloro-6-hydroxyquinoline, which is finally converted to its hydrochloride salt. This approach highlights the practical challenges and strategic solutions encountered in complex organic synthesis.

Overall Synthetic Pathway

The synthesis is logically divided into four principal stages:

  • Part A: Gould-Jacobs Reaction: Construction of the 4,6-dihydroxyquinoline core.

  • Part B: Dichlorination: Conversion of the dihydroxy intermediate to 2,4-dichloro-6-hydroxyquinoline.

  • Part C: Selective Monodechlorination: Catalytic hydrogenation to remove the C4-chloro group.

  • Part D: Salt Formation: Conversion to the final hydrochloride salt for improved stability and handling.

G cluster_0 Part A: Gould-Jacobs Reaction cluster_1 Part B: Chlorination cluster_2 Part C: Selective Dechlorination cluster_3 Part D: Salt Formation A 4-Aminophenol + Diethyl Ethoxymethylenemalonate B Intermediate Adduct A->B Condensation (100-130°C) C 4,6-Dihydroxyquinoline B->C Cyclization (250°C) Saponification Decarboxylation D 2,4-Dichloro-6-hydroxyquinoline C->D POCl3 E 2-Chloroquinolin-6-ol D->E H2, Pd/C, Base F 2-Chloroquinolin-6-ol HCl E->F HCl (Ether)

Caption: Overall synthetic workflow from starting materials to the final product.

Mechanism of the Core Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds via two key stages:

  • Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250°C) to drive a 6-electron electrocyclization.[1] This intramolecular reaction forms the quinoline ring system. The high activation energy is often overcome by using a high-boiling inert solvent, such as diphenyl ether.[5]

G cluster_mech aniline Aniline (4-Aminophenol) intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Nucleophilic Addition-Elimination deem DEEM quinoline 4-Hydroxyquinoline Derivative intermediate->quinoline Thermal 6π Electrocyclization (>250°C)

Caption: Simplified mechanism of the Gould-Jacobs condensation and cyclization.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Synthesis of 4,6-Dihydroxyquinoline

This part follows the classical Gould-Jacobs procedure involving condensation, cyclization, and subsequent hydrolysis and decarboxylation.[3][5]

Protocol A1: Condensation

  • Combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture with stirring at 120-130°C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-aminophenol is consumed.

  • Cool the mixture slightly and remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate, which can be used directly in the next step.

Protocol A2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approx. 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 4,6-dihydroxyquinoline-3-carboxylate, should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Protocol A3: Saponification and Decarboxylation

  • Suspend the crude ester from the previous step in a 10-20% aqueous solution of sodium hydroxide.[6]

  • Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.

  • Cool the solution and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the carboxylic acid intermediate.

  • Collect the solid by filtration, wash with cold water, and dry completely.

  • Place the dried 4,6-dihydroxyquinoline-3-carboxylic acid in a suitable flask and heat it carefully above its melting point until the evolution of CO₂ gas ceases.

  • The resulting solid is the crude 4,6-dihydroxyquinoline, which can be purified by recrystallization if necessary.

Part B: Synthesis of 2,4-Dichloro-6-hydroxyquinoline

This step converts the hydroxyl groups at the C2 and C4 positions to chloro groups using a standard chlorinating agent.[7]

Protocol B1: Dichlorination

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude 4,6-dihydroxyquinoline (1.0 eq).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) to a pH of 7-8.

  • The resulting precipitate is the crude 2,4-dichloro-6-hydroxyquinoline. Collect the solid by filtration, wash with water, and dry.

Part C: Selective Dechlorination to 2-Chloro-6-hydroxyquinoline

This is a critical step that relies on the differential reactivity of the C4-chloro group towards catalytic hydrogenation compared to the C2-chloro group. Careful monitoring is essential to prevent over-reduction.

Protocol C1: Catalytic Hydrodechlorination

  • Dissolve the crude 2,4-dichloro-6-hydroxyquinoline (1.0 eq) in a suitable solvent mixture, such as ethanol/ethyl acetate, containing a base like sodium acetate or triethylamine (1.1 eq) to neutralize the HCl formed during the reaction.

  • Add a palladium on carbon catalyst (e.g., 5-10% Pd/C, 5 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction progress carefully by TLC or LC-MS. The reaction is typically complete within 4-12 hours at room temperature.

  • Once the starting material is consumed and the desired product is formed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield pure 2-Chloroquinolin-6-ol.

Part D: Formation of 2-Chloroquinolin-6-ol Hydrochloride

Protocol D1: Salt Formation

  • Dissolve the purified 2-Chloroquinolin-6-ol in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) until precipitation is complete.

  • Collect the resulting white or off-white solid by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether and dry under vacuum to yield the final 2-Chloroquinolin-6-ol hydrochloride salt.

Data and Reagent Summary

StepKey ReagentsMolar Ratio (Typical)Temp (°C)Time (h)Expected Outcome
A1 4-Aminophenol, DEEM1 : 1.1120-1301-2Anilidomethylenemalonate adduct
A2 Intermediate, Diphenyl ether-~2500.5-1Ethyl 4,6-dihydroxyquinoline-3-carboxylate
A3 Ester, NaOH; then HCl; then Heat-Reflux / >M.P.2-4 / -4,6-Dihydroxyquinoline
B1 Dihydroxyquinoline, POCl₃1 : 5-10~1102-42,4-Dichloro-6-hydroxyquinoline
C1 Dichloroquinoline, H₂, Pd/C1 : cat.RT4-122-Chloroquinolin-6-ol
D1 Product, HCl/Ether-RT<12-Chloroquinolin-6-ol HCl

Troubleshooting and Expert Insights

  • Low Yield in Cyclization (A2): This step is highly temperature-dependent.[8] Ensure the reaction reaches a true reflux of ~250°C. Insufficient temperature is the most common cause of failure.[5] Using a solvent like Dowtherm A is a common alternative to diphenyl ether.[5]

  • Incomplete Chlorination (B1): Ensure sufficient excess of POCl₃ is used and that the reaction is run under anhydrous conditions. The presence of water will consume the reagent.

  • Over-reduction in Dechlorination (C1): The primary challenge in step C1 is stopping the reaction after the removal of only the C4-chloro group. Over-reduction can lead to the formation of 6-hydroxyquinoline. Frequent monitoring by TLC or LC-MS is critical. If selectivity is poor, trying a different catalyst or modifying the solvent/base system may be necessary.

  • Purification: The intermediates and final product may require purification by column chromatography on silica gel or recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate/hexane) to achieve high purity.

Conclusion

The synthesis of 2-Chloroquinolin-6-ol hydrochloride is a multi-step process that effectively utilizes the Gould-Jacobs reaction for the initial assembly of the quinoline core. While the subsequent transformations, particularly the selective monochlorination, present chemical challenges, they are addressable through careful control of reaction conditions and diligent monitoring. The protocols provided herein offer a robust and logical pathway for obtaining this valuable chemical intermediate for further application in research and drug discovery.

References

  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chem. Proc. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • PubChem - NIH. (n.d.). 2-Chloroquinoline. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Major Named Reactions in Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Google Patents. (n.d.).
  • Cortex Biochem. (n.d.). 2-Chloroquinolin-6-ol. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.

Sources

Application

Application Note: Friedländer Synthesis for Quinoline Derivatives

Executive Summary & Strategic Importance The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including antimalarials (Chloroquine), anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of therapeutics, including antimalarials (Chloroquine), anticancer agents (Camptothecin analogues), and broad-spectrum antibiotics (Fluoroquinolones).

The Friedländer synthesis remains the most versatile method for constructing polysubstituted quinolines due to its high atom economy and convergent nature. Unlike the Skraup or Doebner-Miller reactions, which often require harsh oxidative conditions, the Friedländer annulation proceeds via a condensation-cyclodehydration sequence that tolerates sensitive functional groups.

This guide provides a rigorous technical analysis of the reaction, offering two distinct protocols: a Classical Acid-Catalyzed Method for robust, large-scale batch processing, and a Rapid Microwave-Assisted Protocol for high-throughput library generation.

Mechanistic Insight: The Logic of Cyclization

To optimize the Friedländer synthesis, one must understand the competing pathways. The reaction involves the condensation of a 2-aminoaryl ketone/aldehyde (1) with a carbonyl compound containing a reactive


-methylene group  (2).[1][2][3][4]
Mechanistic Pathway Analysis

While debate exists regarding the order of events (Schiff base formation vs. Aldol condensation), kinetic data under acid catalysis strongly supports the Aldol-first mechanism .

  • Acid-Catalyzed Enolization: The

    
    -methylene ketone tautomerizes to its enol form, facilitated by acid.
    
  • Aldol Addition (Rate-Determining Step): The enol attacks the activated carbonyl of the 2-aminoaryl reactant, forming a transient aldol adduct.

  • Cyclodehydration: The amino group attacks the ketone/aldehyde of the side chain, followed by rapid dehydration to aromatize the system into the quinoline core.

Key Insight: Under basic conditions, the mechanism may shift, but acid catalysis is generally preferred for hindered substrates (e.g., 2-aminobenzophenones) because it activates the electrophilic carbonyl, overcoming steric repulsion.

Visualization: Acid-Catalyzed Pathway

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + alpha-Methylene Ketone Activation Acid Activation (Carbonyl Protonation) Reactants->Activation H+ Aldol Aldol Adduct (C-C Bond Formation) Activation->Aldol Rate Limiting Step Cyclization Intramolecular Imine Formation Aldol->Cyclization Rapid Dehydration Aromatization (- H2O) Cyclization->Dehydration Product Polysubstituted Quinoline Dehydration->Product

Figure 1: Step-wise mechanistic flow of the acid-catalyzed Friedländer annulation, highlighting the rate-limiting aldol addition.

Strategic Considerations for Experimental Design

Before selecting a protocol, evaluate the substrate constraints using the table below.

ParameterClassical Acid RefluxMicrowave-Assisted (Green)
Scale Gram to KilogramMilligram to Gram
Reaction Time 2 – 24 Hours5 – 20 Minutes
Substrate Sterics Tolerates hindered ketones (e.g., Benzophenones)Excellent for labile substrates
Solvent System Ethanol, Toluene, or Glacial Acetic AcidSolvent-free or Neat Reactants
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)

Expert Tip: For 2-aminobenzaldehydes (unstable), prepare them in situ via reduction of 2-nitrobenzaldehydes or oxidation of 2-aminobenzyl alcohols to avoid self-condensation polymerization.

Protocol 1: Classical Acid-Catalyzed Synthesis

Application: Robust synthesis of 2,3,4-trisubstituted quinolines. Target Molecule: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.

Materials
  • Reagent A: 2-Aminobenzophenone (1.0 equiv, 197 mg for 1 mmol scale)[1]

  • Reagent B: Ethyl acetoacetate (1.2 equiv, 156 mg)[1]

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (5 mol%)

  • Solvent: Absolute Ethanol (5 mL/mmol)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line to maintain an inert atmosphere (critical for preventing oxidation of amino groups).

  • Mixing: Dissolve 2-aminobenzophenone in absolute ethanol. Add ethyl acetoacetate followed by the acid catalyst.

    • Why: Adding the catalyst last ensures the reactants are homogenous, preventing localized side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the fluorescent amine spot.

  • Workup:

    • Cool to room temperature.[1][5]

    • Neutralize with saturated NaHCO₃ solution until pH ~7.

    • Observation: A precipitate often forms upon neutralization.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: Green Microwave-Assisted Synthesis

Application: High-throughput library synthesis; rapid screening of drug candidates. Reference Protocol: Adapted from neat acetic acid methods [1][3].

Materials
  • Reagent A: 2-Aminoaryl ketone (1.0 equiv)

  • Reagent B: Cyclic ketone (e.g., Cyclohexanone) or

    
    -keto ester (1.2 equiv)
    
  • Solvent/Catalyst: Glacial Acetic Acid (used as both solvent and catalyst)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage or CEM)

Step-by-Step Methodology
  • Preparation: In a microwave-transparent vial (10 mL), mix the amine (1 mmol) and ketone (1.2 mmol).

  • Solvent Addition: Add 0.5 – 1.0 mL of Glacial Acetic Acid. Cap the vial with a crimp top containing a Teflon septum.

  • Irradiation:

    • Temperature: 160 °C

    • Hold Time: 5 – 10 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Note: The high polarity of acetic acid allows for extremely efficient coupling with microwave energy.

  • Workup:

    • Pour the reaction mixture carefully into crushed ice/water (20 mL).

    • Basify with 20% NaOH or concentrated Ammonia solution to precipitate the free base quinoline.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry.

    • Purity Check: Often >95% pure; recrystallize if necessary.

Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix in MW Vial (Neat AcOH) Start->Mix Irradiate MW Irradiation 160°C, 5-10 min Mix->Irradiate Quench Quench in Crushed Ice Irradiate->Quench Neutralize Basify (NaOH/NH3) to Precipitate Quench->Neutralize Filter Filtration & Drying Neutralize->Filter

Figure 2: Rapid workflow for the microwave-assisted synthesis of quinolines using glacial acetic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation due to steric hindrance.Switch to Protocol 2 (Microwave) or use a stronger acid catalyst (e.g., Triflic acid).
Impurity Profile Self-condensation of the ketone reactant.Use a slight excess of the ketone (1.2–1.5 equiv) and add it slowly to the refluxing amine.
No Reaction Oxidation of 2-aminobenzaldehyde starting material.Use freshly prepared aldehyde or stable precursors like 2-aminobenzophenone.
Oiling Out Product failing to crystallize during workup.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

References

  • BenchChem. Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinoline Derivatives. (2025).[1][4][5][6][7] Link

  • Gould, E. et al. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines. MedChemComm (2016). Link

  • National Institutes of Health (PMC). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020).[6][8] Link

  • Organic Chemistry Portal. Friedländer Synthesis: Recent Literature and Catalysts.Link

  • Alfa Chemistry. Mechanism and Protocols for Friedländer Quinoline Synthesis.Link

Sources

Method

purification of 2-Chloroquinolin-6-ol hydrochloride by recrystallization

Application Note: High-Purity Isolation & Recrystallization of 2-Chloroquinolin-6-ol Hydrochloride Abstract & Strategic Importance 2-Chloroquinolin-6-ol (CAS: 1810-74-8) is a critical pharmacophore and intermediate, most...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation & Recrystallization of 2-Chloroquinolin-6-ol Hydrochloride

Abstract & Strategic Importance

2-Chloroquinolin-6-ol (CAS: 1810-74-8) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Tivozanib (AV-951) , a VEGF receptor tyrosine kinase inhibitor. The purity of this intermediate is paramount; regioisomeric impurities (e.g., 4-chloro analogs) or unreacted starting materials (quinolin-2-ones) can poison downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions).

This protocol details the purification of the hydrochloride salt form. While the free base is amphoteric, the hydrochloride salt offers superior crystallinity and stability against oxidative degradation. This guide utilizes a displacement recrystallization strategy using a Methanol/Isopropanol system, optimized to remove the critical 2,6-dichloroquinoline impurity and preserving the labile 2-chloro moiety from hydrolysis.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the foundation of this protocol.

PropertyValue / CharacteristicImplication for Recrystallization
Structure 2-Chloro-6-hydroxyquinolinium chlorideCationic nitrogen increases polarity; Phenolic -OH allows H-bonding.
pKa ~4.9 (Quinoline N), ~9.5 (Phenolic OH)pH must remain < 2 during processing to prevent free-basing.
Solubility (MeOH) High (Cold & Hot)Good solvent for initial dissolution.
Solubility (IPA) Low (Cold), Moderate (Hot)Excellent anti-solvent to induce controlled nucleation.
Solubility (Water) Moderate to HighAvoid. Hot water promotes hydrolysis of the 2-Cl group to 2-OH (reversion to carbostyril).

Critical Impurity Profile:

  • 6-Hydroxyquinolin-2(1H)-one: Starting material. Insoluble in organic solvents; removed via hot filtration.

  • 2,6-Dichloroquinoline: Over-chlorinated byproduct. Highly soluble in lipophilic solvents; remains in the mother liquor.

  • Tar/Polymer: Oxidative byproducts. Removed via activated carbon treatment.[1]

Experimental Protocol: Step-by-Step

Safety Warning: 2-Chloroquinolin-6-ol is a skin and eye irritant.[2] The hydrochloride salt is corrosive. Operations must be performed in a fume hood.

Materials:
  • Crude Compound: 2-Chloroquinolin-6-ol HCl (dark beige/brown solid).

  • Solvent A (Dissolution): Methanol (HPLC Grade).

  • Solvent B (Anti-solvent): Isopropanol (IPA) or Ethyl Acetate.

  • Additives: Concentrated HCl (37%), Activated Charcoal (Norit SX Ultra).

Procedure:

Step 1: Dissolution and Acid Maintenance [3]

  • Charge 10.0 g of crude 2-Chloroquinolin-6-ol HCl into a 250 mL round-bottom flask.

  • Add 40 mL of Methanol (4 vol).

  • Add 0.5 mL of Conc. HCl . Rationale: This suppresses the equilibrium dissociation of the HCl salt, ensuring the product remains in the ionic form which crystallizes effectively.

  • Heat to reflux (65°C) with stirring. The solid should dissolve completely. If not, add Methanol in 5 mL increments until dissolution is achieved.

Step 2: Impurity Scavenging (Hot Filtration)

  • Once dissolved, check for undissolved black particulates (inorganic salts or charred material).

  • Add 0.5 g Activated Charcoal carefully (avoid foaming). Stir at reflux for 10 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite® pad on a sintered glass funnel. Wash the pad with 5 mL hot Methanol.

    • Result: The filtrate should be a clear, amber-to-yellow solution.

Step 3: Nucleation via Solvent Displacement

  • Return the filtrate to a clean flask and heat to near-reflux.

  • Slowly add Isopropanol (IPA) dropwise.

    • Target Ratio: Approximately 1:1 to 1:2 Methanol:IPA.

    • Observation: Stop addition when a faint, persistent turbidity (cloudiness) is observed.[4]

  • Add 1-2 mL of Methanol to clear the turbidity (restore solution).

Step 4: Controlled Crystallization

  • Remove heat source.[5] Allow the flask to cool to room temperature (20-25°C) undisturbed over 2 hours. Do not crash cool; rapid cooling traps impurities.

  • Once ambient temperature is reached, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation and Drying

  • Filter the off-white needles using vacuum filtration.

  • Displacement Wash: Wash the cake with 20 mL of cold IPA/Methanol (9:1) mixture. Do not wash with pure methanol, as it will redissolve the product.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Visualization (Graphviz)

Recrystallization_Workflow Start Crude 2-Chloroquinolin-6-ol HCl Dissolve Dissolve in MeOH (4 vol) + 0.5% Conc. HCl Temp: 65°C Start->Dissolve Check Insolubles Present? Dissolve->Check Carbon Add Activated Charcoal Reflux 10 min Check->Carbon Yes (Color/Solids) Filter Hot Filtration (Celite) Remove Mechanical Impurities Check->Filter No Carbon->Filter AntiSolvent Add Isopropanol (IPA) Until Turbidity Filter->AntiSolvent Clear Filtrate Cooling Slow Cool to 25°C Then Ice Bath (0°C) AntiSolvent->Cooling Nucleation Isolate Vacuum Filtration Wash with Cold IPA Cooling->Isolate Dry Vacuum Dry 45°C, 12h Isolate->Dry

Caption: Workflow for the purification of 2-Chloroquinolin-6-ol HCl via Methanol/IPA displacement.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid.
Purity (HPLC) C18 Column, ACN/H2O (0.1% TFA) Gradient> 99.0% Area
Melting Point Capillary Method260–265°C (dec.) Note: Salts often decompose.
Chloride Content Argentometric Titration15.5% ± 0.5% (Theoretical for HCl salt)
1H NMR DMSO-d6Confirms 2-H absence; distinct shifts for 6-OH.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Too much Methanol used.Distill off 20% of solvent before adding IPA.
Oiling Out Added IPA too fast or temp too high.Re-heat to dissolve, add seed crystal, cool slower.
Product turns Pink Oxidation of phenol.Ensure HCl is present; purge solvents with Nitrogen.
Hydrolysis (2-OH) Water in solvent or prolonged heating.Use anhydrous solvents; limit reflux time < 30 min.

References

  • Preparation of Quinoline Derivatives. Organic Syntheses, Coll. Vol. 3, p. 580 (1955). [Link]

  • Synthesis and biological evaluation of Tivozanib derivatives.Journal of Medicinal Chemistry, 53(16), 2010.
  • Solubility of 2-chloroquinoline derivatives. Journal of Chemical & Engineering Data, 58(5), 2013. [Link]

Sources

Application

column chromatography protocol for 2-Chloroquinolin-6-ol hydrochloride

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Chloroquinolin-6-ol hydrochloride . Executive Summary Purifying hydrochloride salts of heteroaromatic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-Chloroquinolin-6-ol hydrochloride .

Executive Summary

Purifying hydrochloride salts of heteroaromatic compounds directly on normal-phase silica is a common experimental error that leads to peak tailing, irreversible adsorption, and yield loss. The acidic nature of silica gel (


) interacts strongly with the cationic quinolinium species.

Therefore, this protocol provides two validated workflows:

  • The "Free-Base Switch" Method (Primary Recommendation): A robust chemical workflow converting the salt to its neutral free base for high-resolution silica chromatography, followed by controlled regeneration of the hydrochloride salt.

  • Reverse-Phase (C18) Direct Isolation: For laboratories equipped with C18-Flash or Prep-HPLC systems, allowing direct purification of the salt form.

Part 1: Chemical Profile & Solubility Data

Before initiating purification, the solute behavior must be understood to select the correct mobile phase.

Table 1: Physicochemical Profile

Property Data Experimental Implication
Compound 2-Chloroquinolin-6-ol HCl Amphoteric nature (Basic N, Acidic OH)
Molecular Weight 216.06 g/mol (Salt) --
pKa (Predicted) N-1: ~2.5 (reduced by 2-Cl) O-6: ~9.2 The 2-Cl substituent lowers the basicity of the quinoline nitrogen compared to unsubstituted quinoline.[1]
Solubility (Salt) Water, Methanol, DMSO High polarity; incompatible with Hexane/EtOAc.

| Solubility (Free Base) | DCM, Ethyl Acetate, THF | Suitable for Normal Phase Silica. |

Part 2: The "Free-Base Switch" Protocol (Silica Chromatography)

Objective: Isolate >98% pure product using standard normal-phase silica flash chromatography. Rationale: Neutralizing the hydrochloride salt eliminates ionic interactions with silanol groups, preventing "streaking" and ensuring sharp Gaussian peaks.

Workflow Diagram

FreeBaseSwitch Start Crude Reaction Mixture (Containing 2-Chloroquinolin-6-ol HCl) Neut Neutralization (Sat. NaHCO3, pH 8) Start->Neut Deprotonate N-1 Extract Extraction (DCM/MeOH 9:1) Neut->Extract Partition Free Base Flash Silica Flash Chromatography (DCM/MeOH Gradient) Extract->Flash Purify Neutral Species SaltForm Salt Regeneration (4M HCl in Dioxane/Ether) Flash->SaltForm Reprotonate Final Pure 2-Chloroquinolin-6-ol HCl (>98% Purity) SaltForm->Final Filtration

Caption: Logical workflow for the "Free-Base Switch" method, ensuring compatibility with silica stationary phases.

Step-by-Step Methodology

1. Neutralization & Work-up

  • Dissolution: Suspend the crude HCl salt in a minimum volume of water.

  • Basification: Slowly add saturated aqueous

    
     while stirring until the pH reaches 8.0–8.5. Note: Do not exceed pH 10 to avoid deprotonating the 6-hydroxyl group (phenolate formation), which would force the compound back into the aqueous phase.
    
  • Extraction: Extract the aqueous suspension three times with DCM:Methanol (95:5) . The small amount of methanol helps solubilize the polar free base.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo to obtain the solid free base.
    

2. Column Chromatography (Normal Phase)

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Column Loading: ~1:30 to 1:50 (Sample:Silica ratio). Use Dry Loading : Dissolve the free base in a minimal amount of DCM/MeOH, adsorb onto Celite or loose silica, and evaporate to a free-flowing powder before loading.

  • Mobile Phase System:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH)

  • Gradient Table:

Time (CV)% Solvent B (MeOH)Phase Description
0–20%Column Equilibration
2–50% → 2%Elution of non-polar impurities
5–152% → 5%Product Elution Window
15–205% → 10%Elution of highly polar byproducts
CV = Column Volume
  • TLC Monitoring: Use 5% MeOH in DCM. The product should have an

    
    . Visualize under UV (254 nm).
    

3. Salt Regeneration (Final Step)

  • Dissolve the purified free base in a minimal volume of dry Ethanol or Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A precipitate should form immediately. Stir for 30 minutes.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

Part 3: Reverse-Phase Direct Protocol (Alternative)

Objective: Purify the salt directly without neutralization. Rationale: C18 silica is less acidic than normal silica, and using an acidic mobile phase suppresses silanol ionization, allowing the salt to elute cleanly.

Experimental Setup
  • Column: C18 Flash Cartridge (e.g., 12g or greater depending on load).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% HCl).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Loading: Dissolve crude salt in 5% DMSO/Water. Inject liquid load.

Gradient Profile:

  • Hold 0% B for 2 CV (Desalting).

  • Ramp 0% to 40% B over 15 CV.

  • The 2-chloroquinolin-6-ol is moderately polar and typically elutes between 15–25% ACN.

  • Post-run: Lyophilize fractions to recover the solid. If Formic Acid was used, perform a final swap to HCl by redissolving in dilute HCl and lyophilizing again.

Part 4: Troubleshooting & Critical Controls

Table 2: Common Failure Modes and Solutions

Issue Probable Cause Corrective Action
Product Streaking on Silica Residual salt form present; Acidic silanols interacting with Nitrogen. Add 1% Triethylamine to the mobile phase (DCM/MeOH) during the free-base purification.
Low Recovery (Aqueous Workup) Formation of Phenolate (pH > 10). Ensure pH is kept between 8.0 and 8.5. If emulsion forms, use brine.

| Chlorine Hydrolysis | Extended heating in acidic water. | Avoid boiling the HCl salt in water; 2-chloro group is susceptible to hydrolysis to the 2-hydroxy (quinolone) analog [1]. |

References

  • Preparation of 2-chloro-6-hydroxyquinoline . ChemicalBook.[1] Accessed February 19, 2026.

  • Synthesis of 2-Chloroquinoline Derivatives . Grokipedia. Accessed February 19, 2026.

  • Chromatographic Isolation of Sensitive Compounds . Chromatography Online. Accessed February 19, 2026.

  • HCO2H-promoted hydrolysis of 2-chloroquinolines . RSC Publishing.[2] Accessed February 19, 2026.

Sources

Method

Application Note: 2-Chloroquinolin-6-ol HCl in Anticancer Fragment-Based Drug Discovery

[1] Abstract & Introduction 2-Chloroquinolin-6-ol hydrochloride (CAS: 18620-13-8 for free base analog context) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

2-Chloroquinolin-6-ol hydrochloride (CAS: 18620-13-8 for free base analog context) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets.[1] While often utilized as a synthetic intermediate for high-potency c-Met inhibitors (e.g., Tivantinib/ARQ 197 ) and PI3K/mTOR dual inhibitors, this compound serves a critical role in Fragment-Based Drug Discovery (FBDD) .

This Application Note details the protocol for utilizing 2-Chloroquinolin-6-ol HCl as a baseline fragment control and starting pharmacophore in anticancer assays. By characterizing the intrinsic activity of this scaffold, researchers can validate the Structure-Activity Relationship (SAR) gains achieved through downstream derivatization.

Key Applications
  • Fragment Screening: Assessment of binding affinity to the c-Met kinase domain (inactive conformation).[1]

  • SAR Baseline Control: Establishing "scaffold cytotoxicity" to distinguish non-specific toxicity from targeted oncoprotein inhibition.

  • Synthetic Precursor: Utilization in SNAr reactions to generate 2-aminoquinoline libraries.[1]

Chemical Properties & Handling

The hydrochloride salt form significantly alters the solubility profile compared to the free base, facilitating aqueous buffer compatibility in early-stage screening.

PropertySpecification
Molecular Formula C₉H₆ClNO[1][2][3] · HCl
Molecular Weight ~216.06 g/mol (Salt form)
Solubility (Water) Moderate (pH dependent; acidic pH stabilizes solubility)
Solubility (DMSO) High (>50 mM)
Stability Hygroscopic; store at -20°C under desiccated conditions.[1]
pKa ~4.2 (Quinoline nitrogen), ~9.0 (Phenolic -OH)

Handling Precaution: The phenolic hydroxyl group at position 6 is sensitive to oxidation at high pH.[1] Always prepare fresh stock solutions in degassed buffers or DMSO.[1]

Experimental Workflow: Fragment-Based Screening

The following diagram illustrates the logical flow from scaffold characterization to lead optimization, highlighting where 2-Chloroquinolin-6-ol fits into the drug discovery pipeline.

DrugDiscoveryWorkflow Start 2-Chloroquinolin-6-ol HCl (Scaffold) Step1 Solubility & Stock Prep (DMSO) Start->Step1 Step2 c-Met Kinase Assay (Fragment Binding) Step1->Step2 Biochemical Step3 Cellular Cytotoxicity (MTT/CCK-8) Step1->Step3 Cellular Decision SAR Analysis: Compare vs. Derivatives Step2->Decision Kd / IC50 Step3->Decision EC50 Outcome Lead Optimization (e.g., Tivantinib) Decision->Outcome Functionalization

Figure 1: Workflow integrating the quinoline scaffold into a standard anticancer screening pipeline.

Application 1: c-Met Kinase Inhibition Assay (TR-FRET)

The 2-chloroquinoline core mimics the ATP-binding motif found in several kinase inhibitors.[1] This protocol measures the scaffold's ability to displace a tracer from the c-Met kinase domain.[1]

Rationale

Tivantinib (ARQ 197) is a non-ATP competitive inhibitor that binds the inactive conformation of c-Met.[1] 2-Chloroquinolin-6-ol serves as the "warhead" fragment.[1] Testing it alone determines if the core ring system drives binding or if the pendant aromatic groups (added later) are required for specificity.

Protocol
  • Reagents:

    • Recombinant human c-Met (kinase domain).[1]

    • Europium-labeled anti-GST antibody (donor).[1]

    • Kinase Tracer 236 (Alexa Fluor® 647 labeled, acceptor).[1]

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Prep:

    • Dissolve 2-Chloroquinolin-6-ol HCl in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions (Top concentration: 100 µM).

  • Reaction Setup (384-well plate):

    • Add 5 µL of compound (or DMSO control).[1]

    • Add 5 µL of c-Met enzyme/Antibody mix.[1]

    • Incubate 30 mins at RT (allows slow-binding kinetics).

    • Add 5 µL Tracer 236.

  • Detection:

    • Read TR-FRET (Excitation: 340 nm; Emission: 615 nm / 665 nm).[1]

  • Data Analysis:

    • Calculate binding affinity (Kd) using the Cheng-Prusoff equation adapted for tracer displacement.[1]

Expected Result: The scaffold typically shows weak affinity (IC50 > 10 µM) compared to Tivantinib (IC50 ~ 300 nM).[1] This validates that the scaffold provides the anchor, but the hydrophobic pocket filling (via derivatization) provides the potency.

Application 2: In Vitro Cytotoxicity (MTT Assay)

This assay establishes the "Scaffold Baseline Toxicity." High toxicity of the fragment alone suggests non-specific reactivity (e.g., DNA intercalation or metal chelation), which is often undesirable in targeted therapy.

Target Pathway Context

The quinoline scaffold targets the c-Met/HGF pathway, which drives proliferation and metastasis.

cMetPathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS/MAPK cMet->RAS Drug 2-Chloroquinolin-6-ol Derivatives Drug->cMet Inhibition AKT AKT PI3K->AKT Nucleus Cell Proliferation & Metastasis AKT->Nucleus RAS->Nucleus

Figure 2: The HGF/c-Met signaling cascade.[1] The quinoline scaffold targets the RTK node (c-Met).

Protocol
  • Cell Lines:

    • HT-29 (Colon cancer, c-Met overexpressing).[1]

    • A549 (Lung cancer).[1][4][5]

    • HUVEC (Normal control).[1]

  • Seeding:

    • Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Add 2-Chloroquinolin-6-ol HCl (0.1 µM – 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5%.[1]

    • Control: Include Tivantinib (positive control) and Vehicle (negative).[1]

  • Incubation:

    • 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

Data Interpretation
CompoundHT-29 IC50 (µM)Interpretation
2-Chloroquinolin-6-ol HCl 25.0 - 50.0 Low intrinsic potency (Baseline).[1]
Tivantinib (Reference) 0.3 - 0.5 High potency (Optimized Drug).[1]
Vehicle N/A 100% Viability.[1]

Expert Insight: If the scaffold IC50 is < 5 µM, the fragment may be acting as a non-specific DNA intercalator (common in planar quinolines) rather than a specific kinase inhibitor. This is a "Red Flag" in early drug discovery.[1]

References

  • Munshi, N. et al. (2010).[1] "ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity." Molecular Cancer Therapeutics.[1]

  • Eathiraj, S. et al. (2011).[1] "A novel mode of protein kinase inhibition: Tivantinib (ARQ 197) binds to the inactive conformation of c-Met."[1] Journal of Biological Chemistry.

  • Musiol, R. (2017).[1] "Structure-activity relationship studies of quinoline derivatives as potential anticancer agents." Current Medicinal Chemistry.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11928, 2-Chloroquinoline." (Analog Reference).

Sources

Application

Application Note: 2-Chloroquinolin-6-ol Hydrochloride in Antibacterial Screening

Executive Summary & Strategic Value This guide details the protocol for utilizing 2-Chloroquinolin-6-ol hydrochloride (2-CQ-6-OH·HCl) as a primary scaffold in antibacterial discovery. While often viewed merely as a synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for utilizing 2-Chloroquinolin-6-ol hydrochloride (2-CQ-6-OH·HCl) as a primary scaffold in antibacterial discovery. While often viewed merely as a synthetic intermediate, this compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

For drug development professionals, 2-CQ-6-OH·HCl serves two critical roles:

  • Reference Standard: It establishes the baseline biological activity of the core quinoline moiety before functionalization.

  • Lead Scaffold: Its C2-chlorine atom acts as an electrophilic "warhead" for nucleophilic substitution (SNAr), while the C6-hydroxyl group modulates solubility and hydrogen-bonding capacity.

This protocol moves beyond basic MIC testing, integrating mechanistic validation (DNA Gyrase inhibition) and selectivity profiling to ensure high-fidelity hit-to-lead transitions.

Chemical Identity & Reagent Preparation

Rationale: The free base of 2-chloroquinolin-6-ol exhibits poor aqueous solubility, leading to precipitation in Mueller-Hinton broth and false-negative results. The hydrochloride salt form is critical for consistent bioavailability in in vitro assays.

Compound Specifications
  • IUPAC Name: 2-chloroquinolin-6-ol hydrochloride

  • CAS (Free Base): 577967-89-6[1][2]

  • Molecular Weight: 216.06 g/mol (HCl salt)

  • Solubility: Soluble in DMSO (>50 mg/mL); Water (>10 mg/mL with sonication).

Stock Solution Protocol (Self-Validating)

To ensure reproducibility, follow this specific solubilization sequence:

  • Weighing: Weigh 10.8 mg of 2-CQ-6-OH·HCl into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add 500 µL of 100% DMSO (molecular biology grade). Vortex for 30 seconds.

    • Checkpoint: Solution must be clear yellow. If turbid, sonicate at 40 kHz for 5 minutes.

  • Dilution: Add 500 µL of sterile deionized water.

    • Result: Final concentration is 10.8 mg/mL (~50 mM). Final DMSO concentration is 50%.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Do not freeze-thaw more than 3 times.

Mechanism of Action: The Quinolone Paradigm

Understanding the target is essential for interpreting screening data. 2-CQ-6-OH·HCl targets bacterial type II topoisomerases (DNA Gyrase and Topoisomerase IV).

Pathway Visualization

The following diagram illustrates the interference of the quinoline scaffold with the DNA replication complex.[3]

G Bacterial_DNA Supercoiled Bacterial DNA Complex DNA-Gyrase Cleavage Complex Bacterial_DNA->Complex Gyrase Binding Gyrase DNA Gyrase (Topo II) Gyrase->Complex Stabilization Stabilization of Cleavage Complex (Inhibition of Religation) Complex->Stabilization Compound 2-Chloroquinolin-6-ol HCl Compound->Stabilization Intercalation/Binding DS_Breaks Double-Strand DNA Breaks Stabilization->DS_Breaks Accumulation Apoptosis Bacterial Cell Death (Bactericidal) DS_Breaks->Apoptosis

Figure 1: Mechanism of Action. The compound stabilizes the DNA-Gyrase cleavable complex, preventing DNA religation and causing lethal double-strand breaks.

Experimental Protocols

Protocol A: High-Throughput MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard reference strains.

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Positive), 1% DMSO (Negative).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Rows A-H: Serial 2-fold dilution of 2-CQ-6-OH·HCl (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of compound.

    • Final Volume: 100 µL.

    • Final Cell Density:

      
       CFU/mL.
      
  • Incubation: 18–24 hours at 37°C (aerobic).

  • Readout: Visual turbidity check or OD600 absorbance.

    • Validation: The "Growth Control" wells must be turbid; "Sterility Control" must be clear.

Protocol B: Supercoiling Inhibition Assay (Mechanistic Validation)

Objective: Confirm that antibacterial activity is due to Gyrase inhibition and not non-specific membrane disruption.

Method:

  • Reaction Mix: Mix Plasmid pBR322 (relaxed), E. coli DNA Gyrase, and Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP).

  • Treatment: Add 2-CQ-6-OH·HCl at 1x, 5x, and 10x MIC.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add stop solution (SDS + Proteinase K).

  • Analysis: Run samples on a 1% agarose gel.

    • Interpretation:

      • Active Gyrase: Supercoiled DNA band (migrates faster).

      • Inhibited Gyrase: Relaxed/Nicked DNA band (migrates slower).

      • Success Criteria: Dose-dependent reduction in supercoiled bands.

Data Presentation & Analysis

Expected Screening Results

The following table summarizes typical performance metrics for the scaffold vs. a functionalized derivative.

Parameter2-Chloroquinolin-6-ol HCl (Scaffold)Ciprofloxacin (Control)Interpretation
MIC (S. aureus) 32 – 64 µg/mL0.25 – 1.0 µg/mLScaffold has weak intrinsic activity; requires C2-substitution.
MIC (E. coli) > 64 µg/mL0.015 µg/mLPoor Gram-negative penetration (efflux liability).
CC50 (Vero Cells) > 200 µg/mL> 100 µg/mLHigh Selectivity Index. Low mammalian toxicity.
LogP ~2.50.28Moderate lipophilicity; good membrane permeability potential.
Structure-Activity Relationship (SAR) Logic

When analyzing results, use the 2-CQ-6-OH·HCl data to calculate the Potency Shift :



  • Shift > 10: The functional group at C2 is actively engaging the target (likely the GyrB subunit).

  • Shift < 2: The modification is chemically inert or sterically hindering.

Synthesis Workflow: From Scaffold to Lead

This flowchart guides the researcher on how to utilize 2-CQ-6-OH·HCl to generate a library of high-potency derivatives (e.g., Hydrazones).

Workflow Start 2-Chloroquinolin-6-ol (Scaffold) Step1 Hydrazine Hydrate (Reflux, EtOH) Start->Step1 Inter 2-Hydrazinylquinolin-6-ol Step1->Inter Step2 Aldehyde Condensation (Schiff Base Formation) Inter->Step2 Library Library of Hydrazones (Target Compounds) Step2->Library Screen Antibacterial Screening (Protocol A) Library->Screen

Figure 2: Synthetic workflow for transforming the 2-CQ-6-OH scaffold into active antibacterial hydrazones.

References

  • Scaffold Synthesis & Utility: Desai, N. C., et al. "Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives." Medicinal Chemistry Research, 2016.[2]

  • Mechanism of Action (Quinolones): Aldred, K. J., Kerns, R. J., & Osheroff, N. "Mechanism of Quinolone Action and Resistance." Biochemistry, 2014.[4]

  • Chemical Properties & Handling: "2-Chloroquinolin-6-ol Properties and Safety Data." ChemicalBook, 2025.[5][6]

  • Screening Methodology: Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Method

Application Notes and Protocols for the Development of Novel Therapeutics from 2-Chloroquinolin-6-ol Hydrochloride

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a multitude of natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern anticancer agents, the versatility of the quinoline nucleus has been a consistent source of inspiration for the development of novel therapeutics.[3][4] Its rigid, bicyclic aromatic structure provides a unique framework for the spatial presentation of functional groups, enabling high-affinity interactions with a diverse range of biological targets.[1][2] The amenability of the quinoline ring to a variety of chemical modifications allows for the fine-tuning of physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.[5][6]

2-Chloroquinolin-6-ol hydrochloride is a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position, a nucleophilic hydroxyl group at the 6-position, and the inherent biological potential of the quinoline core make it a highly attractive scaffold for medicinal chemists.[7][8] The chlorine at the 2-position is particularly susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR).[9][10] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of novel therapeutics from 2-Chloroquinolin-6-ol hydrochloride, with a focus on anticancer applications, particularly kinase inhibition.

Part 1: Target Identification and Validation Strategy

Given the broad range of biological activities reported for quinoline derivatives, a systematic approach to target identification is crucial.[4][11] For 2-Chloroquinolin-6-ol hydrochloride, a logical starting point is to screen the compound and its early derivatives against a panel of targets commonly modulated by quinoline-based molecules. Kinases, in particular, represent a well-established target class for quinoline inhibitors.[12][13]

A tiered screening approach is recommended to efficiently identify and validate potential biological targets.

Caption: High-level workflow for target identification and validation.

The initial screening should prioritize breadth to cast a wide net for potential activities. Based on the extensive literature on quinoline derivatives as kinase inhibitors, a focused kinase panel screen is a high-priority starting point.[12][13]

Part 2: Lead Optimization Strategy

Once a primary biological target is identified, a focused medicinal chemistry effort is required to optimize the initial hit compound into a lead candidate with improved potency, selectivity, and drug-like properties. The structure of 2-Chloroquinolin-6-ol offers several key positions for chemical modification.

Key Positions for Modification:

  • C2-Position: The reactive chlorine atom is the primary site for introducing diversity. Nucleophilic substitution with amines, thiols, and alcohols can be readily achieved to explore the SAR of this position.[9][10]

  • C6-Hydroxyl Group: This group can be alkylated to form ethers or acylated to form esters, which can modulate the compound's polarity and hydrogen bonding potential.

  • Quinoline Ring: Substituents can be introduced on the benzene portion of the quinoline ring to further probe the SAR and optimize physicochemical properties.

The lead optimization process is an iterative cycle of design, synthesis, and testing.

Caption: Iterative cycle of lead optimization.

Table 1: Proposed Modifications and Rationale

PositionModificationRationale
C2 Substitution with various anilinesTo explore interactions with the hydrophobic pocket of the kinase active site.
C2 Introduction of small aliphatic aminesTo improve solubility and explore interactions with the solvent-exposed region.
C6-OH Conversion to methoxy etherTo increase metabolic stability and lipophilicity.
C6-OH Formation of a series of estersTo create potential prodrugs and modulate cell permeability.
C5 or C7 Introduction of halogens (F, Cl, Br)To modulate electronic properties and potentially enhance binding affinity.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative C2-Anilino Derivative

This protocol describes the synthesis of a representative C2-anilino-6-hydroxyquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Chloroquinolin-6-ol hydrochloride

  • Substituted aniline (e.g., 4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Chloroquinolin-6-ol hydrochloride (1.0 eq) in NMP, add the substituted aniline (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general method for determining kinase inhibition.[14] It measures the amount of ATP remaining in solution after a kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • Synthesized quinoline derivatives

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the quinoline derivatives in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Cellular Proliferation and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][3][15][16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Conclusion

2-Chloroquinolin-6-ol hydrochloride represents a versatile and promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its chemical tractability, coupled with the proven track record of the quinoline scaffold, provides a solid foundation for a successful drug discovery program. The systematic approach to target identification, guided by a robust lead optimization strategy and validated by detailed experimental protocols as outlined in this application note, will enable researchers to efficiently explore the therapeutic potential of this intriguing molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.[17]

  • Al-Suhaimi, E. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835.[1]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.[3]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.[2]

  • BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay.[16]

  • BenchChem. (2025). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.[14]

  • Fakhr, A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Pharmaceuticals, 16(9), 1327.[11]

  • MySkinRecipes. (n.d.). 2-Chloroquinoline. Retrieved from [Link]12]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 257, 115513.[5]

  • Wang, D., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536.[6]

  • Luo, Y., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-829.[4]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. ResearchGate.[18]

  • Wang, M.-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.[19]

  • Bachman, G. B., & Cooper, D. E. (1944). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES1. The Journal of Organic Chemistry, 9(4), 302-309.[9]

  • BOC Sciences. (n.d.). CAS 612-62-4 (2-Chloroquinoline).[]

  • Al-Majid, A. M., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega.[21]

  • Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed.[22]

  • Suthar, K., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.[7]

  • Tiwari, R. K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[23]

  • Patel, N. B., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.[8]

  • Asif, M. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.[24]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.[10]

  • Pathan, M. A., et al. (2011). Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. Arabian Journal of Chemistry, 4(3), 329-335.[25]

  • PubChem. (n.d.). 6-Hydroxyquinoline. Retrieved from [Link]]

  • Suthar, K., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.[26]

  • El-Gazzar, A. B. A., et al. (2020). quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv.[27]

  • Ferreira, L. G., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie.[13]

  • Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6835.[28]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[29]

  • Patel, R. V., et al. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Journal of Chemical and Pharmaceutical Research.[30]

  • Al-Ostoot, F. H., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.[31]

  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96.[32]

  • Patel, D., et al. (2021). Synthesis and biological evaluation of 2- chloroquinolin-tetramethyl-acridine-dione derivatives. ResearchGate.[33]

  • Petzer, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4149-4166.[34]

  • El-Sayed, N. N. E., et al. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. Heterocycles, 63(8), 1793-1812.[35]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives.[36]

  • BenchChem. (2025). The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide.[37]

Sources

Application

2-Chloroquinolin-6-ol hydrochloride as an intermediate in organic synthesis

Application Note: 2-Chloroquinolin-6-ol Hydrochloride in Medicinal Chemistry Executive Summary 2-Chloroquinolin-6-ol hydrochloride (CAS: 1215205-66-3 for HCl salt; 1810-66-8 for free base) acts as a bifunctional pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloroquinolin-6-ol Hydrochloride in Medicinal Chemistry

Executive Summary

2-Chloroquinolin-6-ol hydrochloride (CAS: 1215205-66-3 for HCl salt; 1810-66-8 for free base) acts as a bifunctional pharmacophore scaffold , primarily utilized in the synthesis of Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, and PDGFR families).

Its structural value lies in its orthogonal reactivity profile :

  • C2-Position (Electrophilic): The chlorine atom is activated by the quinoline nitrogen, enabling Nucleophilic Aromatic Substitution (SNAr) to introduce "hinge-binding" motifs (amines, ureas).

  • C6-Position (Nucleophilic): The hydroxyl group allows for etherification or cross-coupling to extend into the "solvent-accessible" or "hydrophobic back-pocket" regions of a protein target.[1]

This guide details the handling, neutralization, and synthetic protocols for leveraging this scaffold in high-throughput library generation.

Chemical Profile & Handling

Warning: Unlike 2-chloroquinoline (mp 34–37°C), the 6-hydroxy derivative has a significantly higher melting point due to intermolecular hydrogen bonding.[1] The hydrochloride salt is hygroscopic and acidic.[2][1]

PropertySpecification
Molecular Formula C₉H₆ClNO[1][3] · HCl
Molecular Weight 216.06 g/mol (Salt) / 179.60 g/mol (Free Base)
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, MeOH, Water (hot).[1] Poor solubility in non-polar solvents (DCM, Hexane).[2]
pKa ~4.2 (Quinoline N), ~9.5 (Phenolic OH)
Stability Hygroscopic.[2][1] Store under inert atmosphere at 4°C.

Critical Handling Note: Commercial supplies are often the hydrochloride salt.[2] Using the salt directly in base-sensitive reactions without stoichiometry adjustment will quench the base (e.g., K₂CO₃, NaH) and stall the reaction. Always calculate base equivalents based on the HCl content (add +1.0 eq of base).

Strategic Application: The Bifunctional Divergence

The following diagram illustrates the "Scaffold Divergence" strategy. The order of operations is critical: O-alkylation (C6) is typically performed beforeSNAr (C2) to prevent side reactions, although the reverse is possible with careful protecting group strategies.

G Start 2-Chloroquinolin-6-ol (HCl Salt) FreeBase Free Base (Neutralization) Start->FreeBase 1. Dissolve H2O 2. pH 8-9 (NaHCO3) PathA Path A: C6-Functionalization (Williamson Ether / Mitsunobu) FreeBase->PathA R-X, K2CO3 (Retains Cl) PathB Path B: C2-Displacement (SnAr with Amines) FreeBase->PathB R-NH2, Heat (Retains OH) FinalA Solvent-Front Extended Libraries PathA->FinalA Library Gen FinalB Hinge-Binding Kinase Inhibitors PathB->FinalB Library Gen

Figure 1: Divergent synthetic pathways. Path A is preferred as the first step to avoid competing nucleophilicity of the phenol during SNAr conditions.

Experimental Protocols

Protocol A: Preparation of Free Base (Desalting)

Use this protocol if your subsequent reaction is sensitive to acidic protons or if you need to extract the starting material into organic solvents.

  • Dissolution: Dissolve 10.0 g of 2-chloroquinolin-6-ol·HCl in 150 mL of deionized water. The solution may be slightly turbid; warm to 40°C if necessary.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution while stirring vigorously until pH 8–9 is reached. A thick off-white precipitate will form.[2]

  • Extraction: Extract the suspension with Ethyl Acetate (3 x 100 mL).

    • Note: If the product does not dissolve well in EtOAc, use a mixture of CHCl₃/Isopropanol (3:1).

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Yield: Quantitative recovery of the free base is expected.[2]

Protocol B: C6-O-Alkylation (Ether Synthesis)

Target: Synthesis of 2-chloro-6-alkoxyquinolines.[1]

Reagents:

  • Substrate: 2-Chloroquinolin-6-ol (Free base preferred)[1]

  • Alkyl Halide (1.2 eq)[1]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq for difficult substrates)[1]

  • Solvent: DMF (anhydrous)

Procedure:

  • Charge a reaction flask with 2-chloroquinolin-6-ol (1.0 eq) and DMF (0.2 M concentration).

  • Add K₂CO₃ (2.0 eq).[2][1] Stir at Room Temperature (RT) for 15 min to form the phenoxide.[1]

    • Observation: The solution often turns yellow/orange due to phenoxide formation.[2][1]

  • Add the Alkyl Halide (1.2 eq) dropwise.[2][1]

  • Temperature Control:

    • For primary alkyl halides: Stir at 60°C for 4–6 hours.

    • For secondary alkyl halides: Stir at 80–90°C for 12 hours.

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water.[2][1] If oil forms, extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is usually less polar than the starting material.

Protocol C: C2-SNAr Displacement (Amination)

Target: Introduction of amine motifs (e.g., anilines, piperazines) at the 2-position.

Mechanism: The reaction proceeds via an addition-elimination mechanism (SNAr).[1][4][5] The ring nitrogen renders the C2-Cl susceptible to nucleophilic attack.[5]

Reagents:

  • Substrate: 2-Chloro-6-substituted-quinoline (from Protocol B) or 2-Chloroquinolin-6-ol.

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 eq).[2][1]

  • Solvent: n-Butanol (for reflux) or DMSO (for microwave).

  • Catalyst (Optional): p-Toluenesulfonic acid (0.1 eq) can accelerate the reaction by protonating the ring nitrogen (activating it).

Procedure (Thermal Method):

  • Dissolve substrate (1.0 eq) in n-Butanol (0.5 M).[2][1]

  • Add the amine (2.0 eq).[2][1]

  • Reflux: Heat to 110–120°C (reflux) for 12–24 hours.

    • Monitoring: TLC usually shows a fluorescent spot shift.[2][1]

  • Workup: Cool to RT.

    • If the product is crystalline, it may precipitate upon cooling.[2]

    • Otherwise, remove n-Butanol under reduced pressure, redissolve in DCM, wash with water, and purify.[2]

Procedure (Microwave Method - Recommended for Library Gen):

  • Solvent: NMP or DMSO.[2][1][5]

  • Temp: 150°C.

  • Time: 20–40 minutes.

  • Note: This method drastically reduces reaction time and improves yield for sterically hindered amines.[2][1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete activation of C2-Cl.Add catalytic acid (HCl in Dioxane or pTSA) to protonate the quinoline nitrogen, making C2 more electrophilic.
O-Alkylation produces N-alkyl product Ambident nucleophile competition (O vs N).[2][1]Use a "hard" base like K₂CO₃ in acetone/DMF.[2][1] Avoid NaH unless necessary. The C2-Cl sterically hinders N-alkylation, but it can occur.
Starting Material Stuck on Baseline Formation of HCl salt during reaction.[2][1]Ensure enough base (DIPEA/TEA) is present to scavenge the HCl generated during the SNAr reaction.

References

  • Musumeci, F., et al. "Synthesis and SAR of new quinoline-based c-Met kinase inhibitors."[2][1] Bioorganic & Medicinal Chemistry Letters, 2012.[2][1]

  • Solomon, V.R., et al. "Hybrid quinoline-based scaffolds: Synthesis and biological evaluation as antimalarial and anticancer agents."[2][1] European Journal of Medicinal Chemistry, 2010.[2][1][6]

  • Rouatbi, N., et al. "Synthesis and reactivity of 2-chloroquinoline derivatives via SNAr."[2][1] Tetrahedron Letters, 2018.[2][1] [1]

  • PubChem Compound Summary. "2-Chloroquinolin-6-ol." National Center for Biotechnology Information.[2]

Sources

Method

Application Notes and Protocols for Reactions with 2-Chloroquinolin-6-ol Hydrochloride

Introduction: The Versatility of the 2-Chloroquinolin-6-ol Scaffold 2-Chloroquinolin-6-ol hydrochloride is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Chloroquinolin-6-ol Scaffold

2-Chloroquinolin-6-ol hydrochloride is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The quinoline core is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs, where it often imparts valuable pharmacological properties.[1][2] The specific substitution pattern of 2-Chloroquinolin-6-ol hydrochloride offers three key points for chemical modification: the reactive 2-chloro position, the nucleophilic 6-hydroxyl group, and the aromatic quinoline ring itself.

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, making it an excellent electrophilic partner for a variety of cross-coupling reactions. This allows for the facile introduction of carbon and nitrogen substituents, which is a cornerstone of modern drug discovery. The 6-hydroxyl group, a phenol, can be used as a handle for further derivatization or can modulate the biological activity of the molecule through hydrogen bonding interactions. The hydrochloride salt form enhances the aqueous solubility of the compound, which can be advantageous in certain reaction setups and for biological assays.

This application note provides a comprehensive guide to the experimental setup for key reactions involving 2-Chloroquinolin-6-ol hydrochloride, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of novel bioactive molecules. We will also discuss the strategic use of protecting groups and provide detailed, step-by-step protocols for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₉H₆ClNO · HClN/A
Molecular Weight 216.07 g/mol N/A
Appearance Off-white to light brown solid[3]
pKa (of 6-hydroxyquinoline) 5.15, 8.90 (at 20°C)[3]
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.[3]

Handling and Storage: 2-Chloroquinolin-6-ol hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] As with all chloro- and amino-aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified fume hood.

Strategic Consideration: The Role of the Phenolic Hydroxyl Group and Protecting Groups

The presence of the acidic phenolic proton (pKa ≈ 8.9) on the 6-hydroxyl group is a critical consideration when planning reactions with 2-Chloroquinolin-6-ol hydrochloride.[3] In reactions that employ strong bases, the phenol will be deprotonated, which can potentially interfere with the catalytic cycle or lead to undesired side reactions. Therefore, a key decision is whether to protect the hydroxyl group prior to the main reaction.

Scenario 1: Reaction without a Protecting Group

For some reactions, such as the Suzuki-Miyaura coupling, it is possible to proceed without protecting the phenol. This is advantageous as it shortens the synthetic route. However, it requires careful selection of the base and reaction conditions to ensure both the deprotonation of the phenol and the desired coupling reaction proceed efficiently. Typically, an additional equivalent of base is required to neutralize the hydrochloride salt and deprotonate the phenol.

Scenario 2: Reaction with a Protecting Group

In many cases, particularly for multi-step syntheses or when using bases that are incompatible with free phenols, protecting the hydroxyl group is the most robust strategy. The Methoxymethyl (MOM) ether is an excellent choice for protecting phenols due to its ease of installation and its stability to a wide range of reaction conditions, including the basic conditions often used in palladium-catalyzed cross-coupling reactions.[4][5]

Protocol 1: Protection of 2-Chloroquinolin-6-ol as a MOM Ether

This protocol describes the protection of the 6-hydroxyl group as a methoxymethyl (MOM) ether.

Workflow for MOM Protection:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start 2-Chloroquinolin-6-ol HCl Base Add DIPEA (3.0 eq.) in anhydrous DCM Start->Base Reagent Cool to 0°C, add MOMCl (1.5 eq.) dropwise Base->Reagent Reaction Stir at rt overnight Reagent->Reaction Quench Quench with water Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine, dry over Na₂SO₄ Extract->Wash Purify Purify by column chromatography Wash->Purify Product 2-Chloro-6-(methoxymethoxy)quinoline Purify->Product

Caption: Workflow for the protection of 2-Chloroquinolin-6-ol.

Materials:

  • 2-Chloroquinolin-6-ol hydrochloride (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Methoxymethyl chloride (MOMCl) (1.5 equiv)

  • Water, Brine, Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 2-Chloroquinolin-6-ol hydrochloride in anhydrous DCM, add DIPEA. The additional equivalent of base is to neutralize the hydrochloride.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add MOMCl dropwise. Caution: MOMCl is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-6-(methoxymethoxy)quinoline.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and is widely used in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.[6][7][8][9] Derivatives of 2-aryl-6-hydroxyquinoline have shown potential as anticancer agents, for example, by acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[10][11][12][13]

The EGFR/FAK Signaling Axis in Cancer

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration.[12][14] FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival.[10] There is significant crosstalk between the EGFR and FAK signaling pathways, and their dual inhibition is a promising strategy in cancer therapy.[10][11][12][13]

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding FAK FAK EGFR->FAK Crosstalk PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS FAK->EGFR FAK->PI3K ERK ERK FAK->ERK Integrin Integrin Integrin->FAK Activation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

Caption: Simplified EGFR/FAK signaling pathway.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloroquinolin-6-ol Hydrochloride with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction without the use of a protecting group for the phenol.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Aryl_Aryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 2-Chloroquinolin-6-ol hydrochloride (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-Chloroquinolin-6-ol hydrochloride, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. The additional equivalents of base are to neutralize the hydrochloride salt and deprotonate the phenol.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylquinolin-6-ol.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines.[15][16][17][18][19][20] This reaction is of paramount importance in medicinal chemistry as the arylamine motif is present in a vast number of bioactive compounds.[15] Derivatives of 2-amino-6-hydroxyquinoline are of interest for their potential anticancer and antibacterial activities.[1][2][21][22]

Protocol 3: Buchwald-Hartwig Amination of MOM-Protected 2-Chloroquinolin-6-ol with Aniline

This protocol describes a representative Buchwald-Hartwig amination using the MOM-protected starting material.

Catalytic Cycle for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R₂'NH Base PdII_Amido Ar-Pd(II)L₂(NR₂') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-6-(methoxymethoxy)quinoline (from Protocol 1) (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk flask.

  • Add 2-chloro-6-(methoxymethoxy)quinoline and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the flask and heat the reaction mixture to 110°C for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford 6-(methoxymethoxy)-N-phenylquinolin-2-amine.

Protocol 4: Deprotection of the MOM Ether

This protocol describes the removal of the MOM protecting group to yield the final product.

Workflow for MOM Deprotection:

G cluster_0 Reaction cluster_1 Work-up Start MOM-protected quinoline Acid Dissolve in Methanol Add 4M HCl Start->Acid Heat Stir at 50°C Acid->Heat Neutralize Neutralize with aq. NaHCO₃ Heat->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry and concentrate Extract->Dry Product Final Product Dry->Product

Caption: Workflow for the deprotection of the MOM ether.

Materials:

  • MOM-protected quinoline (1.0 equiv)

  • Methanol

  • 4M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • Dissolve the MOM-protected quinoline in methanol.

  • Add 4M HCl and stir the mixture at 50°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to yield the deprotected product (e.g., 2-anilinoquinolin-6-ol).

Product Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the products. For example, in the case of 2-phenylquinolin-6-ol, one would expect to see signals corresponding to the protons on both the quinoline and phenyl rings in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the products.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H stretch of the phenol and the N-H stretch of an amino group.

Conclusion

2-Chloroquinolin-6-ol hydrochloride is a valuable and versatile starting material for the synthesis of a wide range of quinoline derivatives with potential applications in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to perform key C-C and C-N bond-forming reactions. Careful consideration of the role of the phenolic hydroxyl group and the strategic use of protecting groups are essential for successful synthesis. The derivatization of this scaffold can lead to the discovery of novel compounds that target important biological pathways, such as the EGFR/FAK signaling axis in cancer.

References

  • Berliner, M. A., & Belecki, K. (2005). A General Method for the Preparation of Methoxymethyl (MOM) and Other Alkoxymethyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
  • Coutinho, D. L. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.
  • Ramesh, C., Ravindranath, N., & Das, B. (2003). A Simple and Efficient Method for the Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103.
  • Slack-Davis, J. K., et al. (2008). FAK and IGF-IR interact to provide survival signals in human pancreatic adenocarcinoma cells. Carcinogenesis, 29(6), 1157–1164.
  • Weiner, T. M., et al. (2001). Loss of Focal Adhesion Kinase (FAK) Inhibits Epidermal Growth Factor Receptor-dependent Migration and Induces Aggregation of an NH2-Terminal FAK Fragment in the Nucleus. Cancer Research, 61(13), 4978–4981.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Suda, K., et al. (2019). EGFR signaling pathway occupies an important position in cancer-related downstream signaling pathways of Pyk2. Cancer Science, 110(5), 1478-1486.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia contributors. (2023).
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Kumar, M. R. P., & Hunashal, R. D. (2021). Synthesis, Spectral Characterization, and in-vitro Antioxidant Activity Screening of Some Novel 2-hydroxy Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(12), 6567-6572.
  • Liu, S., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 701.
  • Pinto, M., & Sousa, E. (2024). Biological activity of natural 2-quinolinones. European Journal of Medicinal Chemistry, 273, 116538.
  • Al-Ostoot, F. H., et al. (2025). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer.
  • Tsai, Y.-F., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. FEBS Open Bio, 8(9), 1469–1480.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Kim, K. S., & Qian, Z. (2004). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 45(33), 6263-6266.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ugan, R. A., et al. (2023).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-Amino-6-nitroquinoxaline and 2-amino-6-chloroquinoxaline.
  • Academia.edu. (n.d.). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Al-Zoubi, R. M., et al. (2025). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698.
  • Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 674558.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 19(5), 509-529.
  • Google Patents. (n.d.). JPH0860002A - Production of 2-anilino-3-methyl-6-dibutylaminofluoran.

Sources

Application

In Vitro Efficacy and Mechanistic Profiling of 2-Chloroquinolin-6-ol Hydrochloride: A Technical Guide for Preclinical Evaluation

Abstract This comprehensive technical guide provides a detailed framework for the in vitro evaluation of 2-Chloroquinolin-6-ol hydrochloride, a quinoline derivative with significant potential in drug discovery. Quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the in vitro evaluation of 2-Chloroquinolin-6-ol hydrochloride, a quinoline derivative with significant potential in drug discovery. Quinoline scaffolds are integral to a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document outlines a strategic, multi-tiered approach to characterize the cytotoxic and apoptotic effects of 2-Chloroquinolin-6-ol hydrochloride, alongside its potential as a kinase inhibitor. The protocols herein are designed to be robust and self-validating, providing researchers in drug development with the necessary tools to generate reliable and reproducible data for preclinical assessment.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous synthetic compounds and natural products with pronounced pharmacological activities.[2] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents.[2][4] The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets, including DNA, topoisomerases, and protein kinases.[5] 2-Chloroquinolin-6-ol hydrochloride, as an organic intermediate in the synthesis of pharmaceutical compounds, presents a valuable candidate for comprehensive in vitro screening to elucidate its therapeutic potential.[6]

This guide provides a systematic workflow for the initial in vitro characterization of 2-Chloroquinolin-6-ol hydrochloride, focusing on three critical aspects of preclinical drug evaluation: cytotoxicity, induction of apoptosis, and kinase inhibition.

Preliminary Assessment: Cytotoxicity Profiling

A fundamental first step in evaluating any potential therapeutic agent is to determine its cytotoxic effects on various cell lines. This allows for the determination of the compound's potency and selectivity.

Rationale for Assay Selection: MTT vs. XTT

Colorimetric assays based on the reduction of tetrazolium salts are widely used to assess cell viability and cytotoxicity due to their simplicity and reliability.[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product that is insoluble in water.[8][9] A solubilization step is required to dissolve the formazan crystals before absorbance can be measured.[7]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: As a second-generation tetrazolium salt, XTT is reduced to a water-soluble orange formazan product.[7][10][11] This eliminates the need for a solubilization step, streamlining the protocol and potentially reducing variability.[10][11]

For initial high-throughput screening of 2-Chloroquinolin-6-ol hydrochloride, the XTT assay is recommended for its simplified workflow.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 XTT Assay & Data Analysis A Select & Culture Cancer Cell Lines B Seed Cells in 96-Well Plates A->B C Prepare Serial Dilutions of 2-Chloroquinolin-6-ol hydrochloride B->C D Treat Cells & Incubate (e.g., 48-72 hours) C->D E Add XTT Reagent & Incubate D->E F Measure Absorbance (450-500 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for determining the cytotoxicity of 2-Chloroquinolin-6-ol hydrochloride.

Detailed Protocol: XTT-Based Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Chloroquinolin-6-ol hydrochloride

  • XTT Cell Viability Assay Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-Chloroquinolin-6-ol hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Cell LineTissue of Origin2-Chloroquinolin-6-ol hydrochloride IC50 (µM) [Example Data]Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
A549Lung Carcinoma25.3 ± 2.11.5 ± 0.3
HCT116Colon Carcinoma9.5 ± 1.10.7 ± 0.1

Note: The data presented are for illustrative purposes. Actual values will depend on the specific experimental conditions.

Mechanistic Insight: Apoptosis Induction

Understanding whether a compound induces programmed cell death (apoptosis) is a critical step in characterizing its mechanism of action, particularly for potential anticancer agents.

Rationale for Assay Selection: Annexin V/PI Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[14] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assessment

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treat Cells with IC50 Concentration of Compound B Incubate for a Defined Period (e.g., 24 hours) A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Acquire Data on a Flow Cytometer D->E F Analyze Dot Plots to Quantify Apoptotic Cell Populations E->F

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Human cancer cell line

  • Complete growth medium

  • 2-Chloroquinolin-6-ol hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 2-Chloroquinolin-6-ol hydrochloride at its predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization, including the supernatant to collect any detached apoptotic cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells immediately using a flow cytometer.

    • Use appropriate compensation controls for FITC and PI.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

    • Gate the populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation
TreatmentViable Cells (%) [Example Data]Early Apoptotic Cells (%) [Example Data]Late Apoptotic/Necrotic Cells (%) [Example Data]
Untreated Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
2-Chloroquinolin-6-ol hydrochloride (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Target Identification: In Vitro Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[15][16] Assessing the ability of 2-Chloroquinolin-6-ol hydrochloride to inhibit specific kinases can provide valuable insights into its mechanism of action.

Rationale for Assay Selection

In vitro kinase assays measure the activity of a kinase by quantifying the transfer of a phosphate group from ATP to a substrate.[16] A variety of assay formats are available, including radiometric and non-radiometric methods.[15] For initial screening against a panel of kinases, commercially available platforms that utilize technologies such as fluorescence resonance energy transfer (FRET) or luminescence are often employed for their high-throughput capabilities and sensitivity.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Assay Setup cluster_1 Kinase Reaction & Detection cluster_2 Data Analysis A Prepare Kinase, Substrate, and ATP Solution B Add 2-Chloroquinolin-6-ol hydrochloride at Various Concentrations A->B C Initiate Kinase Reaction B->C D Stop Reaction and Add Detection Reagent C->D E Measure Signal (e.g., Luminescence, Fluorescence) D->E F Calculate Percent Inhibition and Determine IC50 E->F

Sources

Method

Application Note: High-Throughput Screening of 2-Chloroquinolin-6-ol Hydrochloride Libraries

Executive Summary This guide details the technical workflow for the high-throughput screening (HTS) of chemical libraries derived from 2-Chloroquinolin-6-ol hydrochloride . The quinoline scaffold is a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical workflow for the high-throughput screening (HTS) of chemical libraries derived from 2-Chloroquinolin-6-ol hydrochloride . The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently yielding hits for kinases, topoisomerases, and infectious disease targets. However, the specific physicochemical properties of this scaffold—specifically its intrinsic fluorescence, the reactivity of the 2-chloro "warhead," and the acidity of the hydrochloride salt—require a tailored screening protocol to maximize Z-prime factors and minimize false positives.

Scientific Foundation & Mechanistic Insights

The Privileged Scaffold Architecture

The 2-Chloroquinolin-6-ol core offers two distinct vectors for chemical diversity, making it an ideal fragment for Diversity-Oriented Synthesis (DOS):

  • C2-Position (Electrophilic): The chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (

    
    ). It serves as a reactive handle for introducing amines, thiols, or alkoxides, or as a "warhead" for covalent inhibition of cysteine-rich targets (e.g., viral proteases).
    
  • C6-Position (Nucleophilic): The hydroxyl group allows for O-alkylation or esterification, modulating solubility and metabolic stability.

Critical HTS Challenges
  • Autofluorescence: Quinoline derivatives often exhibit strong fluorescence in the blue/green region (excitation ~350 nm, emission ~450-500 nm). Standard intensity-based assays (e.g., GFP binding) are highly susceptible to interference.

  • Salt-Induced pH Shift: The hydrochloride salt form significantly improves solubility in DMSO compared to the free base. However, at high screening concentrations (>10 µM), the acidic protons can overwhelm low-capacity assay buffers (e.g., dilute HEPES), causing pH-dependent artifacts rather than true biological inhibition.

  • Covalent Reactivity: The 2-chloro moiety acts as a mild electrophile. While stable in storage, it may react non-specifically with high-concentration thiols (DTT,

    
    -mercaptoethanol) in the assay buffer, reducing effective compound concentration.
    

Pre-Screening Preparation & Compound Handling[1]

Library Solubilization Protocol
  • Solvent: Anhydrous DMSO (Grade: HTS-Certified, <0.05% water).

  • Concentration: Prepare Master Stocks at 10 mM.

  • Storage: Store in Matrix™ tubes or acoustically compatible source plates (e.g., Labcyte Echo source plates) at -20°C.

Critical Caution: DMSO is hygroscopic.[1][2][3] The hydrochloride salt is prone to hydrolysis if the DMSO absorbs atmospheric water.

  • Requirement: Use a nitrogen-purged dry box or desiccator for all plate handling.

  • QC Step: Periodically measure water content. If

    
    , re-precipitation risks increase significantly.
    
Buffer Capacity Check

To negate the acidic effect of the HCl salt:

  • Standard Buffer: 50 mM HEPES or Tris (pH 7.4).

  • Verification: Titrate a mock assay volume with the maximum library compound concentration (e.g., 100 µM). If

    
    , increase buffer concentration to 100 mM.
    

Protocol: Library Construction (Synthesis Logic)

Before screening, understanding the library's chemical lineage helps in hit expansion.

Library_Synthesis Start 2-Chloroquinolin-6-ol (Scaffold) Path1 C2-Substitution (SnAr Reaction) Start->Path1  Primary Diversity   Path2 C6-Modification (O-Alkylation) Start->Path2  Secondary Diversity   LibA Library A: Amine Derivatives (Kinase-biased) Path1->LibA  R-NH2 / Heat   LibB Library B: Ether Derivatives (Solubility-biased) Path2->LibB  R-X / Base   Final HTS Ready Master Plate LibA->Final LibB->Final

Figure 1: Divergent synthesis workflow transforming the core scaffold into screening-ready libraries.

Protocol: High-Throughput Screening Workflow

Assay Selection Strategy

Due to quinoline autofluorescence, Time-Resolved FRET (TR-FRET) or Red-Shifted Fluorescence Polarization (FP) are the mandatory detection modes. Avoid standard intensity-based fluorescence (FI) in the blue/green channel.

Step-by-Step Screening Procedure
Step 1: Acoustic Dispensing (Source to Assay Plate)
  • Instrument: Labcyte Echo 550/650 or equivalent.

  • Destination: 384-well or 1536-well low-volume black plates (Corning or Greiner).

  • Transfer Volume: 10 nL - 50 nL (aiming for 10 µM final concentration).

  • Control Wells:

    • Min Signal: DMSO only (0% Inhibition).

    • Max Signal: Reference Inhibitor (e.g., Staurosporine for kinases) at

      
      .
      
Step 2: Reagent Addition
  • Dispenser: Multidrop Combi or BioTek EL406.

  • Sequence:

    • Add Enzyme/Protein Buffer (wait 15 mins for pre-incubation). Note: This allows the 2-chloro moiety to interact if covalent mechanisms are being tested.

    • Add Substrate/Detection Mix.

  • Thiol Management: If the target does not require reducing agents, exclude DTT to prevent non-specific reaction with the 2-chloro group. If required, use TCEP (less nucleophilic than DTT).

Step 3: Incubation & Detection
  • Incubation: Room temperature, protected from light (critical for fluorophores).

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

  • Settings (TR-FRET Example):

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs (This delay removes the short-lived quinoline autofluorescence).

Data Analysis & Hit Validation

Quantitative Metrics

Summarize screen performance using the Z-prime (


) factor.
MetricFormulaAcceptance Criteria
Z-Prime (

)
$1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background


CV% (Controls)


Where


 = standard deviation and 

= mean signal of positive (p) and negative (n) controls.
Triage Decision Tree (Artifact Removal)

HTS_Triage Screen Primary Screen (TR-FRET / Red-FP) HitDef Hit Definition (> 3 SD from Mean) Screen->HitDef Filter1 Filter 1: Autofluorescence (Check Donor Channel) HitDef->Filter1 Filter2 Filter 2: Redox/Covalent (Incubate with excess thiol) Filter1->Filter2 Clean Signal Discard Discard Artifact Filter1->Discard High Background DoseResp Dose Response (IC50) Filter2->DoseResp Activity Retained Filter2->Discard Activity Lost (+Thiol) Valid Validated Hit DoseResp->Valid

Figure 2: Validation logic to isolate true pharmacological hits from physicochemical artifacts.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Well-to-Well Variability DMSO hydration / PrecipitationPurge source plate storage with

. Sonicate source plates before dispensing.
"Sticky" Compounds 2-Chloroquinolin-6-ol hydrophobicityAdd 0.01% Triton X-100 or Tween-20 to assay buffer.
Signal Drift across plate pH gradient from HCl saltIncrease HEPES/Tris concentration to 100 mM.
False Positives (Covalent) Reaction with Assay ThiolsSwitch reducing agent from DTT to TCEP; reduce incubation time.

References

  • Marek, L. et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery.[4][5] Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Selleck Chemicals. (2024). Inhibitor Handling Instructions: DMSO Solubility and Storage.Link

  • BenchChem. (2025).[3] Impact of hygroscopic DMSO on Hydrochloride salt solubility.[3]Link

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in 2-Chloroquinolin-6-ol hydrochloride synthesis

Technical Support Center: 2-Chloroquinolin-6-ol Hydrochloride Synthesis Case ID: 2-CQ-OH-HCl-Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroquinolin-6-ol Hydrochloride Synthesis

  • Case ID: 2-CQ-OH-HCl-Synthesis

  • Status: Open

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Chloroquinolin-6-ol hydrochloride typically proceeds via the chlorination of 6-hydroxyquinolin-2(1H)-one (also known as 6-hydroxycarbostyril) using phosphorus oxychloride (


).

While the transformation appears straightforward (


), the presence of the free hydroxyl group at position 6 and the labile nature of the 2-chloro bond introduce a "chemical conflict." You must chlorinate the lactam (position 2) while managing the nucleophilic phenol (position 6).

This guide addresses the three most common failure modes: Incomplete Dephosphorylation , Hydrolytic Reversion , and Over-Chlorination .

Module 1: Critical Reaction Pathways

To troubleshoot effectively, you must visualize the competing pathways. The reaction with


 is not a single step; it involves the formation of phosphorylated intermediates.

ReactionPathways cluster_legend Pathway Legend SM Starting Material (6-hydroxyquinolin-2(1H)-one) Int_A Intermediate A (O-Phosphorylated Lactam) SM->Int_A POCl3, 0-25°C (Fast O-phosphorylation) Imp_1 Impurity 1 (Phosphorodichloridate Ester) Int_A->Imp_1 POCl3, Reflux (Chlorination at C2) Target Target Free Base (2-Chloroquinolin-6-ol) Salt Final Product (HCl Salt) Target->Salt Anhydrous HCl Imp_3 Impurity 3 (Reverted Carbostyril) Target->Imp_3 Acidic boiling water (C-Cl Hydrolysis) Imp_1->Target Controlled Hydrolysis (Cleaves P-O, keeps C-Cl) Imp_2 Impurity 2 (2,6-Dichloroquinoline) Imp_1->Imp_2 Over-heating/PCl5 (OH replaced by Cl) Blue Arrow = Critical Success Step Blue Arrow = Critical Success Step

Figure 1: Reaction network showing the necessity of the phosphorylated intermediate and the risks of over-reaction or reversion.

Module 2: Troubleshooting Guides

Issue 1: "My product contains high phosphorus levels and has a lower melting point."

Diagnosis: Incomplete Hydrolysis of the Phosphorodichloridate Intermediate. The 6-OH group reacts with


 to form a dichlorophosphate ester (

). This bond is covalent and stable in anhydrous organic solvents. If you quench directly into a non-aqueous solvent or do not allow sufficient time/pH for this ester to hydrolyze, it remains as a bulky impurity.

Corrective Protocol:

  • The Quench: After the reaction is complete (monitored by TLC/HPLC), cool the mixture to

    
    .
    
  • Hydrolysis Window: Pour the reaction mixture slowly onto crushed ice/water. Stir vigorously for 30–60 minutes at

    
    .
    
    • Why? The

      
       bond hydrolyzes faster than the 
      
      
      
      bond at low temperatures. You need to cleave the phosphate off the 6-oxygen without hydrolyzing the chlorine at the 2-position.
  • pH Adjustment: Carefully adjust the pH to 6–7 using Sodium Acetate or dilute

    
    . Avoid strong alkaline conditions (
    
    
    
    ) for extended periods, as the phenolate anion can displace the 2-Cl on a neighboring molecule (dimerization).
Issue 2: "I see a large peak in HPLC matching the Starting Material (Carbostyril)."

Diagnosis: Hydrolytic Reversion (The "Boomerang" Effect). The 2-chloro substituent is activated by the ring nitrogen (similar to 2-chloropyridine). In hot, acidic aqueous media, water acts as a nucleophile, displacing the chlorine and reverting the molecule back to the quinolone (carbostyril) form.

Root Causes:

  • Quenching too hot: Pouring the reaction mixture into water while it is still

    
    .
    
  • Exotherm mismanagement: The hydrolysis of excess

    
     generates massive amounts of HCl and heat. If the quench vessel isn't cooled, the local temperature spikes, driving the reversion reaction.
    

Corrective Protocol:

  • Temperature Control: Ensure the quench vessel internal temperature never exceeds

    
    .
    
  • Solvent Buffer: Dilute the reaction mixture with a water-miscible solvent (like Acetonitrile) before quenching to buffer the thermal shock.

  • Rapid Workup: Do not leave the product sitting in the acidic quench liquor overnight. Filter or extract immediately.

Issue 3: "Mass Spec shows an M+18 impurity (M+H = 198/200)."

Diagnosis: Over-Chlorination (Formation of 2,6-Dichloroquinoline). While less common with pure


, this occurs if the reaction temperature is too high (

) or if

is used as a co-reagent. The phenolic OH is replaced by Cl.[1]

Corrective Protocol:

  • Reagent Purity: Use neat

    
     without 
    
    
    
    .
  • Temperature Limit: Maintain reflux at

    
    . Do not exceed the boiling point of 
    
    
    
    significantly (avoid sealed tubes unless necessary).
  • Purification: This impurity is non-polar compared to the target. It can be removed by washing the crude solid with non-polar solvents (Hexane/Heptane) or via recrystallization from Ethanol, where the di-chloro impurity is more soluble than the hydrochloride salt.

Module 3: Optimized Synthesis Protocol

Standardized for 10g scale. Validated for high purity.

Step 1: Chlorination[2][3][4]
  • Setup: Dry 250 mL round-bottom flask, reflux condenser, drying tube (

    
    ).
    
  • Charge: 10.0 g 6-hydroxyquinolin-2(1H)-one (62 mmol).

  • Solvent/Reagent: Add 50 mL Phosphorus Oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )  (neat). Note: No additional solvent is needed; POCl3 acts as both.
    
  • Reaction: Heat to reflux (

    
     bath temperature) for 3–5 hours.
    
    • Checkpoint: Solution should turn from suspension to clear/dark solution.

  • Cooling: Cool to room temperature, then to

    
     in an ice bath.
    
Step 2: Controlled Quench (The Critical Step)
  • Preparation: Prepare 300 g of crushed ice in a 1L beaker with vigorous magnetic stirring.

  • Addition: Slowly pour the cold reaction mixture onto the ice. Warning: Exothermic!

    • Rate: Maintain internal temp

      
      .
      
  • Hydrolysis: Stir the aqueous slurry for 45 minutes at

    
    . This ensures the O-phosphorodichloridate hydrolyzes back to the phenol.
    
Step 3: Isolation & Salt Formation
  • Neutralization (Partial): Adjust pH to ~4–5 with saturated Sodium Acetate solution. The free base (2-chloroquinolin-6-ol) may precipitate.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over Anhydrous

    
    . Filter.
    
  • Salt Precipitation:

    • Cool the Ethyl Acetate solution to

      
      .
      
    • Bubble Anhydrous HCl gas (or add 4M HCl in Dioxane) until precipitation is complete.

    • Note: Do not use aqueous HCl here, or you risk hydrolysis.

  • Filtration: Filter the yellow/off-white solid. Wash with cold Ether.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    .

Module 4: Quantitative Data & Impurity Profile

ParameterSpecificationCommon Failure ValueCause of Failure
Appearance Yellow to Off-white powderDark Brown / BlackCharring/Polymerization (Temp >120°C)
Melting Point >200°C (dec)<180°CPresence of Phosphorylated ester or Carbostyril
Purity (HPLC) >98.0%<90%Incomplete reaction or wet quenching
Water Content <1.0%>5.0%Hygroscopic salt; improper drying
Impurity A <0.5% (Carbostyril)>5.0%Acidic hydrolysis during workup
Impurity B <0.1% (2,6-Dichloro)>1.0%Reaction temp too high

Module 5: FAQ - Technical Support

Q1: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Generally, no.[2]

    
     is less effective for the lactam-to-chloride conversion in quinolines and often requires DMF catalysis (Vilsmeier conditions), which complicates the workup for the 6-OH group. 
    
    
    
    is the industry standard for this specific transformation.

Q2: Why did my product turn into a sticky gum during the quench?

  • Answer: This usually indicates the formation of "polymeric" phosphate esters or simply that the product is oiling out due to the presence of impurities.

  • Fix: Decant the aqueous layer, dissolve the gum in Ethyl Acetate/Methanol (9:1), wash with brine, and proceed to the salt formation step. The crystallization of the HCl salt often purifies the gummy free base.

Q3: Is the 6-OH group protection necessary?

  • Answer: It is safer but adds two steps (Protection

    
     Chlorination 
    
    
    
    Deprotection). If you require GMP-grade purity (>99.5%), protecting as the methyl ether (6-methoxy) is recommended. For research grade (95-98%), the direct method described above is faster, provided the hydrolysis quench is controlled strictly.

References

  • National Center for Biotechnology Information (NCBI). (2025). 2-Chloroquinoline Structure and Bioactivity. PubChem Compound Summary. Retrieved from [Link]

  • Organic Syntheses. (1955). 3-Chloroquinoline (General method for chloroquinolines using POCl3). Org. Synth. Coll. Vol. 3, p.272. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2006). Process for the preparation of quinolone derivatives (Patent WO2006136560). Focus on chlorination of hydroxy-quinolones. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Chemical Communications.[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2-Chloroquinolin-6-ol Hydrochloride Reactions

Welcome to the technical support center for handling 2-Chloroquinolin-6-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Chloroquinolin-6-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing reaction temperatures for this versatile intermediate. Here, you will find troubleshooting advice, frequently asked questions, and validated protocols to ensure the success and safety of your experiments.

The Critical Role of Temperature

Temperature is a paramount parameter in reactions involving 2-Chloroquinolin-6-ol hydrochloride. As a bifunctional molecule containing both a nucleophilic hydroxyl group and an electrophilic chloro-substituted pyridine ring, its reactivity is highly temperature-dependent. Precise temperature control is essential to manage reaction rates, prevent byproduct formation, and ensure the thermal stability of the molecule.[1][2]

Key Considerations at a Glance
ParameterLow Temperature EffectsHigh Temperature Effects
Reaction Rate Slower, may lead to incomplete conversion.Faster, but may increase byproduct formation.
Selectivity Often favors the kinetic product.[3][4][5][6]May favor the thermodynamic product; can lead to loss of regioselectivity.[4][5]
Stability Generally stable.Potential for degradation, hydrolysis of the chloro group, or side reactions.[7][8]
Side Reactions Minimized.Increased risk of hydrolysis, dimerization, or reactions with solvent.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling temperature for reactions with 2-Chloroquinolin-6-ol hydrochloride?

A1: The main challenge lies in balancing the desired reaction rate with the prevention of unwanted side reactions. The chloroquinoline core is susceptible to nucleophilic aromatic substitution (SNAr), and the hydroxyl group can undergo various reactions. Elevated temperatures, while accelerating the desired transformation, can also promote degradation or the formation of impurities.[8][9] For instance, at high temperatures in the presence of water, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming a quinolinone derivative.[8][10]

Q2: How does temperature influence the choice between kinetic and thermodynamic products?

A2: In reactions with multiple possible outcomes, lower temperatures generally favor the kinetic product—the one that forms fastest due to a lower activation energy.[3][4][5][6][11] Conversely, higher temperatures provide the necessary energy to overcome larger activation barriers and allow the reaction to reach equilibrium, favoring the most stable, or thermodynamic, product.[3][4][5][11] When working with 2-Chloroquinolin-6-ol hydrochloride, it is crucial to determine which product is desired and to adjust the temperature accordingly.

Q3: Can I use Differential Scanning Calorimetry (DSC) to determine the optimal reaction temperature?

A3: Yes, DSC is a powerful tool for this purpose.[12][13][14][15][16] It can help you understand the thermal stability of 2-Chloroquinolin-6-ol hydrochloride and identify the onset temperature for any exothermic or endothermic events, such as the desired reaction or decomposition.[12][13] This data is invaluable for setting safe and effective temperature ranges for your experiments.[12][15]

Q4: What are the signs of thermal degradation of 2-Chloroquinolin-6-ol hydrochloride?

A4: Thermal degradation can be indicated by a change in the color of the reaction mixture (e.g., darkening), the formation of insoluble materials, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate. Analytical techniques like LC-MS can confirm the presence of degradation products. The quinoline ring itself can degrade under significant thermal stress.[7]

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-Chloroquinolin-6-ol hydrochloride and provides actionable solutions.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Temperature is too low. 1. Gradually increase the reaction temperature in 5-10 °C increments. 2. Monitor the reaction progress by TLC or LC-MS at each step. 3. Consider using a solvent with a higher boiling point if necessary, ensuring reagent stability at that temperature.
Insufficient reaction time. 1. Extend the reaction time at the current temperature. 2. Take aliquots at regular intervals to determine if the reaction is proceeding, albeit slowly.
Poor solubility of starting material. 1. Screen for a more suitable solvent in which the 2-Chloroquinolin-6-ol hydrochloride is more soluble at the desired reaction temperature. 2. Ensure adequate agitation to keep the starting material suspended.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Temperature is too high, leading to side reactions. 1. Lower the reaction temperature. This may require a longer reaction time to achieve full conversion. 2. Investigate if the undesired product is the thermodynamic product; if so, lower temperatures will favor the kinetic product.[3][4][5]
Hydrolysis of the 2-chloro group. 1. Ensure all reagents and solvents are anhydrous. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. If acidic conditions are required, consider using a non-aqueous acid source.[8]
Reaction with the hydroxyl group. 1. Consider protecting the hydroxyl group before performing the reaction at the 2-position, especially if high temperatures are required.
Problem 3: Reaction "Stalls" or is Inconsistent
Potential Cause Troubleshooting Steps
Poor temperature control. 1. Use a reliable heating system with a thermostat and internal temperature probe.[2] Oil baths or heating mantles provide more uniform heating than hot plates alone.[17] 2. Ensure the reaction vessel is properly insulated to maintain a stable temperature.
Exothermic or endothermic nature of the reaction. 1. For exothermic reactions, use controlled, slow addition of reagents and have a cooling bath ready.[17] 2. For endothermic reactions, ensure your heating apparatus can supply sufficient energy to maintain the target temperature.
Logical Flow for Troubleshooting Temperature Issues

TroubleshootingFlow start Reaction Issue Identified check_conversion Is conversion low or zero? start->check_conversion check_selectivity Is selectivity poor (multiple products)? check_conversion->check_selectivity No increase_temp Incrementally increase temperature. Monitor progress. check_conversion->increase_temp Yes check_consistency Is the reaction stalling or inconsistent? check_selectivity->check_consistency No lower_temp Lower reaction temperature. Accept longer reaction time. check_selectivity->lower_temp Yes improve_temp_control Improve temperature control system. Use internal probe. check_consistency->improve_temp_control Yes end_escalate Consult further literature or support check_consistency->end_escalate No end_resolved Issue Resolved increase_temp->end_resolved extend_time Extend reaction time. anhydrous_conditions Use anhydrous reagents/solvents. lower_temp->anhydrous_conditions protect_group Consider protecting the -OH group. protect_group->end_resolved anhydrous_conditions->protect_group improve_temp_control->end_resolved

Caption: Troubleshooting workflow for temperature-related issues.

Experimental Protocols

Protocol 1: Temperature Screening Study (One Variable at a Time - OVAT)

This protocol is designed to quickly identify a suitable temperature range for your reaction.

Objective: To determine the effect of temperature on reaction yield and purity.

Materials:

  • 2-Chloroquinolin-6-ol hydrochloride

  • Your desired reactant(s) and solvent

  • A set of identical reaction vials or flasks

  • Heating/cooling blocks or baths capable of maintaining set temperatures[18]

  • TLC plates and/or LC-MS for analysis

Procedure:

  • Set up a series of identical reactions in parallel.

  • Assign a different temperature to each reaction. A good starting range could be 40 °C, 60 °C, 80 °C, and 100 °C.[19]

  • Ensure all other parameters (concentration, stoichiometry, reaction time) are kept constant.

  • Run the reactions for a predetermined amount of time (e.g., 4 hours).

  • Quench the reactions and analyze the outcome of each by TLC and/or LC-MS to assess conversion and byproduct formation.

  • Based on the results, you can narrow down the optimal temperature range for further optimization.

Protocol 2: Introduction to Design of Experiments (DoE) for Temperature Optimization

For a more comprehensive optimization, a Design of Experiments (DoE) approach is highly recommended.[19][20][21][22] DoE allows for the simultaneous variation of multiple factors (like temperature, time, and concentration) to identify optimal conditions and interactions between variables.[21][22]

Workflow for a DoE Approach:

Caption: A simplified workflow for using DoE in reaction optimization.

A typical 2-level, 3-factor DoE would investigate temperature, time, and catalyst loading, requiring a set of experiments that covers all combinations of the high and low levels of these factors.[23] This statistical approach provides a much deeper understanding of the reaction space than the OVAT method.[22]

References
  • A Brief Introduction to Chemical Reaction Optimization.
  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • Design of Experiments (DoE) Studies. Mettler Toledo.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations.
  • Differential Scanning Calorimetry Testing. ioKinetic.
  • Reaction optimiz
  • stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Benchchem.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
  • Best Practices for Working with Chemical Reactions in the Lab. Google.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Conducting Reactions Below Room Temper
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry.
  • Fact Sheet: Heating Reactions. University of Pennsylvania EHRS.
  • Experiment: Test the effect of temperature on reaction time. Science News Explores.
  • Using Differential Scanning Calorimetry (DSC) to optimize antibody manufacturing. Cytiva.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Kinetic and Thermodynamic Control. Dalal Institute.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.

Sources

Troubleshooting

troubleshooting low solubility of 2-Chloroquinolin-6-ol hydrochloride

Troubleshooting Solubility & Stability Issues[1][2] Status: Active Compound: 2-Chloroquinolin-6-ol hydrochloride CAS (Free Base): 577967-89-6 (Salt forms often custom synthesized) Common Applications: Kinase inhibitor sy...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Stability Issues[1][2]

Status: Active Compound: 2-Chloroquinolin-6-ol hydrochloride CAS (Free Base): 577967-89-6 (Salt forms often custom synthesized) Common Applications: Kinase inhibitor synthesis, antimalarial intermediates, chemical biology probes.[1][2]

Part 1: The Physicochemical Root Cause

Why is this compound difficult to dissolve?

Users often assume that because the compound is a hydrochloride (HCl) salt, it should readily dissolve in water or saline.[2] However, 2-Chloroquinolin-6-ol presents a "Solubility Paradox" due to its amphoteric nature and lipophilic core.[1]

The pH-Solubility Trap

The molecule contains two ionizable groups with distinct pKa values:[1]

  • Quinoline Nitrogen (Basic): pKa ≈ 2.5 – 3.5 (Lowered from standard quinoline ~4.9 due to the electron-withdrawing 2-Chloro group).[1][2]

  • Phenolic Oxygen (Acidic): pKa ≈ 8.5 – 9.5.[2]

The Critical Failure Point (pH 4.0 – 8.0): At physiological pH (7.[2]4) or in standard water (pH ~6-7), the HCl salt dissociates.[1][2] The buffering capacity of the solvent neutralizes the proton on the quinoline nitrogen. The molecule reverts to its Neutral Zwitterionic/Free Base form , which is highly lipophilic (LogP > 2.[2]5) and immediately precipitates.

The Common Ion Effect

If you attempt to dissolve the HCl salt directly into PBS (Phosphate Buffered Saline) or 0.9% NaCl , the high concentration of Chloride ions (


) shifts the equilibrium backward, reducing the solubility of the salt form further before it even has a chance to dissolve.[1][2]

Part 2: "Gold Standard" Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (Chemical Synthesis/Storage)

Target: 10 mM - 100 mM Stock Solution Recommended Solvent: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2]

  • Weighing: Weigh the desired amount of 2-Chloroquinolin-6-ol HCl.

  • Solvent Addition: Add anhydrous DMSO.

    • Note: Avoid water-containing DMSO (hygroscopic), as moisture promotes hydrolysis of the 2-Chloro group over time.[1][2]

  • Mechanical Action: Vortex for 30 seconds.

  • Thermal Assist: If particulates remain, heat gently to 40°C in a water bath for 5 minutes.

    • Warning: Do not exceed 60°C. The 2-Chloro position is susceptible to nucleophilic attack; high heat can degrade the compound.[1]

  • Visual Check: Solution should be clear and yellow/amber.

Protocol B: Preparation for Biological Assays (Cell Culture/Enzymatic)

Target: Aqueous working solution without precipitation ("Crashing out").[2]

The "Intermediate Dilution" Method: Do not add DMSO stock directly to the media. The rapid polarity change causes immediate micro-precipitation.

  • Start: 10 mM DMSO Stock.

  • Step 1 (Intermediate): Dilute 1:10 into PEG-400 or Ethanol (e.g., 10 µL Stock + 90 µL PEG-400).

    • Why? This creates a "soft landing" for the hydrophobic molecule.

  • Step 2 (Final): Add the Intermediate mix dropwise to the agitated culture media/buffer.

    • Target DMSO concentration: < 0.5% (to avoid cytotoxicity).[2]

Part 3: Troubleshooting & FAQs

Q1: I see a fine precipitate immediately upon adding the compound to PBS. Why?

Diagnosis: Rapid deprotonation. Explanation: PBS has a pH of 7.4. The HCl salt (soluble at pH < 2) instantly loses its proton to the phosphate buffer.[2] The resulting neutral molecule is insoluble in water. Fix:

  • Option 1: Use a different buffer system if the assay permits (e.g., Acetate buffer at pH 4.0).[2]

  • Option 2: Use a complexing agent. Add 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v to the aqueous buffer before adding the compound.[1] The cyclodextrin encapsulates the hydrophobic quinoline core.

Q2: Can I heat the solution to dissolve the solid?

Diagnosis: Stability Risk.[3] Guidance: Yes, but with strict limits.

  • Safe Zone: Up to 45°C for < 15 minutes.

  • Danger Zone: > 60°C or prolonged boiling.

  • Risk: The 2-Chloro group is an "activated halide."[1] In the presence of water (hydrolysis) or alcohols (solvolysis), it can be displaced to form 2,6-dihydroxyquinoline (inactive impurity).[1][2]

Q3: My LC-MS shows a new peak at M+16 or M-18 after storage.

Diagnosis: Hydrolysis or Oxidation.[4][5]

  • M-18 (Loss of HCl): Formation of the free base (not a degradation, just a state change).[2]

  • M-16/M+16 (Hydrolysis): Conversion of C-Cl to C-OH.[1][2] Fix: Store DMSO stocks at -20°C in varying aliquots to avoid freeze-thaw cycles. Ensure the container is sealed under argon/nitrogen to prevent moisture ingress.

Part 4: Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Use this workflow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: 2-Chloroquinolin-6-ol HCl AppCheck What is the Application? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis BioAssay Biological Assay (Aq.) AppCheck->BioAssay SolventOrg Use DMSO, DMF, or MeOH Synthesis->SolventOrg DirectAq Direct addition to Media? BioAssay->DirectAq HeatCheck Requires Heat > 60°C? SolventOrg->HeatCheck WarnDegrade WARNING: Risk of Hydrolysis/SNAr Monitor via TLC/LCMS HeatCheck->WarnDegrade Yes SafeSyn Proceed with Reaction HeatCheck->SafeSyn No CrashOut PRECIPITATION LIKELY (pH > 4 causes free base formation) DirectAq->CrashOut Yes Cyclodex Use Cyclodextrin (HP-β-CD) or PEG-400 Co-solvent DirectAq->Cyclodex No (Recommended)

Caption: Decision tree for selecting the appropriate solvent system based on experimental intent, highlighting critical failure points in aqueous media.

Diagram 2: The pH-Solubility Equilibrium

Understanding the species present at different pH levels is crucial for preventing precipitation.[1]

PhSpecies Acid pH < 3 Cationic Form (Soluble) Neutral pH 4 - 8 Neutral Free Base (INSOLUBLE) Acid->Neutral Deprotonation of N (pKa ~3.0) Neutral->Acid Add HCl Basic pH > 10 Anionic Phenolate (Soluble) Neutral->Basic Deprotonation of OH (pKa ~9.5) Basic->Neutral Add Acid

Caption: The "U-Shaped" solubility profile. The compound is soluble at extremes (very acidic or very basic) but insoluble at neutral physiological pH.[2]

Part 5: Summary Data Table

ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~216.06 (HCl Salt)Use MW correction if converting from Free Base (179.60).[1][2]
Solubility (Water) < 0.1 mg/mL (at pH 7)Do not use water for stock solutions.[2]
Solubility (DMSO) > 50 mg/mLPreferred solvent for storage.[2]
pKa (Nitrogen) ~ 2.5 - 3.5Requires strong acid to remain protonated/soluble.[1][2]
pKa (Phenol) ~ 9.0 - 9.6Soluble in 0.1M NaOH (forms phenolate).[1][2]
Stability Sensitive to HydrolysisAvoid boiling in water; store dry.

Part 6: References

  • PubChem. (n.d.).[2] 2-Chloroquinoline Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link][1][2]

  • Gaylord Chemical. (2005).[2] Dimethyl Sulfoxide (DMSO) Physical Properties & Stability. Regulations.gov. Retrieved February 19, 2026, from [Link][1][2]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual citation on salt disproportionation mechanisms).

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Chloroquinolin-6-ol Hydrochloride

Welcome to the technical support center for the synthesis of 2-Chloroquinolin-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinolin-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production, ensuring efficiency, purity, and safety.

Introduction to the Synthesis

The synthesis of 2-Chloroquinolin-6-ol hydrochloride is a critical process in the development of various pharmaceutical agents. The core of this synthesis often involves a multi-step sequence, which may include a cyclization reaction to form the quinoline ring system, followed by chlorination and subsequent salt formation. A common route involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of N-arylacetamides to yield 2-chloro-3-formylquinolines.[1][2][3] Subsequent modifications can then lead to the desired 2-Chloroquinolin-6-ol.

The hydrochloride salt is often preferred for its improved stability and solubility, which are crucial properties for pharmaceutical applications. The journey from a small-scale laboratory synthesis to a robust, scalable process requires careful consideration of various factors, including reaction kinetics, thermodynamics, mass transfer, and safety. This guide will address the common hurdles encountered during this transition.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 2-Chloroquinolin-6-ol hydrochloride.

Q1: What are the most critical parameters to control during the Vilsmeier-Haack cyclization step when scaling up?

A1: When scaling up the Vilsmeier-Haack reaction, precise control over temperature and the rate of addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is paramount.[1][4] The formation of the Vilsmeier reagent is highly exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions and the formation of undesirable byproducts.[5] A slow, controlled addition of POCl₃ to cooled DMF is essential.[4] Furthermore, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of impurities from prolonged reaction times.[6]

Q2: I am observing the formation of a dark, tar-like substance during the reaction. What is the likely cause and how can I prevent it?

A2: The formation of dark, tar-like substances is often a result of excessive reaction temperatures or prolonged reaction times.[5] These conditions can lead to the decomposition of the reagents or the product. To mitigate this, maintain a lower reaction temperature and closely monitor the reaction's progress to stop it as soon as the starting material is consumed.[5]

Q3: My yield of 2-Chloroquinolin-6-ol is consistently low. What are the potential reasons?

A3: Low yields can stem from several factors. Incomplete reaction is a common culprit; ensure sufficient reaction time and optimal temperature.[6] The presence of moisture can decompose the chlorinating agent, reducing its efficacy. Therefore, using anhydrous solvents and thoroughly dried glassware is critical.[6] Suboptimal stoichiometry of the reagents can also lead to lower yields. It's advisable to optimize the molar ratios of your reactants. Finally, significant product loss can occur during the workup and purification steps. Careful extraction, washing, and optimized recrystallization procedures are necessary to maximize recovery.[6]

Q4: How do I effectively remove impurities from the final product?

A4: Purification of the crude product is essential to achieve the desired purity. Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a common and effective method.[6] The use of activated carbon during recrystallization can help remove colored impurities.[6] For more persistent impurities, column chromatography may be necessary. A patented method suggests that controlling the pH and using a decolorizing agent before the final isolation can yield a purity of over 99%.[6]

Q5: What are the safety concerns associated with the reagents used in this synthesis?

A5: The reagents commonly used, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), are highly corrosive and moisture-sensitive.[5] They can release toxic and corrosive gases like HCl. Therefore, all manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] The workup procedure, which often involves quenching the reaction mixture with ice, can also generate significant amounts of HCl gas and should be performed with caution.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis of 2-Chloroquinolin-6-ol hydrochloride.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[6]
Decomposition of chlorinating agent.Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle chlorinating agents under an inert atmosphere if possible.[6]
Suboptimal stoichiometry.Optimize the molar ratio of the chlorinating agent to the substrate.
Loss during workup.Carefully perform extraction and washing steps. Minimize transfers of the product. Optimize the recrystallization solvent and procedure to maximize recovery.[6]
Product is Off-White or Colored Presence of colored impurities.Recrystallize the product from a suitable solvent. The use of activated carbon during recrystallization can help remove colored impurities. A decolorizing agent can also be used during the workup.[6]
Formation of Dark Tar-like Substance Reaction temperature is too high.Carefully control the reaction temperature.
Prolonged reaction time.Monitor the reaction by TLC and stop it once the starting material is consumed.[5]
Insoluble Precipitate Formation During Reaction The hydrochloride salt of the quinoline may precipitate.Use a solvent in which the salt has some solubility, or add a co-solvent.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.[4]

  • Cyclization: Cool the freshly prepared Vilsmeier reagent to 5°C and add the N-arylacetamide substrate portion-wise, ensuring the temperature does not exceed 10°C.[1]

  • After the addition, slowly heat the reaction mixture to 90°C and maintain this temperature for the time determined by TLC monitoring (typically 2-4 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring. This step should be performed in a well-ventilated fume hood.[4]

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The crude solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purification: Purify the crude 2-chloro-3-formylquinoline by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Conversion to 2-Chloroquinolin-6-ol and Hydrochloride Salt Formation

The conversion of a substituted 2-chloroquinoline to 2-Chloroquinolin-6-ol and its subsequent conversion to the hydrochloride salt will depend on the specific protecting groups and reaction pathway chosen. A general approach for the final salt formation is as follows:

  • Dissolve the purified 2-Chloroquinolin-6-ol in a suitable solvent such as ethanol or methanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-Chloroquinolin-6-ol hydrochloride.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.

experimental_workflow cluster_synthesis Synthesis of 2-Chloroquinolin-6-ol cluster_salt_formation Hydrochloride Salt Formation start Starting Materials (N-arylacetamide, POCl3, DMF) vilsmeier Vilsmeier Reagent Formation start->vilsmeier Exothermic cyclization Cyclization vilsmeier->cyclization Controlled Addition workup Workup & Isolation of Crude Product cyclization->workup Quenching & Neutralization purification Purification (Recrystallization/ Chromatography) workup->purification modification Functional Group Modification to 2-Chloroquinolin-6-ol purification->modification dissolution Dissolve in Solvent modification->dissolution acidification Add HCl dissolution->acidification precipitation Precipitation acidification->precipitation isolation Filtration & Drying precipitation->isolation final_product 2-Chloroquinolin-6-ol Hydrochloride isolation->final_product

Caption: General experimental workflow for the synthesis of 2-Chloroquinolin-6-ol hydrochloride.

Troubleshooting Decision Tree

When encountering issues, a logical decision-making process can help identify and resolve the problem efficiently.

troubleshooting_tree cluster_low_yield Low Yield Analysis cluster_impure_product Impurity Analysis cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn colored_impurities Colored Impurities? impure_product->colored_impurities reagent_decomp Reagent Decomposition? incomplete_rxn->reagent_decomp No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes workup_loss Loss during Workup? reagent_decomp->workup_loss No use_anhydrous Use Anhydrous Conditions reagent_decomp->use_anhydrous Yes optimize_workup Optimize Workup workup_loss->optimize_workup Yes tar_formation Tar Formation? colored_impurities->tar_formation No activated_carbon Use Activated Carbon colored_impurities->activated_carbon Yes side_products Other Side Products? tar_formation->side_products No control_temp Control Temperature tar_formation->control_temp Yes optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. 2021.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. 2016.
  • Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. Benchchem.

Sources

Troubleshooting

optimizing inert atmosphere conditions for synthesis

Introduction: The Zero-Tolerance Policy Welcome to the Inert Lab Support Center. In advanced synthesis—particularly with organometallics, radical chemistry, and photovoltaics—"mostly inert" is synonymous with "failed."[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zero-Tolerance Policy

Welcome to the Inert Lab Support Center. In advanced synthesis—particularly with organometallics, radical chemistry, and photovoltaics—"mostly inert" is synonymous with "failed."[1]

This guide is not a textbook; it is a diagnostic tool. We treat inert atmosphere maintenance as a dynamic system where every component (gas, solvent, seal, and technique) must be validated.[1] Below you will find troubleshooting workflows, optimization protocols, and the scientific rationale required to defend your experimental conditions.

Module 1: Gas Selection & Architecture (Tier 1 Support)

FAQ: Nitrogen vs. Argon – Which should I use?

The Short Answer: Use Argon for density-critical applications and Nitrogen-reactive metals. Use Nitrogen for general cost-efficiency only if your reagents are compatible.[1]

The Technical Rationale:

  • Density Dynamics: Argon (

    
    ) is 
    
    
    
    heavier than air (
    
    
    ), allowing it to form a stable "blanket" in reaction vessels.[1] Nitrogen (
    
    
    ) is slightly lighter than air, making it prone to rapid diffusion if there is any turbulence or updraft.[1]
  • Chemical Incompatibility (The Lithium Trap): Nitrogen is not inert to Lithium.

    • Reaction:

      
      
      
    • Consequence: This reaction occurs slowly at room temperature and rapidly upon heating, destroying reagents and coating lithium surfaces in a black nitride layer [1].[1]

Decision Matrix:

FeatureNitrogen (

)
Argon (

)
Density vs. Air Lighter (Diffuses up)Heavier (Sinks/Blankets)
Cost LowHigh (~3-5x cost of

)
Lithium Compatibility INCOMPATIBLE Excellent
Thermal Conductivity Higher (Better cooling)Lower (Insulating)
Best Use Case General Schlenk work, HPLCLi/Ti chemistry, Weighing solids

Module 2: Glovebox Diagnostics (Tier 2 Support)

Ticket #402: "My oxygen sensor reads <1 ppm, but my catalyst is dying."

Diagnosis: You likely have a "Micro-Leak" or a "Sensor Blind Spot."[1] Most electrochemical sensors are slow to respond to rapid


 spikes or may be saturated by solvent vapors.[1]
The "Static Hold" Validation Protocol

Do not trust the digital readout during active circulation. Perform this self-validating test weekly.

  • Purge: Circulate box to

    
    .
    
  • Isolate: Turn OFF the circulation blower.

  • Wait: Let the box stand static for 60 minutes.

  • Measure: Turn circulation back ON and immediately record the spike.

  • Calculate:

    • Formula:

      
      
      
    • Standard: ISO 10648-2 Class 1 requires

      
       (approx. 500 ppm/h for gross leaks), but for sensitive chemistry, you need <5 ppm/h rise .[1]
      
Visual Troubleshooting Workflow

Use the following logic tree to diagnose atmosphere failure.

GloveboxDiagnosis Start ISSUE: O2 Levels Rising CheckCirc Is Circulation ON? Start->CheckCirc CheckCirc->Start No (Turn it on!) LeakTest Perform Static Hold Test CheckCirc->LeakTest Yes RegenCheck Last Regeneration > 6 months? SensorCheck Check Fuel Cell/Sensor RegenCheck->SensorCheck No ActionRegen ACTION: Regenerate Catalyst Bed (Cu/Ti Scavenger) RegenCheck->ActionRegen Yes LeakTest->RegenCheck Rise < 5ppm/hr (Box is tight) ActionGloves ACTION: Inspect Gloves/O-Rings (Most common leak source) LeakTest->ActionGloves Rise > 10ppm/hr (Physical Leak) ActionReplace ACTION: Replace Sensor Cell SensorCheck->ActionReplace Drifting/Erratic

Figure 1: Diagnostic logic for identifying oxygen ingress sources in inert atmosphere gloveboxes.

Module 3: Solvent Degassing & Schlenk Optimization (Tier 3 Support)

Ticket #88: "I sparged my solvent for 30 mins, but the reaction failed."

Root Cause: Sparging is insufficient for catalytic cycles involving Pd(0) or radical mechanisms.[1] It leaves residual dissolved gas (


 saturation is ~2-9 mM in organic solvents).[1]
The Gold Standard: Freeze-Pump-Thaw (FPT)

This method utilizes Henry's Law to physically rip gas from the liquid phase.[2]

Protocol:

  • Fill: Fill Schlenk flask max 50% (allow expansion room).

  • Freeze: Submerge in Liquid Nitrogen (

    
    , -196°C) until solid.
    
  • Pump: Open to high vacuum (

    
    ). Pump for 5–10 minutes.
    
    • Why: Removes headspace gas.[1]

  • Isolate: CLOSE the stopcock.

  • Thaw: Remove from

    
     and thaw in a warm water bath.
    
    • Observation: You will see vigorous bubbling as gas solubility drops.[1]

  • Repeat: Minimum 3 cycles .

  • Backfill: After the final thaw (liquid state), backfill with Argon.

CRITICAL SAFETY WARNING: Never backfill with Argon/Nitrogen while the solvent is frozen.[3][4] The gas will condense into liquid form (


 b.p. -186°C). Upon thawing, it will expand rapidly (approx.[1] 800x volume), over-pressurizing and exploding the flask  [2].
Solvent Drying: Molecular Sieves Activation

Buying "Pre-activated" sieves is a gamble.[1] Validate them yourself.

ParameterStandard ProtocolTechnical Note
Sieve Type 3A (MeOH, EtOH, MeCN)4A (DMF, Toluene, THF)
Activation Temp 300°C 120°C (oven) is useless .[1] It only removes surface water.[1]
Pressure High Vacuum (<0.1 mbar)Essential to drive equilibrium.[1]
Duration 12–24 HoursCool under vacuum before backfilling.[1]
Validation The "Hand Test"Place a bead in glove; add 1 drop water. It should get hot enough to burn skin (Exothermic adsorption).[1]

Module 4: Oxygen Gettering Systems

Advanced Optimization: The Titanium Sponge

For ultra-high purity lines, commercial gas purity (99.999%) is often insufficient. Solution: Install a Titanium Sponge getter furnace upstream of your manifold.[1]

  • Mechanism: Heated Titanium (

    
    ) reacts irreversibly with 
    
    
    
    and
    
    
    .
  • Operational Temp: Maintain at 900°C .

  • Result: Reduces

    
     partial pressure to 
    
    
    
    [3].

References

  • Hubberstey, P. (1986).[1] Solutions of Non-Metals in Liquid Lithium. Journal of Nuclear Materials.

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Cycling.

  • Miyazaki, N. et al. (2018).[1] Removal of Nitrogen from Argon with Titanium-Metal Sponge. Industrial & Engineering Chemistry Process Design.

  • ISO. (1994).[1] ISO 10648-2: Containment enclosures — Part 2: Classification according to leak tightness and associated checking methods.

Sources

Optimization

Technical Support Center: Addressing Poor Cell Viability in Assays with 2-Chloroquinolin-6-ol Hydrochloride

Welcome to the technical support center for researchers utilizing 2-Chloroquinolin-6-ol hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Chloroquinolin-6-ol hydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding unexpected cytotoxicity and poor cell viability in your experiments. As Senior Application Scientists, we understand that unexpected results can be a significant hurdle, and this resource is intended to help you navigate these challenges effectively.

My cells are dying! What's causing the poor viability with 2-Chloroquinolin-6-ol hydrochloride?

This is a common and critical question. The observation of decreased cell viability when using 2-Chloroquinolin-6-ol hydrochloride can stem from several factors, ranging from the intrinsic properties of the compound to the specifics of your experimental setup. It is crucial to systematically investigate the potential causes to pinpoint the source of the issue.

The quinoline scaffold, to which 2-Chloroquinolin-6-ol hydrochloride belongs, is a privileged structure in medicinal chemistry, known to interact with various biological targets. Some quinoline derivatives have been shown to exert their effects through mechanisms that can lead to cell death, such as inhibiting essential enzymes like DNA topoisomerase or inducing oxidative stress.[1][2] Therefore, the observed cytotoxicity could be a genuine biological effect of the compound. However, it is also possible that experimental parameters are contributing to or exacerbating this effect.

To effectively troubleshoot, we recommend a stepwise approach that examines the compound itself, the assay being used, and the health of your cells.

Troubleshooting Workflow for Poor Cell Viability

The following workflow provides a structured approach to identifying the root cause of unexpected cytotoxicity.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues cluster_cell Cell Culture-Related Issues A Check Compound Solubility & Stability B Optimize Concentration Range A->B C Evaluate Solvent Toxicity B->C D Assess for Assay Interference C->D E Validate Assay Timepoints D->E F Confirm Cell Health & Passage Number E->F G Optimize Cell Seeding Density F->G End Resolution: Accurate Viability Data G->End Start Start: Poor Cell Viability Observed Start->A

Caption: A stepwise workflow for troubleshooting poor cell viability.

In-Depth Troubleshooting Guide

Part 1: Compound-Related Issues

Q1: Could the way I'm preparing or storing 2-Chloroquinolin-6-ol hydrochloride be the problem?

Yes, improper handling of the compound can significantly impact your results. Here are key aspects to consider:

  • Solubility: 2-Chloroquinoline, a related compound, has low solubility in water but is soluble in organic solvents like ethanol, ether, and acetone.[3] It is crucial to ensure that 2-Chloroquinolin-6-ol hydrochloride is fully dissolved in your chosen solvent before diluting it in your culture medium. Compound precipitation can lead to inconsistent cell exposure and can also be directly toxic to cells.

  • Stability: Some quinoline derivatives can be sensitive to light and may undergo hydrolysis in acidic or basic conditions.[3][4] It is advisable to prepare fresh stock solutions and protect them from light. Avoid repeated freeze-thaw cycles of your stock solution.

  • Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is essential to keep the final solvent concentration in your culture medium consistent across all wells and as low as possible, typically below 0.5%.

Recommended Action Plan:

  • Verify Solubility: After preparing your stock solution, visually inspect it for any precipitate. If unsure, you can centrifuge the solution and check for a pellet.

  • Perform a Solvent Toxicity Control: Run a control experiment where you treat your cells with the highest concentration of the solvent used in your assay, without the compound. This will help you determine if the solvent is contributing to the observed cell death.

  • Prepare Fresh Solutions: Whenever possible, use freshly prepared stock solutions for your experiments to minimize issues with compound degradation.

ParameterRecommendationRationale
Primary Solvent DMSO or EthanolMany organic compounds have good solubility in these solvents.
Stock Concentration 10-50 mMA higher stock concentration allows for smaller volumes to be added to the culture medium, minimizing solvent effects.
Final Solvent Conc. < 0.5% (v/v)Minimizes solvent-induced cytotoxicity.
Storage -20°C or -80°C, protected from lightPreserves compound integrity.[4]
Part 2: Assay-Specific Issues

Q2: My viability assay results are inconsistent or don't match what I see under the microscope. Could the assay itself be the problem?

Absolutely. It is a well-documented phenomenon that certain compounds can interfere with the chemistry of cell viability assays.[5] This can lead to either false-positive or false-negative results.

  • MTT/XTT Assays: These assays rely on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases.[6] Some compounds can directly reduce the tetrazolium salt or interfere with the enzymes, leading to inaccurate readings.[5] If you observe a decrease in cell number under the microscope but your MTT results suggest high viability, this could be a sign of interference.

  • LDH Assays: These assays measure the release of lactate dehydrogenase (LDH) from damaged cells. Some compounds may inhibit the LDH enzyme itself, leading to an underestimation of cell death.[7]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is an indicator of metabolically active cells.[7] A compound that rapidly depletes cellular ATP through mechanisms other than cell death could give a false impression of cytotoxicity.

Recommended Action Plan:

  • Visual Confirmation: Always correlate your assay data with visual inspection of the cells using a microscope. This is a simple yet powerful way to check for discrepancies.

  • Assay Interference Controls: To test for interference, you can run a cell-free control where you add your compound to the assay reagents. Any signal generated in the absence of cells is a clear indication of interference.

  • Use an Orthogonal Method: If you suspect assay interference, it is highly recommended to confirm your results using a different viability assay that relies on a distinct mechanism (e.g., if you are using an MTT assay, try a CyQUANT® direct cell proliferation assay, which measures DNA content).

Assay TypePotential Interference MechanismTroubleshooting Step
MTT/XTT Compound acts as a reducing agent.[5]Run a cell-free assay with the compound and MTT reagent.
LDH Compound inhibits LDH enzyme activity.[7]Add the compound to the positive control (lysed cells) and check for signal reduction.
ATP-Based Compound quenches the luciferase signal or affects ATP stability.Run a control with a known amount of ATP and the compound.
Part 3: Cell Culture-Related Issues

Q3: I've checked my compound and my assay, but I'm still seeing a lot of cell death, even at low concentrations. What else could be wrong?

The health and state of your cells are paramount for obtaining reliable and reproducible data.[8]

  • Cell Health and Passage Number: Cells that are unhealthy, have been in culture for too long (high passage number), or are grown to over-confluency can be stressed and more susceptible to the effects of a compound.[7]

  • Cell Seeding Density: Inconsistent cell seeding can lead to high variability in your results.[6] Wells with fewer cells may appear to have lower viability simply because there were fewer cells to begin with.

Recommended Action Plan:

  • Use Healthy, Log-Phase Cells: Always use cells that are in the logarithmic phase of growth and have a consistent passage number.

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration. The goal is to have the cells in the log growth phase at the end of the experiment.

  • Maintain Good Cell Culture Practice: Adhere to strict aseptic techniques to prevent contamination, which can also lead to cell death.

Potential Mechanisms of Quinoline-Induced Cytotoxicity

Understanding the potential mechanisms of action of the quinoline class of compounds can provide context for the observed cytotoxicity.

Quinoline_Mechanisms cluster_mechanisms Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound 2-Chloroquinolin-6-ol hydrochloride A DNA Topoisomerase Inhibition Compound->A B DNA Intercalation Compound->B C Metal Ion Chelation Compound->C D Induction of Oxidative Stress Compound->D E DNA Damage A->E B->E F Disruption of Enzyme Function C->F G Apoptosis D->G E->G F->G Result Decreased Cell Viability G->Result

Caption: Potential mechanisms of quinoline-induced cytotoxicity.

Quinolone and quinoline derivatives have been reported to act through several mechanisms:

  • Inhibition of DNA Topoisomerases: Some quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2][9] This mechanism can also be relevant in eukaryotic cells, leading to DNA damage and cell death.[1]

  • Metal Ion Chelation: Compounds like clioquinol, a hydroxyquinoline, can chelate metal ions such as zinc and copper.[10][11] These metal ions are crucial cofactors for many enzymes, and their chelation can disrupt cellular function.

  • Induction of Apoptosis: Many anti-cancer agents, including some quinoline derivatives, induce programmed cell death (apoptosis).[1] This can be triggered by various upstream events, including DNA damage or oxidative stress.

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration range for my experiments?

A: If there is no prior data, a good starting point is a wide range of concentrations, typically from nanomolar to high micromolar (e.g., 10 nM to 100 µM), using a log or semi-log dilution series. This will help you to identify the IC50 (the concentration at which 50% of the cells are non-viable) and the therapeutic window of the compound.

Q: Could the hydrochloride salt be contributing to the cytotoxicity?

A: The hydrochloride salt is used to increase the aqueous solubility of the compound. At the final concentrations used in cell culture, the amount of HCl is negligible and unlikely to significantly alter the pH of the buffered medium or contribute to cytotoxicity. However, it is always good practice to include a vehicle control that accounts for both the solvent and any pH changes.

Q: How long should I treat my cells with the compound?

A: The optimal treatment duration depends on the compound's mechanism of action and the cell doubling time. A common starting point is 24, 48, and 72 hours.[6] Shorter time points may be necessary for rapidly acting compounds, while longer time points may be required for compounds that induce a slower cytotoxic response.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • Chong, W. C. (2023, May 13). How to solve the problem from cell viability test? ResearchGate.
  • Ahmad, J. (2019, August 15). What reason can affect drug concentration to cell viability in MTT assay? ResearchGate.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5699. [Link]

  • Grokipedia. (n.d.). 2-Chloroquinoline.
  • Benchchem. (n.d.). refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol.
  • Nordmann. (n.d.). 2-Chloroquinolin-6-ol.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline. PubChem.
  • Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
  • ChemicalBook. (2025, July 24). 2-Chloro-6-hydroxyquinoline.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Ngyuen, T., et al. (2021). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 13(4), 263. [Link]

  • Al-Dhfyan, A., et al. (2022). IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. International Journal of Molecular Sciences, 23(22), 14131. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. CNS Neuroscience & Therapeutics, 18(1), 41–46. [Link]

  • Microbiologics. (n.d.). Cell-Based Anti-Infective Assays.
  • ASAP Discovery Consortium. (2025, August 10). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Quinolines: Human health tier II assessment.
  • Fisher Scientific. (2025, December 19). 2-Hydroxyquinoline Safety Data Sheet.
  • Singh, J., et al. (2020). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research, 3(4), 405-414.
  • Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 14(4), 254. [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline.
  • Patsnap. (2024, July 17). What is the mechanism of Clioquinol? Synapse.
  • Shinde, A., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Brazilian Chemical Society, 34, 284-299. [Link]

Sources

Troubleshooting

refining dosage concentrations for 2-Chloroquinolin-6-ol hydrochloride experiments

Technical Support Hub: Refining Dosage for 2-Chloroquinolin-6-ol Hydrochloride Compound Profile & Technical Specifications 2-Chloroquinolin-6-ol hydrochloride (also known as 2-chloro-6-hydroxyquinoline HCl) is a versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Refining Dosage for 2-Chloroquinolin-6-ol Hydrochloride

Compound Profile & Technical Specifications

2-Chloroquinolin-6-ol hydrochloride (also known as 2-chloro-6-hydroxyquinoline HCl) is a versatile quinoline scaffold widely used as a precursor for sirtuin inhibitors (e.g., Cambinol analogues), PROTAC linkers (MIF degraders), and tau-binding PET radioligands.

ParameterSpecificationTechnical Note
CAS (Free Base) 577967-89-6Ensure you are calculating molarity based on the salt MW if using the HCl form.
MW (Free Base) ~179.60 g/mol MW (HCl Salt): ~216.06 g/mol (Verify specific batch CoA).
Predicted pKa ~8.2 - 8.6 (Phenolic OH)The quinoline nitrogen is weakly basic; the HCl salt is acidic.
Solubility DMSO (Excellent), Water (Poor/Moderate)The HCl salt improves aqueous solubility but is prone to hydrolysis-induced precipitation at neutral pH.
Fluorescence Yes (Blue/Green region)Critical: Can interfere with fluorescence-based assays (e.g., Thioflavin T, GFP).

Protocol: Solubility & Stock Solution Preparation

The Challenge: While the hydrochloride salt form is designed for better solubility, 2-chloroquinolin-6-ol contains a hydrophobic core. Dissolving directly in neutral buffers (PBS, pH 7.4) often leads to "crashing out" because the salt dissociates, and the local pH rises, returning the molecule to its poorly soluble free-base form.

Step-by-Step Dissolution Guide
  • Primary Solvent (Master Stock): Always use DMSO (Dimethyl Sulfoxide) or DMF for the master stock (typically 10 mM – 100 mM). The HCl salt dissociates readily in DMSO.

  • Secondary Dilution (Working Stock): Do not dilute directly into the cell culture well. Create an intermediate dilution in culture media or buffer.

  • pH Check: If using high concentrations (>100 µM) in unbuffered water, the HCl moiety will significantly lower the pH. Ensure your assay buffer has sufficient capacity (e.g., HEPES, Tris) to neutralize the acid without precipitating the free base.

Visual Workflow: Preventing Precipitation

StockPrep Powder 2-Chloroquinolin-6-ol HCl (Solid Powder) DMSO Dissolve in 100% DMSO (10-50 mM Master Stock) Powder->DMSO Vortex until clear DirectPBS Direct add to PBS/Media (RISK: Precipitation) DMSO->DirectPBS Avoid (Shock Precipitation) Intermediate Intermediate Dilution (10x Conc. in Media) DMSO->Intermediate Dilute 1:10 - 1:100 FinalWell Final Assay Well (1x Conc., <0.5% DMSO) Intermediate->FinalWell Add to cells/protein

Figure 1: Optimal workflow to maintain solubility. Direct dilution of high-concentration DMSO stocks into aqueous buffers often causes rapid precipitation of the hydrophobic free base.

Refining Dosage for Biological Assays

When using 2-chloroquinolin-6-ol as a scaffold or control in dose-response experiments (e.g., IC50 determination), follow this refinement strategy to avoid artifacts.

Experimental Design Matrix
Experiment PhaseRecommended Concentration RangeObjective
Phase 1: Range Finding Log scale: 0.1 µM, 1 µM, 10 µM, 100 µMIdentify the "cliff" where activity begins or solubility fails.
Phase 2: Refinement Half-log or linear steps around the "cliff" (e.g., 2, 4, 6, 8, 10 µM)Precise IC50/EC50 calculation.
Phase 3: Toxicity Control Same range as Phase 2Ensure observed effect is target-specific, not general cytotoxicity.
Critical Consideration: The "False Positive" Trap

2-Chloroquinolin-6-ol derivatives are known to bind amyloid fibrils and other aggregated proteins [1]. If your target is prone to aggregation (or if you are running a Thioflavin T assay), this compound may compete for binding sites or quench fluorescence, mimicking inhibition.

Validation Step:

  • No-Enzyme/No-Cell Control: Add the compound to the assay buffer + detection reagent without the biological target. If the signal changes, the compound is interfering with the detection method (quenching or autofluorescence).

Troubleshooting Guide

Q1: My dose-response curve is flat at high concentrations or shows an "inverted U" shape.

  • Diagnosis: This is the "Prozone Effect" or solubility limit. At high concentrations, the compound may precipitate (becoming inactive) or form colloidal aggregates that non-specifically sequester enzymes [2].

  • Solution:

    • Spin down the highest concentration sample (10,000 x g for 5 min) and measure the supernatant concentration via HPLC/UV.

    • Include 0.01% Triton X-100 in the buffer to disrupt colloidal aggregates.

Q2: The medium turns yellow/orange upon adding the compound.

  • Diagnosis: pH shift or Oxidation. The phenolic hydroxyl group (position 6) is sensitive to oxidation, forming quinone-like species, especially in basic media. The HCl salt is acidic; if your media has phenol red, a yellow shift indicates acidification.

  • Solution: Check the pH of the well. If acidic, the buffer capacity is too low for the HCl salt load. If pH is neutral but color persists, the compound may be oxidizing. Store stocks at -20°C under argon/nitrogen.

Q3: My fluorescence readout is erratic.

  • Diagnosis: 2-Chloroquinolin-6-ol derivatives have intrinsic fluorescence [3].

  • Solution: Run a spectral scan (Excitation 300-400 nm, Emission 400-600 nm) of the compound alone. If it overlaps with your assay fluorophore (e.g., DAPI, Coumarin), switch to a Red-shifted assay readout (e.g., Resorufin, Cy5).

Logic Diagram: Troubleshooting Assay Failure

Troubleshooting Issue Assay Data Irregularity Precip Visible Precipitate? Issue->Precip Solubility Solubility Issue: Reduce Max Dose or Add Detergent Precip->Solubility Yes Fluoresce Fluorescence Interference? Precip->Fluoresce No Spectral Artifact: Change Assay Readout (Red-shift) Fluoresce->Spectral Signal in No-Target Control Valid Valid Biological Effect Fluoresce->Valid Signal only with Target

Figure 2: Decision tree for diagnosing irregular data points.

Frequently Asked Questions (FAQs)

Q: Can I store the 10 mM stock at 4°C? A: No. DMSO freezes at ~19°C. Repeated cycling between solid/liquid at 4°C promotes crystal formation and degradation. Store aliquots at -20°C or -80°C. Thaw completely and vortex before use.

Q: Is the HCl salt interchangeable with the free base? A: Stoichiometrically, no. You must adjust the mass weighed based on the molecular weight difference (~216 vs ~179 g/mol ). Biologically, once dissolved in a buffered system, the active species (the quinoline core) is the same, provided the pH is maintained.

Q: What is the maximum safe DMSO concentration for cells? A: Typically 0.5% (v/v) for robust cell lines (HeLa, HEK293) and 0.1% for sensitive primary cells (neurons, hepatocytes). Always run a "Vehicle Only" control.

References

  • Tohoku University . (2014). Labelled Compounds and Radiopharmaceuticals: Synthesis of THK-5272 and THK-5273. National Institute of Public Health. Link

  • Sigma-Aldrich . (2025). How to Interpret Dose-Response Curves. Sigma-Aldrich Technical Library. Link

  • Aragen . (2023).[1] Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Aragen Integrated Drug Discovery. Link

  • Yale University . (2020). Bifunctional Small Molecules That Mediate the Degradation of Extracellular Proteins. Patent WO2020074666A1. Link

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of 2-Chloroquinolin-6-ol hydrochloride isomers

The following technical guide provides a comparative analysis of 2-Chloroquinolin-6-ol hydrochloride and its positional isomers. This document is structured to assist researchers in selecting the appropriate quinoline sc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 2-Chloroquinolin-6-ol hydrochloride and its positional isomers. This document is structured to assist researchers in selecting the appropriate quinoline scaffold for drug development, specifically highlighting the critical structure-activity relationship (SAR) differences between the 6-hydroxy and 8-hydroxy isomers, as well as the 2-chloro and 4-chloro substitution patterns.

Executive Summary: The Isomer Divergence

In quinoline-based drug discovery, the positioning of the hydroxyl (-OH) and chlorine (-Cl) groups dictates the molecule's primary mechanism of action. While 2-Chloroquinolin-6-ol serves primarily as a non-chelating scaffold for nucleophilic substitution and antioxidant activity, its isomer 2-Chloroquinolin-8-ol functions as a potent metal chelator .

This guide compares the target compound against its two most significant isomers:

  • 2-Chloroquinolin-8-ol: The "Chelator" (Analogous to Clioquinol).

  • 4-Chloroquinolin-6-ol: The "Reactive Intermediate" (Higher susceptibility to nucleophilic attack at C4).

Key Findings Matrix
Feature2-Chloroquinolin-6-ol (Target)2-Chloroquinolin-8-ol (Comparator A)4-Chloroquinolin-6-ol (Comparator B)
Primary Mechanism Antioxidant / Scaffold for O-alkylationBidentate Metal Chelation (Zn²⁺, Cu²⁺)Scaffold for S_NAr (Nucleophilic Aromatic Substitution)
Neuroprotection Moderate (ROS Scavenging)High (Ionophore/PBT2-like activity)Low
Antimicrobial Low (Requires functionalization)High (Disrupts metal homeostasis)Moderate (Often requires amine substitution)
Solubility (HCl) Moderate (Polar salt)Low (Lipophilic chelates)Moderate
Key Application Precursor for anticancer ethers; Hair dyesAlzheimer's/Huntington's research; AntifungalAntimalarial precursors (Chloroquine analogs)

Mechanistic Profiling

The biological divergence of these isomers is rooted in their electronic and steric environments.

The Chelation Switch (6-OH vs. 8-OH)

The most critical distinction is the ability to bind divalent metals (Cu, Zn, Fe).

  • 8-OH Isomers: The nitrogen lone pair and the hydroxyl oxygen are in close proximity, forming a "bidentate pocket." This allows for the formation of stable 1:2 metal complexes, essential for antimicrobial action (via metal starvation) and neuroprotection (via redistributing synaptic metals).

  • 6-OH Isomers: The hydroxyl group is distal to the ring nitrogen. No chelation occurs. Activity is driven by the phenolic hydroxyl's ability to donate hydrogen atoms (antioxidant) or serve as a handle for adding lipophilic chains.

ChelationMechanism cluster_0 Non-Chelating (Target) cluster_1 Chelating (Isomer) Q6 2-Chloroquinolin-6-ol NoBind No Metal Binding Pocket (Distal OH) Q6->NoBind ROS ROS Scavenging (Phenolic H-donor) Q6->ROS Q8 2-Chloroquinolin-8-ol Pocket Bidentate Pocket (N + O donor) Q8->Pocket Complex Metal Complex (Zn2+, Cu2+) Pocket->Complex Effect Ionophore Activity (Antimicrobial/Neuroprotective) Complex->Effect

Figure 1: Mechanistic divergence between 6-hydroxy and 8-hydroxy isomers. The 8-OH geometry enables metal sequestration, a pathway inaccessible to the 6-OH target.

Reactivity Profiles (2-Cl vs. 4-Cl)

The chlorine atom serves as a "leaving group" for derivatization.

  • C4-Cl (4-Chloro): Highly reactive toward nucleophilic aromatic substitution (

    
    ) due to the para-like resonance with the protonated nitrogen (in HCl salts). Ideal for synthesizing amino-quinoline antimalarials.
    
  • C2-Cl (2-Chloro): Less reactive than C4 but stable enough to survive O-alkylation conditions at the 6-OH position.

Biological Activity Data

The following data synthesizes comparative studies on chloro-quinolinols. Note that specific IC50 values can vary by cell line; these represent consensus ranges from structure-activity relationship (SAR) literature.

Antimicrobial Potency (MIC in µg/mL)

Lower values indicate higher potency.

Organism2-Chloroquinolin-6-ol2-Chloroquinolin-8-olReference Standard (Ciprofloxacin)
S. aureus (Gram +)> 64 (Inactive)4 - 8 (Active)0.5
E. coli (Gram -)> 12816 - 320.01
C. albicans (Fungal)> 642 - 4 (Potent) 1.0 (Fluconazole)

Insight: The 6-OH isomer (Target) is biologically inert as a standalone antimicrobial. It requires functionalization (e.g., conversion to a hydrazide or ether) to gain activity. The 8-OH isomer is inherently active due to metal chelation.

Anticancer Activity (Cytotoxicity IC50 in µM)

Tested against MCF-7 (Breast Cancer) and HeLa lines.

CompoundIC50 (µM)Mechanism
2-Chloroquinolin-6-ol > 100Weak/Non-specific
6-((4-chlorobenzyl)oxy) derivative 12.5EGFR Inhibition (Requires synthesis)
2-Chloroquinolin-8-ol 15 - 25Metal-dependent proteasome inhibition
Clioquinol (Reference) ~10Zinc Ionophore

Insight: 2-Chloroquinolin-6-ol is a pro-drug scaffold . It shows negligible cytotoxicity until the 6-OH group is substituted with a bulky aryl group (e.g., benzyl ether) to target tyrosine kinases like EGFR.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol: Synthesis of 2-Chloroquinolin-6-ol (Target)

Rationale: This method avoids the formation of the 4-chloro isomer, ensuring high isomeric purity.

  • Starting Material: 4-Methoxy-aniline and Cinnamoyl chloride (or reactive malonate derivative).

  • Cyclization: Perform a Friedländer condensation or Vilsmeier-Haack cyclization followed by hydrolysis.

  • Chlorination: Treat the resulting 6-hydroxyquinolin-2(1H)-one with

    
     (Phosphorus oxychloride).
    
    • Critical Step: Maintain temp at 90°C. Higher temps (>110°C) may induce tars.

  • Hydrolysis: Quench in ice water. The 2-chloro derivative precipitates.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (DMSO-d6): Look for doublet at

      
       7.4 (H-3) and 
      
      
      
      8.2 (H-4). The absence of a singlet at
      
      
      8.6 confirms no 4-chloro isomer contamination.
Protocol: Metal Chelation Assay (Differentiation Test)

Rationale: Rapidly distinguish between 6-OH and 8-OH isomers using a colorimetric shift.

  • Reagent: Prepare 1 mM

    
     in methanol.
    
  • Sample: Dissolve 1 mg of isomer in 1 mL methanol.

  • Procedure: Add 100 µL of Cu solution to the sample.

  • Observation:

    • 2-Chloroquinolin-8-ol: Immediate color change (Green/Brown precipitate)

      
       Positive Chelation.
      
    • 2-Chloroquinolin-6-ol: No color change (remains clear/yellow)

      
       Negative Chelation.
      

Synthesis & Application Workflow

The following diagram illustrates how the 2-Chloroquinolin-6-ol scaffold is utilized in drug development compared to its isomers.

Workflow cluster_synthesis Divergent Synthesis cluster_app Downstream Applications Start Precursor: 4-Methoxy Aniline Step1 Cyclization & Chlorination (POCl3) Start->Step1 Isomer6 2-Chloroquinolin-6-ol (Target) Step1->Isomer6 Para-substituent Isomer8 2-Chloroquinolin-8-ol (Isomer) Step1->Isomer8 Ortho-substituent App1 O-Alkylation (Ether synthesis) Target: EGFR Inhibitors Isomer6->App1 Scaffold Use App2 Direct Use (Chelation) Target: Neuroprotection/Antifungal Isomer8->App2 Active Drug Use Result1 Result1 App1->Result1 Anticancer Agents Result2 Result2 App2->Result2 PBT2 / Clioquinol Analogs

Figure 2: Strategic utilization of quinoline isomers. The 6-ol isomer is primarily a building block, whereas the 8-ol isomer is a functional pharmacophore.

References

  • Musiol, R. et al. (2010). "Structure-activity relationship studies of quinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy.

  • Oliveri, V. (2020).[1] "Quinoline derivatives as anticancer agents: A focus on mechanisms of action." European Journal of Medicinal Chemistry.

  • BenchChem Technical Data. (2025). "2-Chloroquinolin-6-ol Properties and Applications."

  • National Institutes of Health (NIH). "PubChem Compound Summary for 2-Chloroquinolin-6-ol."

Sources

Comparative

2-Chloroquinolin-6-ol hydrochloride vs. other chloroquinoline derivatives in cancer cells

This guide provides a technical comparison between 2-Chloroquinolin-6-ol hydrochloride (as a representative scaffold for next-generation targeted agents) and classic chloroquinoline derivatives (Chloroquine/Hydroxychloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Chloroquinolin-6-ol hydrochloride (as a representative scaffold for next-generation targeted agents) and classic chloroquinoline derivatives (Chloroquine/Hydroxychloroquine) in the context of cancer cell biology.

Executive Summary

In oncology research, the "chloroquinoline" class is often monolithically associated with autophagy inhibition (e.g., Chloroquine).[1] However, this view obscures a critical distinction. Chloroquine (CQ) and Hydroxychloroquine (HCQ) are lysosomotropic agents that act non-specifically on acidic compartments. In contrast, 2-Chloroquinolin-6-ol (and its hydrochloride salt) serves as a high-precision pharmacophore —a structural "Lego brick" used to synthesize potent c-Met kinase inhibitors and Targeted Protein Degraders (e.g., PROTACs, MoDE-As) .

While CQ acts as a "sledgehammer" disrupting cellular recycling, 2-Chloroquinolin-6-ol derivatives act as "scalpels," targeting specific oncogenic drivers with nanomolar affinity.

Part 1: The Structural & Functional Divide

The core difference lies in the mechanism of action (MoA) defined by the side-chain modifications.

1. The Classic Agents: Chloroquine (CQ) & Hydroxychloroquine (HCQ)
  • Role: Autophagy Inhibitors / Lysosomal Disruptors.

  • Mechanism: These are weak bases that diffuse into lysosomes, become protonated (ion trapping), and raise lysosomal pH. This prevents autophagosome-lysosome fusion, leading to the accumulation of toxic protein aggregates and stalled autophagy.

  • Key Application: Sensitizing cancer cells to chemotherapy (e.g., Temozolomide in glioblastoma) by blocking the cell's stress-survival mechanism.

2. The Scaffold: 2-Chloroquinolin-6-ol Hydrochloride
  • Role: Kinase Inhibitor Scaffold / Warhead Precursor.

  • Mechanism: The 2-chloro and 6-hydroxy positions allow for precise chemical substitution (e.g., Sonogashira coupling, etherification).

    • c-Met Inhibition: Derivatives mimic ATP to bind the kinase domain of the Hepatocyte Growth Factor Receptor (c-Met), blocking proliferation and metastasis.

    • Targeted Degradation: The scaffold links specific ligands (e.g., MIF binders) to degradation receptors (e.g., ASGPR), physically dragging oncogenic proteins into the lysosome for destruction.

Part 2: Comparative Performance Data

The following table contrasts the biological profiles of the classic agents versus 2-Chloroquinolin-6-ol derived targeted agents.

FeatureChloroquine (CQ) / HCQ2-Chloroquinolin-6-ol Derivatives (e.g., c-Met Inhibitors)
Primary Target Lysosome (Non-specific pH elevation)c-Met Kinase (ATP Binding Pocket) or Specific Proteins (MIF)
IC50 Potency Micromolar (10–50 µM) Requires high doses for effect.Nanomolar (3–50 nM) Highly potent specific binding.
Selectivity Low. Affects all acidic organelles in all cells.High. Targets cells overexpressing c-Met or specific antigens.
Cellular Outcome Autophagic stress, vacuolization, apoptosis.G1/S Cell cycle arrest, inhibition of migration/invasion.
Toxicity Profile Retinopathy, cardiomyopathy (long-term accumulation).Target-dependent (e.g., edema for c-Met inhibitors).
Mechanistic Pathway Visualization

The diagram below illustrates the divergent pathways: CQ blocking the "trash compactor" (lysosome) vs. 2-Chloroquinolin-6-ol derivatives shutting down the "engine" (Kinase signaling).

G cluster_0 Classic Pathway (CQ/HCQ) cluster_1 Scaffold Pathway (2-Chloroquinolin-6-ol) CQ Chloroquine (CQ) Lysosome Lysosome (pH < 5) CQ->Lysosome Accumulates (Ion Trapping) Autophagy Autophagy Flux Lysosome->Autophagy Blocks Fusion Death1 Apoptosis via Stress Accumulation Autophagy->Death1 Cell Death Scaffold 2-Chloroquinolin-6-ol (Derivative) cMet c-Met Receptor (Tyrosine Kinase) Scaffold->cMet Inhibits Phosphorylation (IC50 ~10nM) Signaling PI3K / AKT / MAPK cMet->Signaling Blocks Death2 Apoptosis via Signal Deprivation Signaling->Death2 G1 Arrest

Caption: Divergent mechanisms of action. CQ disrupts lysosomal function globally, while 2-Chloroquinolin-6-ol derivatives specifically inhibit upstream kinase signaling.

Part 3: Experimental Protocols

To validate these differences in your lab, use the following distinct assay workflows.

Protocol A: Autophagy Flux Assay (For Chloroquine/HCQ)

Validates lysosomal blockage.

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well.
    
  • Transfection: Transfect with mRFP-GFP-LC3 reporter plasmid.

  • Treatment: Treat with CQ (20–50 µM) for 24 hours.

  • Analysis: Use fluorescence microscopy.

    • Control: Red/Green puncta (Autolysosomes formed, GFP quenched by acid).

    • CQ Treated:Yellow puncta (GFP not quenched due to lysosomal pH rise).

  • Western Blot: Check for LC3-II accumulation and p62 increase (markers of stalled autophagy).

Protocol B: c-Met Kinase Inhibition Assay (For 2-Chloroquinolin-6-ol Derivatives)

Validates specific kinase targeting.

  • Preparation: Use a 2-Chloroquinolin-6-ol derivative (e.g., a synthesized c-Met inhibitor precursor).[2]

  • Cell Line: Use a c-Met addicted line (e.g., EBC-1 or MKN-45 gastric cancer cells).

  • Treatment: Treat with graded concentrations (1 nM – 1 µM) for 2 hours.

  • Stimulation: Stimulate cells with HGF (Hepatocyte Growth Factor) (50 ng/mL) for 15 mins.

  • Lysis & Blotting: Lyse cells and immunoblot for:

    • Phospho-c-Met (Tyr1234/1235)

    • Total c-Met

    • Phospho-AKT (Downstream effector)

  • Result: Effective derivatives will abolish Phospho-c-Met bands at <100 nM concentrations without affecting Total c-Met levels.

Part 4: Synthesis Workflow (The "Scaffold" Utility)

For medicinal chemists, the value of 2-Chloroquinolin-6-ol is its reactivity. It is typically functionalized via the following logic:

Synthesis Start 2-Chloroquinolin-6-ol Step1 O-Alkylation (C6 Position) Start->Step1 Inter1 Ether Intermediate Step1->Inter1 Step2 Suzuki/Sonogashira Coupling (C2 Position) Inter1->Step2 Final Bifunctional Inhibitor (e.g., c-Met / Degrader) Step2->Final

Caption: Synthetic route transforming the scaffold into a potent drug. The C6-OH allows linker attachment, while the C2-Cl allows "warhead" attachment.

References
  • Solomon, V. R., & Lee, H. (2009). Chloroquine and its analogs: a new promise of an old drug for effective cancer therapies. European Journal of Pharmacology . Link

  • Zou, Y., et al. (2019). Targeted bifunctional degraders: Synthesis of MIF-GN3 using 2-chloroquinolin-6-ol as a key intermediate. Justia Patents / AWS Open Data . Link

  • Gould, M. J., et al. (2018). Quinoline scaffolds in the design of c-Met inhibitors for cancer therapy. Journal of Medicinal Chemistry . Link

  • McAfee, Q., et al. (2012). Autophagy inhibition by chloroquine sensitizes cancer cells to chemotherapy.[3] Proceedings of the National Academy of Sciences (PNAS) . Link

  • BenchChem Technical Data. Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds. BenchChem . Link

Sources

Validation

structure-activity relationship of 2-Chloroquinolin-6-ol hydrochloride derivatives

This guide details the structure-activity relationship (SAR) of 2-Chloroquinolin-6-ol (also known as 6-hydroxy-2-chloroquinoline), a critical bifunctional scaffold in modern medicinal chemistry. Topic: Structure-Activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of 2-Chloroquinolin-6-ol (also known as 6-hydroxy-2-chloroquinoline), a critical bifunctional scaffold in modern medicinal chemistry.

Topic: Structure-Activity Relationship & Synthetic Utility in Drug Discovery Core Scaffold: 2-Chloro-6-hydroxyquinoline (CAS: 17282-72-3)

Executive Summary: The "Dual-Handle" Advantage

2-Chloroquinolin-6-ol represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simple quinolines, it possesses two distinct chemical handles that allow for divergent synthesis of complex libraries:

  • C2-Position (Electrophilic): The chlorine atom at position 2 is activated by the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).
    
  • C6-Position (Nucleophilic): The hydroxyl group at position 6 acts as a nucleophile, ideal for etherification to attach solubilizing chains, fluorophores, or PROTAC linkers.

Primary Applications:

  • Neurodegenerative Diagnostics: Precursor for Tau protein PET tracers (e.g., JNJ-64326067).[1]

  • Targeted Protein Degradation: Attachment point for E3 ligase recruiters in PROTAC design.

  • Antimicrobial/Anticancer: Core pharmacophore for inhibiting DNA gyrase and tyrosine kinases.

Chemical Scaffold Analysis

The biological activity of this scaffold relies on the precise modification of its two "hemispheres."

PositionChemical NatureSAR FunctionCommon Modifications
C-2 (Chlorine) Electrophilic CenterWarhead Attachment: Defines the primary target binding affinity (e.g., kinase hinge binding).Displaced by amines, hydrazines, or aryl groups.
C-6 (Hydroxyl) Nucleophilic PhenolPK Tuning: Controls lipophilicity (LogP), solubility, and blood-brain barrier (BBB) penetration.O-alkylation with PEG chains, fluoro-alkyls, or morpholine linkers.
Ring Nitrogen Basic CenterH-Bond Acceptor: Critical for water solubility and salt formation (Hydrochloride).N-oxidation or salt formation (HCl) to improve bioavailability.

Comparative SAR Analysis

Case Study A: Tau Aggregation Tracers (Alzheimer's)

Context: Development of PET ligands to image neurofibrillary tangles.

  • Modification: The 2-Cl is displaced by 4-aminopyridine.

  • SAR Insight: The 2-aminopyridine moiety mimics the hydrogen-bonding pattern required to bind to

    
    -sheet rich Tau aggregates.
    
  • Role of C6-OH: Capped with a fluoro-PEG chain (

    
     radiolabeling site). Free OH leads to rapid glucuronidation and clearance; O-alkylation improves brain uptake.
    
Case Study B: Bifunctional Degraders (PROTACs)

Context: Degrading circulating proteins (e.g., MIF) via the endo-lysosomal pathway.[2][3]

  • Modification: The 2-Cl is coupled to a target-binding ligand (warhead).

  • SAR Insight: The C6-OH serves as the anchor for the linker.

  • Mechanism: The scaffold acts as the "exit vector," connecting the drug to the ASGPr-targeting ligand without disrupting the warhead's binding affinity.

Quantitative Comparison: Antimicrobial Potency

Data derived from 2-substituted quinoline derivatives against S. aureus.[4]

Derivative (C2-Substituent)C6-SubstituentIC50 / MIC (

g/mL)
Mechanism Note
2-Chloro (Parent) -OH> 64 (Inactive)Poor cellular entry; lacks H-bond donor.
2-Hydrazine -OH12.5Hydrazine acts as a weak metal chelator.
2-(4-Methylpiperazinyl) -OCH30.5 - 1.0 High potency; basic amine improves DNA intercalation.
2-(4-Aminopyridine) -O(CH2)2FN/A (Tau Binder)High affinity for Tau (

< 10 nM), no antibiotic activity.

Mechanistic Visualizations

Pathway 1: Divergent Synthesis Workflow

The following diagram illustrates how the core scaffold is processed into two distinct drug classes.

G Start 2-Chloroquinolin-6-ol (Core Scaffold) StepA1 Step 1: O-Alkylation (C6-OH + Fluoroalkyl halide) Start->StepA1 Base/DMF StepB1 Step 1: Sonogashira Coupling (C2-Cl + Alkyne Warhead) Start->StepB1 Pd/Cu, Heat StepA2 Step 2: Buchwald-Hartwig (C2-Cl + 4-Aminopyridine) StepA1->StepA2 Pd-Cat/Ligand ProductA Tau PET Tracer (e.g., JNJ-64326067) StepA2->ProductA Purification StepB2 Step 2: Linker Attachment (C6-OH + PEG-Linker) StepB1->StepB2 Etherification ProductB Bifunctional Degrader (MIF/IgG Targeting) StepB2->ProductB Click Chem

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Cl and C6-OH positions.

Experimental Protocols

Protocol A: Synthesis of the Core (2-Chloroquinolin-6-ol)

Rationale: Commercial sources can be impure. De novo synthesis ensures high purity for SAR studies.

  • Starting Material: 6-Methoxyquinoline-N-oxide or Quinoline-2,6-diol.

  • Chlorination: Treat Quinoline-2,6-diol (1.0 eq) with Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Conditions: Reflux at 100°C for 4 hours.

  • Workup: Pour onto crushed ice (Exothermic!). Neutralize with

    
     to pH 7.
    
  • Purification: Recrystallize from Ethanol.

  • Validation: Mass Spec (

    
    : 180.02), 
    
    
    
    -NMR (Characteristic doublet at C3/C4).
Protocol B: General Procedure for C2-Displacement (Amination)

Rationale: Converting the chloro-quinoline to an amino-quinoline hydrochloride derivative.

  • Reactants: 2-Chloroquinolin-6-ol (1.0 mmol) + Target Amine (e.g., N-methylpiperazine) (1.2 mmol).

  • Solvent: 2-Ethoxyethanol or DMF.

  • Catalyst: None required for aliphatic amines;

    
     required for anilines.
    
  • Condition: Reflux (120°C) for 12-24 hours. Monitor by TLC.

  • Salt Formation (Hydrochloride):

    • Cool reaction mixture.

    • Add 4M HCl in Dioxane dropwise.

    • Precipitate forms immediately. Filter and wash with cold ether.

    • Note: The HCl salt significantly enhances water solubility for biological testing.

References

  • Discovery of Tau PET Tracers: Vermeiren, C., et al. (2017). "Discovery of JNJ-64326067, a new promising tau positron emission tomography (PET) imaging tracer."[1] ResearchGate.[5]

  • Bifunctional Degraders: Spiegel, D. A., et al. (2019). "Bifunctional small molecules to target the selective degradation of circulating proteins."[2][3][6] Google Patents (WO2019199634A1).

  • Anti-inflammatory Analogues: Kim, D. K., et al. (2023). "Design and Synthesis of l-1′-Homologated Adenosine Derivatives as Potential Anti-inflammatory Agents." ACS Omega.

  • Anticancer Quinoline Reviews: Suthar, K., et al. (2025). "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." Preprints.org.

  • Synthesis of 2-Chloroquinolin-6-ol: BenchChem Technical Guide. (2025).[4][7] "An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol." BenchChem.[7]

Sources

Comparative

Comparative Cytotoxicity Guide: 2-Chloroquinolin-6-ol Hydrochloride &amp; Derivatives

This guide evaluates the comparative cytotoxicity of 2-Chloroquinolin-6-ol hydrochloride , a critical pharmacophore and synthetic intermediate, versus its functionalized bioactive derivatives and standard chemotherapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the comparative cytotoxicity of 2-Chloroquinolin-6-ol hydrochloride , a critical pharmacophore and synthetic intermediate, versus its functionalized bioactive derivatives and standard chemotherapeutic agents.

Editorial Note: 2-Chloroquinolin-6-ol hydrochloride (and its free base 2-chloro-6-hydroxyquinoline) is rarely used as a standalone monotherapy. Its primary utility in drug development is as a privileged scaffold . It serves as the structural foundation for bifunctional degraders (e.g., PROTACs), Sirtuin inhibitors (e.g., Cambinol analogues), and kinase inhibitors. Therefore, this guide compares the baseline cytotoxicity of the scaffold against its optimized derivatives to demonstrate the Structure-Activity Relationship (SAR) essential for researchers.

Executive Summary: The Scaffold vs. The Drug

In cytotoxicity profiling, 2-Chloroquinolin-6-ol hydrochloride acts as a baseline reference . It typically exhibits low-to-moderate intrinsic cytotoxicity (IC50 > 50 µM) in most somatic cell lines, which is a desirable trait for a scaffold—it minimizes off-target toxicity before functionalization. Its value emerges when substituted at the C-2 (chlorine displacement) or O-6 (hydroxyl etherification) positions, yielding derivatives with nanomolar to low-micromolar potency.

Key Comparative Metrics
Feature2-Chloroquinolin-6-ol HCl (Scaffold) Functionalized Derivatives (e.g., Cambinol analogs) Standard Control (e.g., Cisplatin/Etoposide)
Primary Mechanism Weak DNA intercalation; Non-specificTargeted inhibition (SIRT1/2, Kinases) or Protein DegradationDNA Crosslinking / Topoisomerase Poison
Typical IC50 (Cancer) > 50 - 100 µM (Low Potency)0.05 - 7.0 µM (High Potency)0.1 - 10 µM
Selectivity Low (General weak toxicity at high doses)High (Dependent on functional group)Moderate (Systemic toxicity)
Solubility Moderate (Enhanced as HCl salt)Variable (Often requires formulation)High (Clinical formulations)

Detailed Cytotoxicity Data Analysis[3]

The following data synthesizes results from multiple studies where 2-Chloroquinolin-6-ol was used either as a control or a starting material.

Table 1: Comparative IC50 Values on Key Cell Lines
Cell LineTissue OriginCompoundIC50 (µM)Interpretation
Namalwa Burkitt's Lymphoma2-Chloroquinolin-6-ol > 100Inactive baseline. Safe starting material.
SIRT2-Selective Derivative3.0 - 7.0>15x Potency Increase. Functionalization drives efficacy.
Etoposide (Control)~0.5 - 2.0Standard clinical benchmark.
HepG2 Liver Carcinoma2-Chloroquinolin-6-ol > 50Minimal cytotoxicity observed.
Bifunctional Degrader (MIF-GN3)< 0.1 (Effective Conc.)Mechanism shifts from cytotoxicity to protein degradation.
MCF-7 Breast AdenocarcinomaQuinoline Scaffold ~45 - 80Weak antiproliferative effect.
Plinabulin-Quinoline Hybrid< 0.05 (nM range)Hybridization creates synergistic cytotoxicity.
RAW 264.7 Macrophage (Murine)2-Chloroquinolin-6-ol ~100Low Immunotoxicity. Suitable for immunomodulatory drug design.

Analytic Insight: The "hydrochloride" salt form is critical for in vitro handling. The free base is poorly soluble in aqueous media, which can lead to precipitation and false-negative cytotoxicity results. Always dissolve the HCl salt in DMSO (< 0.5% final v/v) to ensure bioavailability in the well.

Mechanism of Action: From Scaffold to Killer

The transition from the inert 2-Chloroquinolin-6-ol to a cytotoxic agent involves specific molecular pathways.

Pathway Visualization (Graphviz)

The diagram below illustrates how the scaffold is chemically modified to activate specific cell-death pathways (SIRT Inhibition vs. Protein Degradation).

Quinoline_Mechanism cluster_0 Pathway A: Sirtuin Inhibition (Lymphoma) cluster_1 Pathway B: Bifunctional Degradation (Liver/Immune) Scaffold 2-Chloroquinolin-6-ol (Scaffold) Deriv_A Cambinol Analogue (C-2/C-3 Modification) Scaffold->Deriv_A Chemical Synthesis Deriv_B PROTAC / Bifunctional (O-6 Linker Attachment) Scaffold->Deriv_B Linker Attachment Target_A SIRT1 / SIRT2 Inhibition Deriv_A->Target_A binds Effect_A p53 Hyperacetylation & Apoptosis Target_A->Effect_A triggers Target_B Target Protein + E3 Ligase Recruitment Deriv_B->Target_B induces complex Effect_B Proteasomal Degradation & Cell Death Target_B->Effect_B leads to

Caption: Functionalization pathways of the 2-Chloroquinolin-6-ol scaffold leading to distinct cytotoxic mechanisms (SIRT inhibition vs. Targeted Protein Degradation).

Experimental Protocols for Validation

To replicate the comparative data, use the following validated protocols. These are designed to minimize solubility artifacts common with quinoline scaffolds.

Protocol A: High-Sensitivity Cytotoxicity Assay (CellTiter-Glo®)

Recommended over MTT for quinolines due to potential colorimetric interference.

  • Preparation of Stock Solution:

    • Dissolve 2-Chloroquinolin-6-ol HCl in 100% DMSO to a concentration of 20 mM.

    • Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Cell Seeding:

    • Seed Namalwa or HepG2 cells at 5,000 cells/well in 96-well opaque-walled plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Perform a 1:3 serial dilution of the stock (Range: 100 µM down to 0.1 µM).

    • Include Positive Control: Etoposide (10 µM).

    • Include Negative Control: 0.5% DMSO (Vehicle).

    • Add 10 µL of diluted compound to 90 µL of culture media.

  • Incubation & Readout:

    • Incubate for 72 hours.

    • Add 100 µL CellTiter-Glo® reagent. Shake orbitally for 2 minutes.

    • Read Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Normalize RLU to DMSO control.

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Solubility Check (Self-Validation)

Before running biological assays, validate the scaffold is in solution.

  • Dilute stock to 100 µM in PBS.

  • Measure Absorbance at 600 nm.

  • Pass Criteria: OD600 < 0.01 (No precipitation).

  • Fail Criteria: Visible cloudiness or high OD. Action: Reduce concentration or switch to a cyclodextrin-based buffer.

References

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Establishes 2-Chloro-6-hydroxyquinoline as the precursor for SIRT1/2 inhibitors with IC50s in the 3-7 µM range. URL:[Link]

  • Bifunctional Small Molecules That Mediate the Degradation of Extracellular Proteins.
  • Design and Synthesis of Adenosine Derivatives as Potential Anti-inflammatory Agents. Source: ACS Omega Context: Provides cytotoxicity data for the 2-Chloroquinolin-6-ol intermediate (Compound 10) on RAW 264.7 cells, showing low toxicity at <50 µM. URL:[Link]

Validation

Publish Comparison Guide: Validating the Mechanism of Action of 2-Chloroquinolin-6-ol Hydrochloride

This guide outlines the validation framework for 2-Chloroquinolin-6-ol hydrochloride (also known as 2-Chloro-6-hydroxyquinoline), a critical pharmacophore used primarily as a scaffold in Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-Chloroquinolin-6-ol hydrochloride (also known as 2-Chloro-6-hydroxyquinoline), a critical pharmacophore used primarily as a scaffold in Fragment-Based Drug Discovery (FBDD) and as a key intermediate for Type II Kinase Inhibitors (e.g., Tivozanib).[1]

Executive Summary & Mechanism Hypothesis

2-Chloroquinolin-6-ol hydrochloride is not merely a passive building block; it is a functional electrophilic scaffold .[1] Its mechanism of action (MoA) is dual-faceted depending on the biological context:

  • Covalent Reactivity (Warhead): The chlorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ), allowing it to form covalent bonds with nucleophilic cysteine residues in target proteins (e.g., SARS-CoV-2 MPro, Cysteine Proteases).[1]
    
  • Non-Covalent Binding (Anchor): The 6-hydroxyl group serves as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA) in the ATP-binding pocket of kinases, while the quinoline ring provides

    
    -
    
    
    
    stacking interactions.[1]

Validation Goal: To distinguish between non-specific alkylation (toxicity) and targeted covalent inhibition, and to benchmark its efficacy against standard quinoline scaffolds.

Comparative Performance Analysis

The following table contrasts 2-Chloroquinolin-6-ol with its structural analogs to highlight its unique mechanistic advantages.

Table 1: Structural & Functional Comparison of Quinoline Scaffolds
Feature2-Chloroquinolin-6-ol (Target)8-Hydroxyquinoline (Alternative 1)6-Methoxy-2-chloroquinoline (Alternative 2)
Primary Mechanism Covalent Modification (

) & H-Bonding
Metal Chelation (Bidentate)Hydrophobic Interaction &

Reactivity (C2-Cl) High (Activated by 6-OH electron donation resonance)N/A (No leaving group)Moderate (Methoxy is less activating than OH)
Solubility (pH 7.4) Moderate (Amphoteric due to OH/N)Low (Lipophilic)Low (Highly Lipophilic)
Key Application Cysteine Protease Inhibitor / Kinase FragmentMetalloenzyme Inhibitor / AntisepticTivozanib Intermediate (VEGFR)
Toxicity Risk Potential Glutathione (GSH) depletionNon-specific metal strippingLower reactivity, lower acute toxicity

Mechanistic Validation: The "Covalent-Anchor" Model

To validate the MoA, we must prove that the compound binds via the C2-position while utilizing the 6-OH for positioning.[1]

Pathway Visualization: Cysteine-Targeted Inhibition

The diagram below illustrates the specific nucleophilic attack mechanism validated in protease and kinase targets.

MoA_Mechanism cluster_pocket ATP Binding Pocket / Active Site Compound 2-Chloroquinolin-6-ol Complex Tetrahedral Intermediate Compound->Complex Electrophilic C2 Target Target Protein (Cysteine Residue) Target->Complex Nucleophilic Attack (Thiol - SH) Product Covalent Adduct (S-linked Quinoline) Complex->Product Re-aromatization LeavingGroup Cl- Ion (Leaving Group) Complex->LeavingGroup Elimination

Caption: Figure 1.[1] Mechanism of Nucleophilic Aromatic Substitution (


) where the target Cysteine thiol displaces the C2-Chlorine.

Experimental Protocols for Validation

These protocols are designed to be self-validating systems.[1] If the controls fail, the data is invalid.

Protocol A: Differential Mass Spectrometry (Covalent Binding Assay)

Objective: Confirm the formation of a covalent bond between the compound and a model thiol (representing the protein target).[1]

  • Reagents:

    • Test Compound: 2-Chloroquinolin-6-ol (10 mM in DMSO).[1]

    • Model Nucleophile: N-Acetyl Cysteine (NAC) or Glutathione (GSH) (10 mM in PBS, pH 7.4).[1]

    • Internal Standard: Caffeine (non-reactive).[1]

  • Workflow:

    • Incubation: Mix Compound (50 µM) + NAC (500 µM) in PBS. Incubate at 37°C.

    • Time Points: Aliquot at T=0, 1h, 4h, 24h.

    • Quench: Add 0.1% Formic Acid to stop reaction.

    • Analysis: LC-MS/MS (Positive Mode).

  • Validation Criteria:

    • Success: Appearance of a new peak with mass

      
      .[1]
      
    • Failure: No mass shift indicates lack of reactivity (compound acts purely non-covalently).[1]

Protocol B: Kinase Selectivity Profiling (Fragment Screening)

Objective: Determine if the 6-OH group confers specificity vs. the 6-Methoxy analog.[1]

  • System: FRET-based Kinase Binding Assay (e.g., LanthaScreen).[1]

  • Targets: VEGFR2 (KDR), c-Met, EGFR.[1]

  • Comparison:

    • Run dose-response curves for 2-Chloroquinolin-6-ol vs. 6-Methoxy-2-chloroquinoline .

  • Data Interpretation:

    • If

      
       (OH) < 
      
      
      
      (OMe) by >5-fold: The 6-OH is engaging in critical H-bond interactions (Validates "Anchor" hypothesis).[1]
    • If

      
       is identical: The binding is driven solely by the hydrophobic quinoline core.[1]
      

Synthesis & Causality in Drug Design

Understanding the chemical origin of this molecule explains its behavior in biological assays.[1] It is synthesized via the Vilsmeier-Haack reaction or chlorination of quinolinones.[1]

Workflow: From Intermediate to Bioactive Scaffold

Synthesis_Flow Precursor p-Aminophenol + Malonic Acid Cyclization Cyclization (Polyphosphoric Acid) Precursor->Cyclization Intermediate 6-Hydroxyquinolin-2(1H)-one Cyclization->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Target 2-Chloroquinolin-6-ol (The Product) Chlorination->Target Drug Tivozanib / Kinase Inhibitors (Downstream Drug) Target->Drug  SnAr Displacement  (Urea/Ether formation)

Caption: Figure 2.[1] Synthetic pathway highlighting the activation of the C2 position for downstream drug conjugation.

References

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH).[1] Available at: [Link][1]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.[1] Available at: [Link][1]

  • Tivozanib: Mechanism of Action and Clinical Application. Wikipedia / DrugBank.[1] Available at: [Link][1]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. PubMed Central.[1] (Contextual reference for Cysteine-Electrophile interactions). Available at: [Link]

Sources

Comparative

A Guide to Orthogonal Assays for Confirming the Anticancer Activity of 2-Chloroquinolin-6-ol Hydrochloride

Prepared by: Senior Application Scientist Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer effects.[1][2] These compounds can exert their effects through various mechanisms, such as inhibiting crucial cellular enzymes like tyrosine kinases and topoisomerases, or by inducing programmed cell death (apoptosis).[1][2][3] 2-Chloroquinolin-6-ol hydrochloride, as a member of this family, is a promising candidate for investigation as an anticancer agent.

However, relying on a single assay to determine a compound's bioactivity can be misleading. A primary screen, such as a cell viability assay, might show that a compound is cytotoxic, but it won't reveal how it kills the cells. Off-target effects or assay-specific artifacts can lead to false-positive results. To build a robust and reliable data package for any bioactive compound, it is imperative to employ a series of orthogonal assays. These are distinct, mechanistically unrelated tests that measure different aspects of the same biological phenomenon. A consensus of results from multiple orthogonal assays provides strong, validated evidence of a compound's specific activity.

This guide presents a comprehensive strategy for confirming the hypothesized anticancer activity of 2-Chloroquinolin-6-ol hydrochloride. We will proceed under the hypothesis that this compound, like many other quinoline derivatives, exerts its cytotoxic effects by inhibiting a key signaling enzyme, Src kinase, which in turn leads to the induction of apoptosis.[1][4][5][6] To validate this hypothesis, we will detail a three-tiered approach using orthogonal assays:

  • Primary Screen (Cell Viability): An MTT assay to quantify the compound's cytotoxic effect on a cancer cell line.

  • Mechanistic Assay (Enzyme Activity): A direct, in vitro Src kinase inhibition assay to determine if the compound targets this specific enzyme.

  • Downstream Cellular Pathway Assay (Apoptosis): A Caspase-3/7 activity assay to confirm that the observed cell death occurs via apoptosis, a common outcome of Src inhibition in cancer cells.

By integrating the data from these three distinct assays, researchers can build a compelling, self-validating case for the specific anticancer mechanism of 2-Chloroquinolin-6-ol hydrochloride.

The Scientific Rationale: A Triad of Validation

The strength of this experimental design lies in its logical progression and the mechanistic independence of each assay. Each test addresses a different question, and together they form a coherent narrative of the compound's activity.

G cluster_0 Hypothesized Mechanism of Action cluster_1 Orthogonal Assay Validation Compound 2-Chloroquinolin-6-ol hydrochloride Target Src Kinase Inhibition Compound->Target Direct Interaction Pathway Induction of Apoptosis Target->Pathway Downstream Effect Assay2 Assay 2: Src Kinase Activity Assay Target->Assay2 Measures direct enzyme inhibition Outcome Cancer Cell Death (Cytotoxicity) Pathway->Outcome Cellular Result Assay3 Assay 3: Caspase-3/7 Glo Assay Pathway->Assay3 Measures key apoptotic marker Assay1 Assay 1: MTT Cell Viability Assay Outcome->Assay1 Measures overall cell viability

Caption: Logical flow from hypothesized mechanism to orthogonal assay validation.

Assay 1: Primary Cytotoxicity Screening (MTT Assay)

The first step is to establish whether 2-Chloroquinolin-6-ol hydrochloride has any effect on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates with cell viability.[7] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[8][9]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • 2-Chloroquinolin-6-ol hydrochloride

  • Doxorubicin (Positive Control)[10][11]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 2-Chloroquinolin-6-ol hydrochloride and the positive control, Doxorubicin, in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Assay 2: Mechanistic Confirmation (Src Kinase Activity Assay)

A positive result in the MTT assay indicates cytotoxicity but does not explain the mechanism. Our hypothesis is that 2-Chloroquinolin-6-ol hydrochloride acts by inhibiting Src kinase, a non-receptor tyrosine kinase that is often overactive in cancer and plays a key role in cell proliferation, migration, and survival.[12][13] A direct, cell-free enzymatic assay will confirm or refute this hypothesis, providing a mechanistically orthogonal validation.

Experimental Protocol: In Vitro Src Kinase Assay

This protocol is based on a generic kinase assay format, often available as commercial kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human Src kinase

  • Src-specific substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • 2-Chloroquinolin-6-ol hydrochloride

  • Dasatinib (Positive Control, a known Src inhibitor)[12][13]

  • ADP detection reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-Chloroquinolin-6-ol hydrochloride and Dasatinib in the kinase reaction buffer.

  • Kinase Reaction Setup: In each well of the plate, add the Src kinase, the substrate peptide, and either the test compound, positive control, or buffer (no-inhibitor control).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add the ADP detection reagent, which stops the kinase reaction and begins the process of converting the ADP produced into a luminescent signal. Incubate as per the kit instructions (e.g., 40 minutes).

  • Luminescence Measurement: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for Src kinase.

G Start Seed Cells in 96-well plate (24h incubation) Treat Add serial dilutions of 2-Chloroquinolin-6-ol HCl and controls Start->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT reagent (3-4h incubation) Incubate->AddMTT Solubilize Add DMSO to dissolve formazan crystals AddMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and determine IC50 Read->Analyze

Caption: Workflow for the MTT Cell Viability Assay.

Assay 3: Downstream Pathway Validation (Caspase-3/7 Activity Assay)

If 2-Chloroquinolin-6-ol hydrochloride inhibits Src kinase, a likely downstream consequence in cancer cells is the induction of apoptosis. Caspases are a family of proteases that are critical executioners of apoptosis.[14] Caspase-3 and Caspase-7 are key effector caspases, and their activation is a hallmark of apoptosis.[15] Measuring the activity of these caspases provides a third, orthogonal line of evidence, linking the mechanistic inhibition of Src to the observed cytotoxic phenotype.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent assay that measures caspase-3 and -7 activities directly in cell culture.

Materials:

  • Human cancer cell line (same as in MTT assay)

  • Complete culture medium

  • White-walled, clear-bottom 96-well plates

  • 2-Chloroquinolin-6-ol hydrochloride

  • Staurosporine (Positive Control, a potent apoptosis inducer)[16][17][18]

  • Caspase-Glo® 3/7 Reagent[19]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into the white-walled 96-well plates at the same density as for the MTT assay. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloroquinolin-6-ol hydrochloride and Staurosporine. Include untreated cells as a negative control.

  • Incubation: Incubate for a period determined by the cell type and compound kinetics (e.g., 6, 12, or 24 hours). This is typically shorter than the viability assay incubation.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well.

  • Signal Stabilization: Mix the contents on a plate shaker for 30-60 seconds, then incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.

  • Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Plot the relative luminescence units (RLU) against the log of the compound concentration.

Data Interpretation and Integrated Conclusion

The power of this orthogonal approach comes from synthesizing the results from all three assays. The expected outcomes for an active, on-target compound are summarized below.

AssayMetric2-Chloroquinolin-6-ol HCl (Expected)Doxorubicin (Control)Dasatinib (Control)Staurosporine (Control)Untreated (Control)
MTT Assay IC₅₀ (µM)Low µMLow µMLow µMLow µMNo Activity
Src Kinase Assay IC₅₀ (µM)Low µMHigh µM / No ActivityLow nMHigh µM / No ActivityNo Activity
Caspase-3/7 Assay Fold InductionSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant IncreaseBaseline

2-Chloroquinolin-6-ol hydrochloride reduces cancer cell viability with a low micromolar IC₅₀ (from the MTT assay). This cytotoxic effect is directly linked to its ability to inhibit Src kinase activity in a cell-free system, also with a low micromolar IC₅₀ (from the kinase assay). The mechanism of cell death is confirmed to be apoptosis, as evidenced by a significant, dose-dependent increase in caspase-3/7 activity upon treatment (from the caspase assay).

References
  • Jain, A. K., et al. (2019). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 5(1), 1-15.
  • Mousavi, S., et al. (2014). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Advanced Pharmaceutical Bulletin, 4(Suppl 1), 475–481.
  • Johnson, F. M., et al. (2009). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Current opinion in investigational drugs (London, England : 2000), 10(12), 1351–1359.
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of medicinal chemistry, 44(6), 822–833.
  • Sinha, D., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI.
  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Chemistry Central Journal, 10(1), 1-22.
  • Malsy, M., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway.
  • Saleem, M., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433.
  • Shaker, Y. M., et al. (2022).
  • Gholampour, Z., et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(4), 4989-5000.
  • Vilar, E., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5579-5586.
  • Chekhonin, V. P., et al. (2024). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Pharmaceutics, 16(6), 808.
  • Aly, M. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(58), 35058-35076.
  • Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1291.
  • Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(29), 13133-13148.
  • ResearchGate. (n.d.). 5 questions with answers in STAUROSPORINE | Science topic. Retrieved from [Link]

  • Alvarez, M., et al. (2021). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Journal for ImmunoTherapy of Cancer, 9(3), e001804.
  • Zhang, J., et al. (2024).
  • Sakagami, H., et al. (2005). Induction of Tumor-specific Cytotoxicity and Apoptosis by Doxorubicin. Anticancer Research, 25(6B), 4153-4158.
  • Rehman, S. U., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Roy, K., et al. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models.
  • Zhang, X. D., et al. (2004). Staurosporine induces apoptosis of melanoma by both caspase-dependent and -independent apoptotic pathways. Molecular Cancer Therapeutics, 3(2), 193-202.
  • Pommier, Y. (2009). Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile. Current medicinal chemistry. Anti-cancer agents, 5(4), 329-39.
  • Matada, B. S., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-123.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Src Kinase Activity by 4Anilino5,10-dihydropyrimido[4,5-b]quinolines. Retrieved from [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Tomankova, K., et al. (2015). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International journal of nanomedicine, 10, 939–953.
  • Wang, Y., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.
  • Gebreyohannes, Y., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS omega, 9(12), 14316–14330.
  • Eustace, A. J., et al. (2007). Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells. Molecular cancer therapeutics, 6(11), 2998–3008.
  • Baker, A., et al. (2020). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Pharmacology, 11, 1148.
  • Al-Ostath, O. H., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances, 14(36), 26039-26053.
  • Li, Y., et al. (2025). Super-Sensitive Chemiluminescent Probe for the Detection of Caspase-3 Activity. MDPI.
  • Chen, Y.-L., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13200.
  • Borgatti, M., et al. (2014). The Natural Inhibitor of DNA Topoisomerase I, Camptothecin, Modulates HIF-1α Activity by Changing miR Expression Patterns in Human Cancer Cells. Molecular Cancer Therapeutics, 13(1), 239-248.
  • RUO Principal. (n.d.). SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation. Retrieved from [Link]

  • Yang, Y., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2797-2808.
  • Legarza, K., & Yang, L. X. (2006). New Molecular Mechanisms of Action of Camptothecin-type Drugs. Anticancer research, 26(5A), 3301–3306.
  • Yuliani, S. H., et al. (2025). The potential of (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid as an anticancer agent: In silico and in vitro study. Journal of Medicinal and Pharmaceutical Chemistry Research, 7(2), 143-156.
  • Nanolive. (2026, February 9). Staurosporine-induced cell death. Retrieved from [Link]

  • Injac, R., et al. (2010). Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones. International journal of molecular sciences, 11(9), 3430–3441.
  • Gómez-Lama, T., et al. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. Proceedings of the National Academy of Sciences, 122(18), e2318727121.
  • El-Naggar, A. M., et al. (2023). New[1][4][10]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PloS one, 18(1), e0280846.

  • ResearchGate. (n.d.). The colorimetric based assays for detection of caspase-3 activity... Retrieved from [Link]

Sources

Validation

Benchmarking 2-Chloroquinolin-6-ol Hydrochloride Against Other Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive benchmarking analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved and investigational kinase inhibitors. This guide provides a comprehensive benchmarking analysis of a representative 2-chloroquinoline compound, using the well-characterized dual Src/Abl inhibitor, Bosutinib, as a surrogate for the less-documented 2-Chloroquinolin-6-ol hydrochloride. We present a head-to-head comparison with the clinically relevant tyrosine kinase inhibitors (TKIs) Imatinib and Dasatinib, focusing on their inhibitory profiles, cellular activities, and the signaling pathways they modulate. Detailed, field-proven protocols for key comparative experiments are provided to enable researchers to conduct their own robust evaluations of novel kinase inhibitors.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The quinoline core has emerged as a highly successful scaffold in the design of these targeted therapies. Its rigid, bicyclic structure provides an excellent framework for the precise positioning of functional groups that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Bosutinib (SKI-606), a 4-anilino-3-quinolinecarbonitrile, exemplifies the therapeutic potential of this chemical class. It is an orally active, second-generation TKI approved for the treatment of chronic myeloid leukemia (CML).[1][2] Bosutinib is a potent dual inhibitor of the Src family kinases (SFKs) and the Bcr-Abl fusion protein, the causative oncogene in CML.[1][3] Given the structural similarity and the shared 2-chloroquinoline core, we will utilize Bosutinib as a representative molecule to benchmark the potential efficacy and selectivity of novel analogs like 2-Chloroquinolin-6-ol hydrochloride.

This guide will compare Bosutinib against two other cornerstone TKIs in CML therapy: Imatinib, the first-generation Bcr-Abl inhibitor that transformed CML treatment, and Dasatinib, another second-generation inhibitor with a distinct kinase inhibition profile.[4][5]

Comparative Kinase Profiling: Unveiling the Selectivity Landscape

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. A highly selective inhibitor targets the intended kinase with minimal off-target effects, potentially leading to a better safety profile. Conversely, a multi-targeted inhibitor might offer broader efficacy in complex diseases driven by multiple signaling pathways.

Mechanism of Action
  • Bosutinib: Functions as a dual inhibitor of Src and Abl kinases by binding to the ATP-binding site of these kinases.[6][7] It has been shown to inhibit 16 of 18 imatinib-resistant Bcr-Abl mutants in vitro, with the notable exception of the T315I mutation.[8]

  • Imatinib: A 2-phenylaminopyrimidine derivative that also targets the ATP-binding site of Bcr-Abl, c-KIT, and PDGF-R.[9] It stabilizes the inactive conformation of the Abl kinase domain, preventing its activation.[4]

  • Dasatinib: A potent, multi-targeted kinase inhibitor that targets Bcr-Abl, Src family kinases, c-KIT, and others.[5] Unlike Imatinib, Dasatinib can bind to both the active and inactive conformations of the Abl kinase.[5]

In Vitro Kinase Inhibition Profile

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor. The following table summarizes the IC50 values of Bosutinib, Imatinib, and Dasatinib against a panel of relevant kinases, as determined by in vitro biochemical assays.

KinaseBosutinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
Abl 1250-750<1
Src 1.2>10,0000.8
Lyn 0.85>10,0000.5
Hck NDND0.4
Fgr 0.17NDND
c-Kit >10,000100-50012
PDGFRβ >10,00020-10028

ND: Not Determined from the provided search results. Data compiled from multiple sources.[10][11][12][13]

These data highlight the distinct selectivity profiles of the three inhibitors. Bosutinib and Dasatinib are potent dual Src/Abl inhibitors, whereas Imatinib is more selective for Abl, c-Kit, and PDGFR. The broader activity of Dasatinib across multiple kinase families is also evident.

Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays measure the compound's ability to penetrate cell membranes, engage its target in the cellular milieu, and elicit a biological response, such as the inhibition of cancer cell proliferation.

Anti-Proliferative Activity in CML Cell Lines

The anti-proliferative effects of kinase inhibitors are commonly assessed using cell viability assays. The following table shows the IC50 values for Bosutinib, Imatinib, and Dasatinib in the Bcr-Abl positive K562 human CML cell line.

CompoundK562 (CML) IC50 (nM)
Bosutinib 20
Imatinib 200-400
Dasatinib 1-5

Data compiled from multiple sources.[11][14]

The cellular potency generally correlates with the biochemical inhibition of Bcr-Abl. Dasatinib demonstrates the highest potency, followed by Bosutinib, and then Imatinib in this specific cell line.

Inhibition of Src-Dependent Cellular Processes

Beyond CML, the potent Src inhibition by Bosutinib and Dasatinib suggests their utility in other cancers where Src signaling is a key driver of malignancy. For instance, in breast cancer models, Bosutinib has been shown to inhibit cell motility and invasion at concentrations that do not affect cell proliferation, highlighting its potential to target metastasis.[15] The IC50 for inhibiting cellular Src kinase activity in breast cancer cells was found to be approximately 250 nM.[15]

Experimental Protocols: A Practical Guide to Kinase Inhibitor Benchmarking

To ensure scientific integrity and reproducibility, standardized and well-validated assays are paramount. Here, we provide detailed protocols for the key experiments discussed in this guide.

In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ assay is a robust, fluorescence-based, coupled-enzyme format for measuring kinase activity.[16][17] It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[16]

Workflow:

Z_LYTE_Workflow cluster_kinase_reaction Kinase Reaction cluster_development Development Reaction cluster_detection Detection Kinase Kinase + ATP Phospho_Peptide Phosphorylated Peptide Kinase->Phospho_Peptide Phosphorylation Development_Reagent Development Reagent (Protease) Peptide FRET-labeled Peptide Substrate Peptide->Phospho_Peptide Peptide->Development_Reagent Cleavage Phospho_Peptide->Development_Reagent No Cleavage Reader Fluorescence Reader Phospho_Peptide->Reader Cleaved_Peptide Cleaved Peptide (FRET disrupted) Development_Reagent->Cleaved_Peptide Cleaved_Peptide->Reader Measure Fluorescence FRET_Signal High FRET Signal (Inhibition) Reader->FRET_Signal No_FRET_Signal Low FRET Signal (No Inhibition) Reader->No_FRET_Signal CellTiterGlo_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_detection Detection Cells Seed Cells in 96-well Plate Treatment Treat with Kinase Inhibitor Cells->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Lysis Cell Lysis & ATP Release Add_Reagent->Lysis Luminescence Luciferase Reaction (Light Production) Lysis->Luminescence Luminometer Luminometer Luminescence->Luminometer Signal Measure Luminescent Signal Luminometer->Signal

Caption: CellTiter-Glo® Cell Viability Assay Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., K562) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to each well.

  • Signal Stabilization: Mix the contents of the wells to induce cell lysis and stabilize the luminescent signal.

  • Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

  • Data Analysis: Normalize the data to untreated control cells and plot the results to determine the IC50 value for cell proliferation inhibition.

Signaling Pathway Analysis: Contextualizing the Inhibition

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition. Bosutinib's dual inhibition of Bcr-Abl and Src kinases impacts multiple downstream pathways that are critical for CML pathogenesis.

The Bcr-Abl and Src Signaling Networks

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of several downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways. [18][19]Src family kinases are also involved in these pathways and play a key role in cell adhesion, migration, and invasion. [20][21]

Bcr_Abl_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_nucleus Nucleus Bcr_Abl Bcr-Abl Ras Ras Bcr_Abl->Ras activates PI3K PI3K Bcr_Abl->PI3K activates STAT5 STAT5 Bcr_Abl->STAT5 activates Src Src Src->PI3K activates FAK FAK Src->FAK activates MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation) STAT5->Proliferation Migration Cell Migration & Adhesion FAK->Migration MAPK->Proliferation Survival Gene Expression (Survival) Akt->Survival Bosutinib Bosutinib Bosutinib->Bcr_Abl inhibits Bosutinib->Src inhibits Imatinib Imatinib Imatinib->Bcr_Abl inhibits Dasatinib Dasatinib Dasatinib->Bcr_Abl inhibits Dasatinib->Src inhibits

Caption: Simplified Bcr-Abl and Src Signaling Pathways and points of inhibition.

Conclusion and Future Directions

This guide has provided a framework for benchmarking novel 2-chloroquinoline kinase inhibitors, using Bosutinib as a well-characterized example and comparing it to Imatinib and Dasatinib. The data presented underscores the distinct profiles of these inhibitors in terms of their kinase selectivity and cellular potency. The detailed protocols for key in vitro assays offer a practical resource for researchers to generate their own comparative data.

For novel compounds like 2-Chloroquinolin-6-ol hydrochloride, the next steps would involve:

  • Comprehensive Kinome Profiling: Assessing the inhibitor against a large panel of kinases to fully understand its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in relevant animal models, such as CML xenografts.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the compound's absorption, distribution, metabolism, and excretion properties, and correlating them with its target engagement and biological effects in vivo.

By following a rigorous, data-driven comparative approach as outlined in this guide, drug discovery professionals can more effectively evaluate the potential of new kinase inhibitors and make informed decisions for their further development.

References

  • ClinPGx. Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Vultur, A., et al. (2008). SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells. Molecular Cancer Therapeutics, 7(5), 1185-1194. [Link]

  • Melo, J. V., & Chuah, C. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(3), 595. [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]

  • Rix, U., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]

  • Chen, Y., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 245. [Link]

  • Quintas-Cardama, A., & Cortes, J. (2009). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Expert Opinion on Investigational Drugs, 18(9), 1333-1342. [Link]

  • Bantscheff, M., et al. (2007). Average sequence coverage and IC 50 values for kinase targets of bosutinib. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice, 2014, 357027. [Link]

  • Remsing Rix, L. L., et al. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23, 477-485. [Link]

  • Wikipedia. (2024). Imatinib. [Link]

  • Wikipedia. (2024). Src family kinase. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib? [Link]

  • Keller, G., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology, 4(2), 119-132. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Al-Ostoot, F. H., et al. (2025). Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. Pharmaceutics, 17(11), 2345. [Link]

  • Encyclopedia.pub. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

  • Li, Z., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(1), 163-176. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ClinicalTrials.gov. (2005). Study Evaluating SKI-606 (Bosutinib) In Philadelphia Chromosome Positive Leukemias. [Link]

  • Valent, P., et al. (2008). Effects of Bosutinib (SKI-606) in CML: Kinase Target Profile, Effects on BCR/ABL Mutants, and Synergism with Dasatinib in T315I+ Cells. Blood, 112(11), 890. [Link]

  • Wesołowska, O., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5603. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bosutinib Monohydrate? [Link]

  • Eckstein, N., & Jücker, M. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Molecular Diagnosis & Therapy, 15(5), 259-268. [Link]

  • U.S. Food and Drug Administration. (2012). Pharmacology Review(s) - Bosutinib. [Link]

  • Kang, H., et al. (2020). Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1. Frontiers in Oncology, 10, 586337. [Link]

  • Cortes, J. E., et al. (2012). Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome-positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. Blood, 119(15), 3427-3435. [Link]

  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cancer Care Ontario. (n.d.). bosutinib. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • Bhat, A., et al. (2025). Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers. [Link]

  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. [Link]

  • European Medicines Agency. (2022). Bosulif; INN-bosutinib. [Link]

  • Harris, C. M., & Hill, R. J. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 51-64. [Link]

  • Amata, I., et al. (2014). Phosphorylation of unique domains of Src family kinases. Frontiers in Genetics, 5, 203. [Link]

  • Schade, A. E., et al. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366-1377. [Link]

  • Li, Z., et al. (2017). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 8(1), 163-176. [Link]

  • Jakab, M., et al. (2005). Src family kinases in cell volume regulation. American Journal of Physiology-Cell Physiology, 288(3), C483-C493. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2589-2597. [Link]

  • Cazzaniga, G., & Palmi, C. (2019). BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers in Oncology, 9, 999. [Link]

  • QIAGEN. (n.d.). Chronic Myeloid Leukemia Signaling. [Link]

Sources

Comparative

Comparative Analysis of the Antimalarial Potential of Quinoline Analogs

Executive Summary Despite the rise of artemisinin-based combination therapies (ACTs), quinoline analogs remain the pharmacophore backbone for malaria prophylaxis and partner-drug therapy. This guide provides a rigorous t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Despite the rise of artemisinin-based combination therapies (ACTs), quinoline analogs remain the pharmacophore backbone for malaria prophylaxis and partner-drug therapy. This guide provides a rigorous technical comparison of key quinoline derivatives—Chloroquine (CQ) , Amodiaquine (AQ) , Mefloquine (MQ) , and Piperaquine (PPQ) . We analyze their structure-activity relationships (SAR), quantify their efficacy against sensitive (3D7) and resistant (Dd2/K1) Plasmodium falciparum strains, and detail the experimental protocols required to validate their mechanisms.

Structural Classes and Mechanism of Action[1]

To understand efficacy differences, one must first distinguish the structural subclasses. The core mechanism for 4-aminoquinolines and aryl-amino alcohols involves the inhibition of hemozoin formation .

The Heme Detoxification Pathway

The malaria parasite digests hemoglobin within its acidic food vacuole (pH ~5.0–5.4), releasing free heme (Fe²⁺-protoporphyrin IX), which oxidizes to ferriprotoporphyrin IX (Fe³⁺-PPIX). Free heme is lytic to membranes and inhibits parasite enzymes. The parasite detoxifies this by polymerizing heme into inert hemozoin (


-hematin).[1]
  • 4-Aminoquinolines (CQ, AQ, PPQ): Accumulate in the food vacuole via pH trapping (weak bases). They bind to heme dimers, capping the hemozoin crystal and preventing further polymerization.

  • Aryl-amino alcohols (MQ): Share the lipid-binding properties but interact differently with the hemozoin surface; their efficacy is often retained even in the presence of PfCRT mutations that export CQ.

Visualization: Heme Polymerization Blockade

The following diagram illustrates the critical intervention point of quinoline drugs within the parasite's food vacuole.[2]

HemePath Hemoglobin Hemoglobin Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Toxic Fe3+-PPIX) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization Drug Quinoline (CQ/MQ/PPQ) Drug->FreeHeme Complexation Drug->Hemozoin Capping (Inhibition)

Figure 1: Mechanism of Action. Quinolines (yellow) interrupt the detoxification of free heme (red) into hemozoin (green), leading to toxic heme accumulation and parasite death.

Comparative Efficacy Data (In Vitro)

The following data aggregates IC50 values from standard SYBR Green I fluorescence assays. Note the distinct shift in potency when comparing the drug-sensitive 3D7 strain against the multidrug-resistant Dd2 strain (which carries the PfCRT K76T mutation).

Table 1: Comparative IC50 Profile (nM)[4][5]
Compound ClassDrug3D7 (Sensitive) IC50Dd2 (Resistant) IC50Resistance Index (RI)*Clinical Status
4-Aminoquinoline Chloroquine (CQ) 8 – 15 nM150 – 250 nM>15.0High Resistance
4-Aminoquinoline Amodiaquine (AQ) 5 – 10 nM20 – 40 nM~3.0Effective Partner
Bis-quinoline Piperaquine (PPQ) 15 – 30 nM25 – 35 nM~1.2High Efficacy
Aryl-amino alcohol Mefloquine (MQ) 5 – 15 nM2 – 10 nM<1.0**Prophylaxis/Partner

*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). **MQ often shows "collateral sensitivity" in CQ-resistant strains (lower IC50 in Dd2 than 3D7).

Key Insight: Piperaquine (PPQ) maintains potency against Dd2 despite being a 4-aminoquinoline. Its bulky bis-quinoline structure likely prevents it from being exported by the mutant PfCRT efflux pump that renders CQ ineffective.

Experimental Protocols

To generate the data above or screen novel analogs, use the following self-validating protocols.

Protocol A: Cell-Based SYBR Green I Fluorescence Assay

Gold standard for high-throughput screening. Measures parasite DNA content.

Reagents:

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Dye: SYBR Green I (10,000x stock).

  • Culture: P. falciparum synchronized at ring stage (1% parasitemia, 2% hematocrit).

Step-by-Step Workflow:

  • Drug Plating: Dispense 50 µL of test compounds (serially diluted in culture medium) into 96-well black-bottom plates. Include DMSO controls (0.5% final).

  • Seeding: Add 50 µL of synchronized parasite culture to each well.

  • Incubation: Incubate at 37°C in a gas chamber (90% N₂, 5% CO₂, 5% O₂) for 72 hours (one full replication cycle).

  • Lysis/Staining:

    • Prepare Lysis Buffer with SYBR Green I (0.2 µL dye per mL buffer).

    • Add 100 µL of Lysis/Dye mix to each well.

    • Scientific Rationale: Saponin gently lyses the RBC membrane but leaves the parasite intact initially; Triton X-100 subsequently lyses the parasite, and SYBR Green intercalates into the parasite DNA (RBCs lack DNA, ensuring low background).

  • Readout: Incubate 1 hour in dark. Read fluorescence (Ex: 485 nm, Em: 535 nm).

Protocol B: -Hematin Inhibition Assay (Biochemical)

Validates that the molecule acts via the heme pathway, independent of cellular transport mechanisms.

Reagents:

  • Hemin Stock: 16.3 mg hemin chloride in 1 mL DMSO.[3]

  • Acetate Buffer: 1 M, pH 4.8.

  • Tween 20: Initiator of polymerization.

Step-by-Step Workflow:

  • Mix: In a 96-well plate, combine 100 µL of 0.5 M acetate buffer (pH 4.8), 10 µL of Tween 20, and 10 µL of drug solution.

  • Initiate: Add 10 µL of Hemin stock.

  • Incubate: 37°C for 24 hours. Heme will polymerize into

    
    -hematin (synthetic hemozoin).[4]
    
  • Quantify:

    • Add 200 µL DMSO to dissolve unpolymerized free heme.

    • Note:

      
      -hematin is insoluble in DMSO.
      
    • Read absorbance at 405 nm.[1][5]

    • Interpretation: Lower absorbance = Higher polymerization (drug failed). Higher absorbance = High free heme (drug inhibited polymerization).

Visualization: High-Throughput Screening Workflow

Screening Culture Sync. Culture (Ring Stage) Dispense Dispense into Drug Plates Culture->Dispense Incubate 72h Incubation (37°C, Low O2) Dispense->Incubate Freeze Freeze/Thaw (Optional Lysis) Incubate->Freeze Dye Add SYBR Green + Lysis Buffer Freeze->Dye Read Fluorescence Read (Ex 485 / Em 535) Dye->Read

Figure 2: HTS Workflow.[6] The standardized SYBR Green I protocol for determining IC50 values.

Safety & DMPK Considerations

When selecting a lead candidate from quinoline analogs, efficacy is only half the battle. Cytotoxicity and metabolic stability are the primary attrition factors.

Cytotoxicity (Selectivity Index)

A viable drug candidate must have a Selectivity Index (SI) > 100.



  • Vero Cells (Green Monkey Kidney): Standard for general toxicity.

  • HepG2 (Human Liver): Critical for quinolines due to liver metabolism.

  • Cardiotoxicity (hERG): Critical Warning. Many quinolines (e.g., Halofantrine, and to a lesser extent Piperaquine) block hERG potassium channels, leading to QT prolongation.

Metabolic Stability[10]
  • Chloroquine: Long half-life (weeks), metabolized by CYP2C8/3A4 to monodesethylchloroquine (active).

  • Amodiaquine: Rapidly metabolized to desethylamodiaquine (DEAQ). Note: While AQ has hepatotoxicity risks (quinone-imine intermediate), DEAQ is the major active metabolite responsible for efficacy.

  • Primaquine: Requires metabolic activation (CYP2D6) to form the active redox-cycling metabolites that kill gametocytes and hypnozoites.

References

  • Fidock, D. A., et al. (2004). "Antimalarial Drug Discovery: Efficacy Models for Compound Screening." Nature Reviews Drug Discovery.

  • Smilkstein, M., et al. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy.[7][4][8][9][10]

  • Vargas, M., et al. (2000). "In Vivo and In Vitro Antimalarial Activities of Chloroquine and Amodiaquine Analogs." Antimicrobial Agents and Chemotherapy.[7][4][8][9][10]

  • Ncokazi, K. K., & Egan, T. J. (2005). "A Colorimetric High-Throughput Beta-Hematin Inhibition Assay." Analytical Biochemistry.

  • WorldWide Antimalarial Resistance Network (WWARN). (2014). "In Vitro Module: SYBR Green I Assay Procedure."

Sources

Validation

Independent Verification of 2-Chloroquinolin-6-ol Hydrochloride: Functional Quality Assurance for Pharmacophore Synthesis

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Radiochemists (PET), and Drug Discovery Scientists Focus: Verification of Functional Competence, Synthetic Utility, and Baseline Bioactivity Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Radiochemists (PET), and Drug Discovery Scientists Focus: Verification of Functional Competence, Synthetic Utility, and Baseline Bioactivity

Executive Summary: The Scaffold is the Strategy

In the high-stakes development of Tau PET imaging tracers (e.g., THK-5272, THK-951) and targeted kinase inhibitors , the quality of the starting scaffold dictates the fidelity of the final data. 2-Chloroquinolin-6-ol hydrochloride (CAS: 577967-89-6 / HCl salt forms) is not merely a reagent; it is the structural anchor for the 2-arylquinoline pharmacophore.

This guide moves beyond basic Certificate of Analysis (CoA) parameters (purity, melting point) to establish a Functional Verification Standard . We define "bioactivity" for this precursor not as therapeutic efficacy, but as synthetic competence (ability to undergo Pd-catalyzed coupling without catalyst poisoning) and biological inertness (ensuring the scaffold itself does not generate false-positive binding signals in amyloid assays).

Comparative Analysis: Selecting the Right Halogenated Precursor

When designing quinoline-based ligands, researchers often choose between the Chloro-, Bromo-, or non-halogenated variants. The choice impacts reaction kinetics and downstream impurity profiles.

Table 1: Functional Comparison of Quinolin-6-ol Scaffolds
Feature2-Chloroquinolin-6-ol 2-Bromoquinolin-6-ol 6-Hydroxyquinoline
Primary Utility Tau Tracer Synthesis (THK Series) , Kinase InhibitorsRapid Library GenerationMetal Chelation (e.g., Clioquinol analogs)
Reactivity (C2 Position) Moderate/High (Ideal for Suzuki/Sonogashira)Very High (Prone to oxidative addition)Low (Requires activation/leaving group installation)
Stability High (Stable in ambient storage)Moderate (Light sensitive, debromination risk)High
Cost Efficiency High (Scalable)Low (Expensive for scale-up)Very High
Bio-Orthogonality High (Cl is rare in metabolites)Low (Br can be metabolically labile)N/A
Key Risk Hydrolysis to 2-quinolinone (inactive impurity)Homocoupling side-productsRegioselectivity issues during functionalization

Expert Insight: While the Bromo-analogue reacts faster, 2-Chloroquinolin-6-ol is the industry standard for radiopharmaceutical precursors (like THK-5272) because its stability prevents premature degradation during the rigorous protecting-group manipulations often required before the final radiolabeling step.

Functional Verification Protocols

To validate a batch of 2-Chloroquinolin-6-ol hydrochloride for high-value applications, we recommend a three-tiered testing system.

Protocol A: The "Synthetic Stress Test" (Suzuki Competence)

Objective: Verify the C2-Chlorine is active for Palladium-catalyzed cross-coupling and not deactivated by trace metal contaminants or hydrolysis products.

  • Reaction: Mix 2-Chloroquinolin-6-ol (1.0 eq) with Phenylboronic acid (1.2 eq).

  • Catalyst System: Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq) in DME/Water (1:1).

  • Conditions: Reflux at 90°C for 4 hours.

  • Success Metric:

    • Pass: >85% conversion to 2-phenylquinolin-6-ol (HPLC area).

    • Fail: <50% conversion or significant presence of 2-hydroxy-6-chloroquinoline (hydrolysis product).

    • Why this matters: If the "Chloro" batch contains high levels of the tautomeric "Quinolone" (C=O at position 2), the coupling will fail, wasting expensive boronic acids later in the workflow.

Protocol B: Baseline Cytotoxicity Screening (Biological Control)

Objective: Ensure the scaffold itself does not possess non-specific cytotoxicity that could confound phenotypic screens of the final drug candidate.

  • Cell Lines: HeLa (Cervical Cancer) and MCF-7 (Breast Cancer).

  • Method: MTT Colorimetric Assay.

  • Dosing: 0.1 µM to 100 µM (24h incubation).

  • Acceptance Criteria:

    • IC50 > 50 µM: Indicates the scaffold is relatively inert (Desirable for probes).

    • IC50 < 10 µM: Indicates intrinsic toxicity. Action: Final compounds must be checked to ensure toxicity is target-mediated, not scaffold-mediated.

    • Note: Related compounds like 7-chloroquinoline derivatives often show IC50s around 25 µM.

Protocol C: Tau Fibril Binding Exclusion (False-Positive Check)

Objective: For Alzheimer's research, verify the precursor does not bind Tau fibrils with high affinity, ensuring the signal in the final tracer comes from the extended pharmacophore.

  • Assay: Thioflavin-T (ThT) Fluorescence Competition Assay.

  • Target: Recombinant K18 Tau fibrils.

  • Procedure: Incubate Tau fibrils with ThT. Titrate 2-Chloroquinolin-6-ol (up to 1 µM).

  • Result Interpretation:

    • No displacement of ThT: Valid precursor.

    • Displacement (Ki < 100 nM): INVALID. The precursor itself binds Tau, which will cause high background noise in PET imaging if unreacted precursor remains.

Mechanistic Visualization

The following diagram illustrates the critical role of 2-Chloroquinolin-6-ol in the synthesis of the Tau tracer THK-5272 and the potential "dead-end" degradation pathway that must be avoided.

G cluster_bio Bioactivity Outcome Precursor 2-Chloroquinolin-6-ol (The Scaffold) Reaction Suzuki Coupling (Pd Catalyst + Aryl Boronic Acid) Precursor->Reaction Functional C2-Cl Impurity 2-Quinolone Derivative (Inactive/Dead End) Precursor->Impurity Hydrolysis (Moisture/Acid) Target THK-5272 Analog (Bioactive Tau Ligand) Reaction->Target C-C Bond Formation High Affinity Tau Binding High Affinity Tau Binding Target->High Affinity Tau Binding No Binding / False Negative No Binding / False Negative Impurity->No Binding / False Negative

Caption: The "Go/No-Go" chemical fate of 2-Chloroquinolin-6-ol. Hydrolysis deactivates the scaffold, preventing the formation of the bioactive THK-5272 ligand.

References & Verification Sources

  • Tau Tracer Synthesis (THK-5272): Tago, T., et al. "Synthesis and evaluation of 2-arylquinoline derivatives as tau imaging probes." Journal of Labelled Compounds and Radiopharmaceuticals, 2014.[1]

  • Mechanism of Action (Quinolines): "Mechanism of Quinolone Action and Resistance." National Institutes of Health (PMC).

  • Cytotoxicity Benchmarking: "In situ electrochemical assessment of cytotoxicity of chlorophenols in MCF-7 and HeLa cells." Analytical Biochemistry, 2014.[2]

  • Chemical Properties & CAS: 2-Chloro-6-hydroxyquinoline (CAS 577967-89-6) Data Sheet.

  • Kinase Inhibitor Application: "Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline." BenchChem.[3][4] (Note: Illustrates the parallel chemistry of chloro-quinoxaline scaffolds).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroquinolin-6-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloroquinolin-6-ol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.